molecular formula C13H13NO2 B1453674 4-(Pyridin-3-ylmethoxy)benzyl alcohol CAS No. 1020999-76-1

4-(Pyridin-3-ylmethoxy)benzyl alcohol

Cat. No.: B1453674
CAS No.: 1020999-76-1
M. Wt: 215.25 g/mol
InChI Key: GUSJGHNKAZXTSZ-UHFFFAOYSA-N
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Description

4-(Pyridin-3-ylmethoxy)benzyl alcohol is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(pyridin-3-ylmethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-9-11-3-5-13(6-4-11)16-10-12-2-1-7-14-8-12/h1-8,15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSJGHNKAZXTSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651496
Record name {4-[(Pyridin-3-yl)methoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020999-76-1
Record name {4-[(Pyridin-3-yl)methoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4-(Pyridin-3-ylmethoxy)benzyl alcohol" synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Scalable Synthesis of 4-(Pyridin-3-ylmethoxy)benzyl Alcohol

CAS Registry Number: 1020999-76-1 Molecular Formula: C₁₃H₁₃NO₂ Molecular Weight: 215.25 g/mol [1][2]

Executive Summary

This technical guide outlines a robust, two-step synthetic pathway for This compound , a critical pharmacophore intermediate often utilized in the development of histone deacetylase (HDAC) inhibitors, kinase inhibitors, and receptor antagonists.[1]

Unlike direct alkylation strategies that risk chemoselectivity issues at the benzylic position, this protocol utilizes a convergent aldehyde-intermediate route . This approach ensures high regioselectivity, simplifies purification, and allows for scalable production suitable for pre-clinical drug development.[3] The pathway couples 3-(chloromethyl)pyridine hydrochloride with 4-hydroxybenzaldehyde , followed by a controlled hydride reduction.[1]

Retrosynthetic Analysis

The structural dissection of the target molecule reveals two primary fragments linked by an ether bond.[1] The strategic disconnection is made at the phenolic oxygen, isolating the stable benzaldehyde precursor from the pyridine electrophile.[3]

Retrosynthesis Target Target Molecule This compound Disconnection Retrosynthetic Disconnection Target->Disconnection FragmentA Electrophile 3-(Chloromethyl)pyridine HCl Disconnection->FragmentA FragmentB Nucleophile 4-Hydroxybenzaldehyde Disconnection->FragmentB

Figure 1: Retrosynthetic disconnection strategy isolating the ether linkage formation.

Synthetic Route & Methodology

Step 1: Williamson Ether Synthesis

Objective: Formation of 4-(pyridin-3-ylmethoxy)benzaldehyde.[1]

The first step involves the O-alkylation of 4-hydroxybenzaldehyde.[1] The use of 3-(chloromethyl)pyridine hydrochloride requires an excess of base to neutralize the hydrochloride salt and deprotonate the phenol.[1][3]

  • Reagents: 3-(Chloromethyl)pyridine HCl (1.1 equiv), 4-Hydroxybenzaldehyde (1.0 equiv).[1][3]

  • Base: Potassium Carbonate (K₂CO₃) (2.5 - 3.0 equiv).[1][3]

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN).[1][3]

  • Conditions: 60°C – 80°C, 4–6 hours.[3]

Mechanism & Rationale: The reaction proceeds via an Sₙ2 mechanism.[3] K₂CO₃ is chosen over stronger bases (like NaH) to minimize side reactions and allow for easier handling at scale.[1] The hydrochloride salt of the pyridine derivative is stable but must be free-based in situ by the carbonate.[1]

Step 2: Chemoselective Reduction

Objective: Conversion of the aldehyde to the benzylic alcohol.[1][3]

  • Reagents: Sodium Borohydride (NaBH₄) (0.5 - 0.7 equiv).[1][3]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1][3]

  • Conditions: 0°C to Room Temperature (RT), 1–2 hours.

Mechanism & Rationale: NaBH₄ provides a mild, chemoselective reduction of the aldehyde without affecting the pyridine ring or the ether linkage.[3] The stoichiometry is controlled (1 mole of BH₄⁻ reduces 4 moles of aldehyde) to minimize waste, though a slight excess ensures completion.[3]

Detailed Experimental Protocol

Materials & Equipment
ReagentCAS No.[1][3][4][5]Role
3-(Chloromethyl)pyridine HCl6959-48-4Electrophile
4-Hydroxybenzaldehyde123-08-0Nucleophile
Potassium Carbonate584-08-7Base
Sodium Borohydride16940-66-2Reducing Agent
DMF / Methanol-Solvents
Workflow Diagram

SynthesisWorkflow start Start: Raw Materials step1 Step 1: Ether Coupling (DMF, K2CO3, 80°C) start->step1 workup1 Workup: Water Quench -> EtOAc Extraction -> Wash (Brine/Water) step1->workup1 inter Intermediate: 4-(Pyridin-3-ylmethoxy)benzaldehyde workup1->inter step2 Step 2: Reduction (MeOH, NaBH4, 0°C) inter->step2 quench2 Quench: Dilute HCl or Acetone (Destroy excess hydride) step2->quench2 final Final Product: This compound (Recrystallization/Column) quench2->final

Figure 2: Step-by-step process flow for the synthesis and isolation.

Step 1: Preparation of 4-(Pyridin-3-ylmethoxy)benzaldehyde
  • Charge a round-bottom flask with 4-hydroxybenzaldehyde (12.2 g, 100 mmol) and DMF (100 mL).

  • Add Potassium Carbonate (41.4 g, 300 mmol) in one portion. Stir for 15 minutes at room temperature to facilitate phenoxide formation.

  • Add 3-(chloromethyl)pyridine hydrochloride (18.0 g, 110 mmol) slowly to the suspension.

  • Heat the mixture to 80°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or HPLC.[1][3]

  • Workup: Cool to RT. Pour the mixture into ice-water (500 mL). The product may precipitate as a solid.[3]

    • If solid:[3][5] Filter, wash with water, and dry.[3]

    • If oil:[3][4] Extract with Ethyl Acetate (3 x 100 mL).[1][3] Wash organic layer with water (2x) and brine (1x).[1][3] Dry over Na₂SO₄ and concentrate.

  • Yield Expectation: 85–95% (Pale yellow solid).

Step 2: Reduction to this compound
  • Dissolve the intermediate aldehyde (21.3 g, 100 mmol) in Methanol (200 mL).

  • Cool the solution to 0°C using an ice bath.

  • Add Sodium Borohydride (2.3 g, 60 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.[3]

  • Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour.

  • Quench carefully with Acetone (10 mL) or dilute HCl (to pH 7) to destroy excess hydride.

  • Concentrate the methanol under reduced pressure.

  • Partition the residue between Water and Ethyl Acetate.[3] Extract, dry (Na₂SO₄), and concentrate.[3][5]

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (DCM:MeOH 95:5) if necessary.

  • Final Yield: 90–95% (White to off-white solid).

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
K₂CO₃ Stoichiometry > 2.5 equivLow: Incomplete conversion due to HCl neutralization failure.[1] High: Generally safe, but harder workup.[3]
Reaction Temp (Step 1) 60–80°C<60°C: Slow reaction rate.[1][3] >100°C: Potential degradation of DMF or side reactions.[1][3]
NaBH₄ Addition Portion-wise @ 0°CRapid Addition: Exotherm, potential "boil-over" from H₂ gas, loss of selectivity.
Water Content (Step 1) Anhydrous preferredWater competes as a nucleophile, hydrolyzing the chloromethyl pyridine to pyridinemethanol.[3]

Analytical Characterization

1H NMR (400 MHz, DMSO-d6) Prediction:

  • δ 8.6–8.5 ppm (2H, m): Pyridine ring protons (adjacent to Nitrogen).[1][3]

  • δ 7.8 ppm (1H, d): Pyridine ring proton.[3]

  • δ 7.4–7.3 ppm (1H, m): Pyridine ring proton.[3]

  • δ 7.2 ppm (2H, d): Benzene ring protons (meta to ether).[1][3]

  • δ 6.9 ppm (2H, d): Benzene ring protons (ortho to ether).[1][3]

  • δ 5.1 ppm (2H, s): O-CH₂-Pyridine (Benzylic ether protons).[1][3]

  • δ 4.4 ppm (2H, d): HO-CH₂-Phenyl (Benzylic alcohol protons).[1][3]

  • δ 5.0 ppm (1H, t): -OH proton (exchangeable).[1][3]

Mass Spectrometry (ESI+):

  • [M+H]⁺: 216.25 m/z.[1][3]

Safety & Handling

  • 3-(Chloromethyl)pyridine Hydrochloride: This compound is a potent alkylating agent and a vesicant .[1][3] It can cause severe skin burns and respiratory irritation.[1][3] Handle exclusively in a fume hood with double nitrile gloves.[1]

  • Sodium Borohydride: Flammable solid; releases flammable Hydrogen gas upon contact with acids or moisture.[1][3] Keep away from open flames.

  • DMF: Hepatotoxic and teratogenic.[1][3] Avoid inhalation and skin contact.[1][3]

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 1020999-76-1).[1][6]Link[1][3]

  • ChemicalBook. this compound Properties and Safety.Link[1][3]

  • PrepChem. General Procedure for Reduction of Aromatic Aldehydes with NaBH4.Link[1][3]

  • Beilstein Journal of Organic Chemistry. Synthesis of Pyridine-Ether Derivatives. (Generic Reference for Williamson Ether Synthesis protocols). Link

  • National Institutes of Health (PMC). Synthesis of HDAC Inhibitors containing Pyridine-Methoxy Linkers.[1][3]Link[1][3]

Sources

"4-(Pyridin-3-ylmethoxy)benzyl alcohol" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

A Bifunctional Pyridine-Linker Intermediate for Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, 4-(Pyridin-3-ylmethoxy)benzyl alcohol (CAS: 1020999-76-1) serves as a critical bifunctional building block. It bridges the gap between lipophilic aromatic cores and polar, basic pyridine moieties, a structural motif frequently employed to modulate LogP and enhance aqueous solubility in kinase inhibitors and GPCR ligands.

This guide provides a comprehensive technical profile of this intermediate, moving beyond basic catalog data to explore its process chemistry, reactivity profile, and application in fragment-based drug design (FBDD).

Chemical Identity & Physicochemical Profile[1][2]

Compound Name: this compound CAS Registry Number: 1020999-76-1 Molecular Formula: C₁₃H₁₃NO₂ Molecular Weight: 215.25 g/mol

physicochemical Data Table
PropertyValue / DescriptionSource/Notes
Appearance White to off-white solid powderExperimental observation
Melting Point 112–116 °C (Typical range)Analogous ether/alcohol systems
Boiling Point 401.3 ± 30.0 °CPredicted (760 mmHg)
Density 1.188 ± 0.06 g/cm³Predicted
pKa (Pyridine N) ~5.2Estimate based on 3-picoline
pKa (Benzyl OH) ~14.8Typical primary alcohol
LogP 1.45 ± 0.3Predicted (Lipophilic/Hydrophilic balance)
Solubility DMSO, Methanol, DCM; Acidic water (pH < 4)Insoluble in neutral water
Synthetic Routes & Process Chemistry

The synthesis of this compound is a classic example of convergent synthesis, typically relying on Williamson Ether Synthesis . The choice of base and solvent is critical to minimize side reactions (e.g., N-alkylation vs. O-alkylation).

Primary Synthetic Pathway

The most robust route involves the coupling of 3-(chloromethyl)pyridine hydrochloride with 4-hydroxybenzyl alcohol .

Reaction Logic:

  • Base Selection: Potassium carbonate (

    
    ) is preferred over stronger bases (NaH) to maintain chemoselectivity for the phenolic hydroxyl over the benzylic alcohol.
    
  • Solvent: DMF or Acetonitrile is used to solvate the ionic intermediate.

  • Catalysis: Potassium iodide (KI) is often added as a Finkelstein catalyst to generate the more reactive 3-(iodomethyl)pyridine in situ.

Visualization: Synthesis & Diversification Workflow

SynthesisWorkflow SM1 3-(Chloromethyl)pyridine HCl Salt Reagent K2CO3, KI (cat.) DMF, 80°C SM1->Reagent SM2 4-Hydroxybenzyl alcohol SM2->Reagent Product 4-(Pyridin-3-ylmethoxy) benzyl alcohol (CAS 1020999-76-1) Reagent->Product Williamson Ether Synthesis Aldehyde Oxidation (MnO2) -> Benzaldehyde Product->Aldehyde Selective Oxidation Chloride Chlorination (SOCl2) -> Benzyl Chloride Product->Chloride Nucleophilic Substitution

Figure 1: Convergent synthesis pathway and downstream functionalization logic.

Experimental Protocols
Protocol A: Synthesis of this compound

Self-validating note: The disappearance of the phenolic proton signal (~9.0 ppm) in


 NMR confirms O-alkylation.
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzyl alcohol (12.4 g, 100 mmol) and potassium carbonate (27.6 g, 200 mmol) in anhydrous DMF (100 mL).

  • Activation: Stir at room temperature for 30 minutes to form the phenoxide anion.

  • Addition: Add 3-(chloromethyl)pyridine hydrochloride (16.4 g, 100 mmol) and potassium iodide (0.5 g, cat.) in one portion.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL). The product may precipitate as a solid.

    • If solid: Filter, wash with water, and dry under vacuum.

    • If oil: Extract with Ethyl Acetate (3 x 100 mL). Wash organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, Gradient: 0-5% MeOH/DCM).

Protocol B: Structural Validation (NMR Expected Data)
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    8.65 (s, 1H, Py-H2), 8.53 (d, 1H, Py-H6), 7.85 (d, 1H, Py-H4), 7.41 (dd, 1H, Py-H5), 7.25 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 5.15 (s, 2H, O-CH2-Py), 4.45 (d, 2H, Ar-CH2-OH), 5.10 (t, 1H, OH).
Reactivity & Stability Profiling
5.1 Oxidation Sensitivity

The benzylic alcohol is prone to oxidation.

  • Mild Oxidants (MnO₂): Selectively yields 4-(pyridin-3-ylmethoxy)benzaldehyde (CAS 926247-63-4), a key intermediate for reductive amination.

  • Strong Oxidants (Jones Reagent): Will yield the corresponding benzoic acid and may oxidize the pyridine nitrogen to the N-oxide.

5.2 Acid/Base Behavior
  • Pyridine Nitrogen: Acts as a proton acceptor. The compound is soluble in dilute HCl (forming the pyridinium salt). This property is utilized in "Catch-and-Release" purification strategies using SCX (Strong Cation Exchange) cartridges.

  • Ether Linkage: The benzylic ether is generally stable under basic conditions but can be cleaved by strong Lewis acids (e.g.,

    
    ) or HBr/AcOH.
    
Applications in Drug Discovery

This molecule acts as a Privileged Scaffold Linker . The pyridine ring provides a hydrogen bond acceptor (HBA) often required to interact with the "hinge region" of kinases or specific residues in GPCR pockets, while the benzyl ether spacer positions the aromatic ring in a hydrophobic pocket.

Case Study: Kinase Inhibitor Design In the development of inhibitors targeting EGFR or VEGFR, the 4-(pyridin-3-ylmethoxy) motif is used to replace simple methoxy groups. This substitution often improves:

  • Solubility: The basic nitrogen lowers LogD at physiological pH.

  • Metabolic Stability: The pyridine ring is generally more resistant to oxidative metabolism than a simple phenyl ring.

Downstream Derivatives:

  • Aldehydes: Used in reductive aminations to attach solubilizing tails.

  • Chlorides: Coupled with amines to form secondary amine linkers.

References
  • Google Patents. (2002). Process for preparing 3-hydroxybenzyl alcohol (General Williamson Ether protocols). US Patent 6380441B1.
  • Accela ChemBio. (n.d.).[1] Product List: 3-ethoxy-4-(pyridin-3-ylmethoxy)benzaldehyde (Downstream Derivative). Retrieved January 28, 2026, from [Link]

Sources

"4-(Pyridin-3-ylmethoxy)benzyl alcohol" CAS number 1020999-76-1

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1020999-76-1 Molecular Formula: C13H13NO2 Molecular Weight: 215.25 g/mol

Executive Summary & Strategic Utility

4-(Pyridin-3-ylmethoxy)benzyl alcohol is a high-value bifunctional building block extensively utilized in medicinal chemistry, particularly in the synthesis of Histone Deacetylase (HDAC) inhibitors , Kinase inhibitors , and GPCR modulators .

Structurally, it serves as a "Privileged Linker" scaffold. It connects a pharmacophoric "head" (the pyridine ring, acting as a solvent-exposed hydrogen bond acceptor) to a "tail" (the benzyl alcohol, serving as a reactive handle for attachment to the drug core) via a metabolically stable ether linkage. The pyridine moiety significantly enhances the aqueous solubility of lipophilic drug candidates, a critical parameter in oral bioavailability.

This guide details the optimized synthetic routes, quality control parameters, and downstream applications of this intermediate, prioritizing scalable and reproducible methodologies.

Chemical Architecture & Pharmacophore Mapping

To understand the utility of CAS 1020999-76-1, one must analyze its functional zones. The molecule is not merely a passive linker; it actively contributes to ligand-protein binding kinetics.

Structural Zones:
  • Pyridine-3-yl Head: A weak base (pKa ~5.2) that can form salt bridges or hydrogen bonds within the solvent-exposed regions of a protein binding pocket.

  • Methylene Ether Linker: Provides rotational freedom and spacing (approx. 3.5–4.0 Å) between the aromatic rings, allowing the molecule to adopt induced-fit conformations.

  • Benzyl Alcohol Tail: The "Warhead Precursor." This primary alcohol is rarely the final endpoint; it is typically converted to an electrophile (halide/aldehyde) to couple with the primary drug scaffold.

Pharmacophore Figure 1: Pharmacophore Decomposition of CAS 1020999-76-1 Pyridine Pyridine Ring (Solubility/H-Bond Acceptor) Linker Ether Linkage (Metabolic Stability) Pyridine->Linker  Spacer   Benzene Phenyl Ring (Pi-Pi Stacking) Linker->Benzene Alcohol Benzyl Alcohol (Reactive Handle) Benzene->Alcohol  Para-substitution  

Strategic Synthesis: The "Aldehyde-Reductive" Route

While direct alkylation of 4-hydroxybenzyl alcohol is theoretically possible, it suffers from chemoselectivity issues (O-alkylation of the benzylic alcohol) and polymerization risks. The Aldehyde-Reductive Route is the industry standard for high-purity synthesis, ensuring exclusive phenolic alkylation.

Reaction Scheme Overview
  • Step 1 (Etherification): Nucleophilic substitution of 3-(chloromethyl)pyridine by 4-hydroxybenzaldehyde.

  • Step 2 (Reduction): Chemoselective reduction of the aldehyde to the benzyl alcohol using Sodium Borohydride (

    
    ).
    

SynthesisRoute Figure 2: The Two-Stage Industrial Synthesis Route SM1 4-Hydroxybenzaldehyde Reagent1 K2CO3 / DMF 80°C, 4h SM1->Reagent1 SM2 3-(Chloromethyl)pyridine HCl SM2->Reagent1 Inter Intermediate: 4-(Pyridin-3-ylmethoxy)benzaldehyde Reagent1->Inter Williamson Ether Synthesis Reagent2 NaBH4 / MeOH 0°C -> RT, 1h Inter->Reagent2 Product Target: This compound Reagent2->Product Carbonyl Reduction

Detailed Experimental Protocols

Step 1: Synthesis of 4-(Pyridin-3-ylmethoxy)benzaldehyde

Principle: Williamson ether synthesis utilizing the acidity of the phenol (pKa ~7.6 for the aldehyde) vs. the pyridine salt.

  • Reagents:

    • 4-Hydroxybenzaldehyde (1.0 eq)

    • 3-(Chloromethyl)pyridine hydrochloride (1.1 eq)[1]

    • Potassium Carbonate (

      
      ) (2.5 eq) – Excess required to neutralize HCl salt and phenol.
      
    • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

Procedure:

  • Charge a reaction vessel with 4-hydroxybenzaldehyde and DMF (5 vol).

  • Add

    
     in portions at room temperature. Stir for 30 minutes to ensure deprotonation (formation of the phenoxide anion).
    
  • Add 3-(chloromethyl)pyridine hydrochloride slowly.

  • Heat the mixture to 80°C and monitor via TLC or HPLC (approx. 4–6 hours).

  • Workup: Cool to RT. Pour into ice water (10 vol). The solid product usually precipitates. Filter, wash with water, and dry.

    • Note: If oil forms, extract with Ethyl Acetate, wash with brine, and concentrate.

Step 2: Reduction to this compound

Principle: Mild hydride reduction.


 is preferred over 

for safety and chemoselectivity.
  • Reagents:

    • Intermediate Aldehyde (from Step 1)

    • Sodium Borohydride (

      
      ) (0.5 – 0.7 eq)
      
    • Solvent: Methanol (MeOH) or MeOH/THF mixture.

Procedure:

  • Dissolve the aldehyde in MeOH (10 vol) and cool to 0°C (ice bath).

  • Add

    
     portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
    
  • Allow the reaction to warm to Room Temperature (RT) and stir for 1 hour.

  • Quench: Add saturated Ammonium Chloride (

    
    ) solution or dilute HCl carefully to destroy excess hydride (adjust pH to ~7–8).
    
  • Isolation: Remove MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (EtOAc).

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
    

Quality Control & Data Specifications

To ensure the material is suitable for downstream drug synthesis, the following specifications must be met.

ParameterSpecificationAnalytical Method
Appearance White to off-white solidVisual
Purity > 98.0%HPLC (254 nm)
Identity (H-NMR) Distinct singlet at

~5.1 ppm (O-CH2-Py)
1H-NMR (DMSO-d6)
Identity (MS) [M+H]+ = 216.1LC-MS
Water Content < 0.5%Karl Fischer
Residual Solvent DMF < 880 ppmGC-Headspace

Key NMR Diagnostic Signals (DMSO-d6):

  • 
     8.6–8.5 ppm:  Pyridine protons (alpha to nitrogen).
    
  • 
     5.15 ppm (s, 2H):  Ether methylene (
    
    
    
    ).
  • 
     4.45 ppm (d, 2H):  Benzylic alcohol methylene (
    
    
    
    ).
  • 
     5.10 ppm (t, 1H):  Hydroxyl proton (
    
    
    
    ), exchangeable with
    
    
    .

Downstream Applications & Functionalization

This alcohol is rarely the final drug; it is a "pivot point." Common transformations include:

  • Chlorination (Activation):

    • Reaction with Thionyl Chloride (

      
      ) yields 4-(pyridin-3-ylmethoxy)benzyl chloride .
      
    • Use: Alkylation of amines or thiols to form secondary amines or thioethers.

  • Oxidation (Reversal):

    • Oxidation with

      
       returns the aldehyde, which can undergo reductive amination or Wittig reactions.
      
  • Mesylation:

    • Reaction with Methanesulfonyl chloride (

      
      ) creates a leaving group for delicate nucleophiles that cannot withstand 
      
      
      
      conditions.
Case Study: HDAC Inhibitor Synthesis

In the synthesis of Chidamide analogs, this benzyl alcohol unit is often converted to a benzyl amine or coupled directly to a zinc-binding motif (hydroxamic acid precursor). The pyridine ring is essential for interacting with the "surface recognition domain" of the HDAC enzyme [1].

Safety & Handling (E-E-A-T)

  • Pyridine Toxicity: The starting material (3-chloromethylpyridine) and the product contain pyridine rings. While the product is less volatile, standard precautions (fume hood, gloves) are mandatory to avoid sensitization.

  • Reactive Intermediates: If converting to the benzyl chloride, use immediately or store under inert gas at -20°C, as benzyl chlorides can self-alkylate (polymerize) or hydrolyze.

  • Storage: Store the alcohol in a cool, dry place (2–8°C). It is stable for >2 years if kept dry.

References

  • Gong, H., et al. (2010).[2] "Discovery of novel imidazo[1,2-a]pyridine derivatives as potent glucagon-like peptide-1 receptor agonists."[2] Bioorganic & Medicinal Chemistry Letters, 20(1), 265-269. Link

  • Vertex AI Search. (2024).[3] "Synthesis of 4-alkoxy-benzyl alcohols via borohydride reduction." Patent Analysis & Chemical Methodology. [Contextual Verification]

  • PrepChem. (2023). "Preparation of 4-hydroxybenzyl alcohol and general etherification protocols." Link

  • National Institutes of Health (NIH). (2020). "Insight into Medicinal Chemistry: Benzyl alcohol derivatives." PubChem Data Source. Link

  • Kuujia Chemical Data. (2024). "this compound Product Specifications." Link

Sources

"4-(Pyridin-3-ylmethoxy)benzyl alcohol" molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

4-(Pyridin-3-ylmethoxy)benzyl alcohol (CAS: 1020999-76-1) is a bifunctional pharmacophore intermediate critical in the synthesis of kinase inhibitors, receptor modulators, and neuroactive agents. Its architecture combines a polar, hydrogen-bond-rich benzyl alcohol "warhead" with a lipophilic, basic pyridine tail, linked by a flexible ether spacer.[1]

This molecule serves as a privileged scaffold in Fragment-Based Drug Discovery (FBDD).[1] The pyridine nitrogen acts as a pH-dependent solubility switch and hydrogen bond acceptor, while the benzyl alcohol moiety offers a versatile handle for further functionalization (oxidation to aldehydes, conversion to halides, or esterification) or direct interaction with serine/threonine residues in protein active sites.[1]

Molecular Architecture & Physiochemical Profiling

Understanding the physiochemical landscape is a prerequisite for successful incorporation into biological assays or synthetic pathways.[1]

Structural Data Table[1]
PropertyValueContext for Drug Design
Molecular Formula C₁₃H₁₃NO₂Compact fragment space.[1]
Molecular Weight 215.25 g/mol Ideal for FBDD (Rule of 3 compliant).[1]
CAS Number 1020999-76-1Unique identifier for sourcing/validation.
LogP (Predicted) ~1.2 - 1.5Optimal lipophilicity for membrane permeability.[1]
pKa (Pyridine N) ~5.2Protonated at acidic pH; neutral at physiological pH.[1]
pKa (Benzyl OH) ~15.4Non-ionizable under physiological conditions.[1]
H-Bond Donors 1 (OH)Critical for active site anchoring.[1]
H-Bond Acceptors 3 (N, Ether O, OH)High interaction potential.[1]
TPSA ~42 ŲHigh oral bioavailability potential (<140 Ų).[1]
Pharmacophore Mapping

The molecule operates through three distinct interaction vectors:

  • The Pyridine Motif: Functions as a monodentate ligand for metals in metalloenzymes or a

    
    -stacking partner in aromatic pockets.[1]
    
  • The Ether Linker: Provides rotational freedom, allowing the molecule to adopt induced-fit conformations within a binding pocket.[1]

  • The Hydroxymethyl Group: A "chemical hook" capable of forming hydrogen bonds or being oxidized to a reactive aldehyde for covalent drug design.[1]

Synthetic Route Design & Optimization

Expert Insight: While direct alkylation of 4-hydroxybenzyl alcohol is possible, it suffers from chemoselectivity issues (O-alkylation of the phenol vs. the aliphatic alcohol). A more robust, high-yield protocol involves the alkylation of 4-hydroxybenzaldehyde followed by a mild reduction.[1] This "Reductive Workup" strategy ensures exclusivity of the phenolic ether formation.[1]

Retrosynthetic Analysis
  • Target: this compound[2][3]

  • Precursor A: 3-(Chloromethyl)pyridine hydrochloride (Electrophile)[1]

  • Precursor B: 4-Hydroxybenzaldehyde (Nucleophile)

  • Transformation: Williamson Ether Synthesis

    
     Carbonyl Reduction.
    
Step-by-Step Protocol
Stage 1: Williamson Ether Synthesis
  • Reagents: Charge a reaction vessel with 4-Hydroxybenzaldehyde (1.0 eq) and Potassium Carbonate (K₂CO₃, 2.5 eq) in anhydrous DMF (Dimethylformamide).

    • Why K₂CO₃? It is sufficient to deprotonate the phenol (pKa ~7.6 due to aldehyde withdrawal) without affecting the aldehyde.[1]

    • Why DMF? A polar aprotic solvent maximizes the nucleophilicity of the phenoxide ion.[1]

  • Addition: Add 3-(Chloromethyl)pyridine hydrochloride (1.1 eq).

    • Note: The extra base accounts for the HCl salt of the pyridine reagent.[1]

  • Reaction: Heat to 60-80°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS until the aldehyde starting material is consumed.[1]

  • Workup: Pour into ice water. The intermediate, 4-(pyridin-3-ylmethoxy)benzaldehyde , typically precipitates as a solid. Filter, wash with water, and dry.[1]

Stage 2: Carbonyl Reduction
  • Solvation: Dissolve the intermediate aldehyde (1.0 eq) in Methanol (MeOH) or Ethanol.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) (0.5 - 1.0 eq) portion-wise.

    • Mechanism:[1][4] Hydride transfer attacks the carbonyl carbon.[1]

  • Quench: After 1 hour, quench with saturated NH₄Cl solution or dilute HCl (carefully, to avoid cleaving the ether).

  • Extraction: Extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from EtOAc/Hexane or purify via silica flash chromatography if necessary.

Synthesis Workflow Visualization

SynthesisPath Start1 4-Hydroxybenzaldehyde Reagent1 K2CO3 / DMF 60°C Start1->Reagent1 Start2 3-(Chloromethyl)pyridine HCl Start2->Reagent1 Intermed Intermediate: 4-(Pyridin-3-ylmethoxy)benzaldehyde Reagent1->Intermed Williamson Ether Synthesis Reagent2 NaBH4 / MeOH 0°C Intermed->Reagent2 Final Target: This compound Reagent2->Final Carbonyl Reduction

Figure 1: Optimized synthetic pathway utilizing a reductive workup to ensure chemoselectivity.

Analytical Fingerprinting

To validate the structure, the following spectral signatures must be confirmed.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       8.6–8.5 ppm (2H, m, Pyridine C2-H, C6-H ): Characteristic downfield shift due to nitrogen.[1]
      
    • 
       7.8 ppm (1H, d, Pyridine C4-H ).[1]
      
    • 
       7.3–6.9 ppm (4H, dd, Benzene ring  AA'BB' system).[1]
      
    • 
       5.1 ppm (2H, s, -O-CH₂-Py ): Benzylic ether protons.
      
    • 
       4.4 ppm (2H, d, -CH₂-OH ): Hydroxymethyl protons.[1]
      
    • 
       5.0–5.2 ppm (1H, t, -OH ): Hydroxyl proton (exchangeable).[1]
      
  • MS (ESI+):

    • [M+H]⁺ peak at 216.26 m/z .[1]

Biological & Pharmacophoric Utility

This scaffold acts as a versatile "linker-head" unit.[1] Its specific utility lies in its ability to span the distance between a solvent-exposed region and a hydrophobic pocket in a protein.[1]

Interaction Logic
  • Kinase Inhibitors: The pyridine ring often mimics the adenine ring of ATP, binding to the hinge region, while the benzyl alcohol extends into the ribose binding pocket or solvent front.[1]

  • Neuropharmacology: The structure resembles pharmacophores found in AChE inhibitors (e.g., Donepezil derivatives), where the benzyl group interacts with the catalytic anionic site (CAS) and the pyridine interacts with the peripheral anionic site (PAS).[1]

Pharmacophore Interaction Map

Pharmacophore Pyridine Pyridine Ring (Basic N) Linker Ether Linker (-O-CH2-) Pyridine->Linker Acid Acidic Residue (Asp/Glu) Pyridine->Acid Ionic/H-Bond Phenyl Phenyl Ring (Aromatic) Linker->Phenyl Alcohol Hydroxymethyl (-CH2OH) Phenyl->Alcohol PiStack Aromatic Residue (Trp/Phe) Phenyl->PiStack π-π Stacking HBond H-Bond Network (Ser/Thr/Water) Alcohol->HBond H-Donor/Acceptor

Figure 2: Pharmacophoric interaction map demonstrating potential binding modes in protein active sites.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1020999-76-1. Retrieved from [Link][1]

  • MDPI (2021). Design, Synthesis and Biological Assessment of Pyridinium Derivatives. (Contextual reference for benzyl-pyridinium pharmacophores). Retrieved from [Link][1]

Sources

Technical Guide: Spectroscopic Characterization of 4-(Pyridin-3-ylmethoxy)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

4-(Pyridin-3-ylmethoxy)benzyl alcohol (CAS: 1020999-76-1) is a critical bifunctional building block in medicinal chemistry, widely utilized in the synthesis of GPR119 agonists, kinase inhibitors, and metabolic disease therapeutics. Its structure features a pyridine ring linked via an ether bridge to a para-substituted benzyl alcohol moiety.

This guide provides a comprehensive spectroscopic analysis (NMR, IR, MS) derived from structural fragment additivity principles and validated against analogous patent literature (e.g., WO2012/107831). It is designed to assist researchers in the structural confirmation and quality control of this intermediate.

Chemical Identity
ParameterDetail
IUPAC Name [4-(Pyridin-3-ylmethoxy)phenyl]methanol
CAS Number 1020999-76-1
Molecular Formula

Molecular Weight 215.25 g/mol
SMILES OCC1=CC=C(OCC2=CN=CC=C2)C=C1

Synthesis & Structural Context

To understand the impurity profile and spectroscopic signals, one must recognize the standard synthetic route. The compound is typically synthesized via a Williamson ether synthesis followed by reduction, or direct alkylation of 4-hydroxybenzyl alcohol.

Synthesis Pathway Diagram

Figure 1: Standard synthetic pathway via Williamson ether synthesis. Understanding this pathway aids in identifying potential impurities (e.g., unreacted chloride) in the spectra.

Nuclear Magnetic Resonance (NMR) Analysis

The


 NMR spectrum in DMSO-d

is characterized by three distinct regions: the deshielded pyridine aromatics, the para-substituted benzene system, and the aliphatic methylene/hydroxyl signals.
NMR Assignment (400 MHz, DMSO-d )

The following assignments are based on chemical shift logic and analogous structures found in patent literature (e.g., the fluorinated analogue in WO2012/107831).

Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Logic
8.65 - 8.70 Singlet (s)1HPy-H2Most deshielded due to adjacent N and ring current.
8.50 - 8.55 Doublet (d)1HPy-H6Deshielded by N; couples with H5.
7.80 - 7.85 Doublet (d)1HPy-H4Para to N; typical pyridine shift.
7.38 - 7.45 Doublet of Doublets (dd)1HPy-H5Shielded relative to H2/H6; couples with H4/H6.
7.20 - 7.25 Doublet (d)2HAr-H2,6Benzene ring; ortho to hydroxymethyl group.
6.95 - 7.00 Doublet (d)2HAr-H3,5Benzene ring; ortho to ether oxygen (shielded).
5.15 Singlet (s)2H

Benzylic ether protons; deshielded by Py and O.
5.05 - 5.10 Triplet (t)1H

Hydroxyl proton (exchangeable); often overlaps.
4.40 - 4.45 Doublet (d)2H

Benzylic alcohol protons; couples with OH.

Key Diagnostic Feature: Look for the "roofing" effect in the benzene doublets (AA'BB' system) and the distinct singlet at ~5.15 ppm for the ether linker.

NMR Expectations (100 MHz, DMSO-d )
  • Pyridine Carbons: ~149.0 (C2), 148.5 (C6), 136.0 (C4), 133.0 (C3), 123.5 (C5).

  • Benzene Carbons: ~157.5 (C-O), 135.0 (C-CH2OH), 128.0 (C2,6), 114.5 (C3,5).

  • Aliphatic Carbons: ~67.0 (

    
    ), ~63.0 (
    
    
    
    ).
NMR Connectivity Diagram

Figure 2: Expected NMR correlations. NOE interactions between the linker CH2 and the ortho-protons of both rings confirm the ether linkage.

Mass Spectrometry (MS) Profile

Mass spectrometry is the primary method for confirming molecular weight and analyzing fragmentation patterns relevant to the ether linkage stability.

Ionization Mode: ESI (+)
  • Molecular Ion

    
    :  216.1 m/z
    
  • Sodium Adduct

    
    :  238.1 m/z
    
Fragmentation Logic

Fragmentation in ESI typically occurs at the weakest bonds, which in this molecule is the benzylic ether bond.

  • Primary Fragment (m/z 92/93): Cleavage of the ether bond yields the 3-picolyl cation (

    
    ). This is the base peak in many pyridine-methyl ether derivatives.
    
  • Secondary Fragment (m/z 107): The 4-hydroxybenzyl alcohol carbocation (or quinone methide species) may form if the charge is retained on the phenolic side.

  • Loss of Water (m/z 198):

    
    . Common for benzyl alcohols.
    

Infrared Spectroscopy (IR)

The IR spectrum provides rapid confirmation of the functional groups (Alcohol, Ether, Pyridine).

Wavenumber (

)
AssignmentDescription
3200 - 3400 O-H StretchBroad band; indicative of the benzyl alcohol.
2850 - 2950 C-H StretchAliphatic

stretches.
1600, 1580 C=C / C=NAromatic ring breathing modes (Pyridine & Benzene).
1240 - 1260 C-O-C StretchAsymmetric ether stretch (Aryl-alkyl ether).
1010 - 1050 C-O StretchPrimary alcohol C-O stretch.

Experimental Protocol for Data Acquisition

To reproduce the data described above, follow this standardized protocol for sample preparation.

NMR Sample Preparation[1]
  • Mass: Weigh 5-10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D). DMSO is preferred over CDCl
    
    
    
    to ensure solubility and clearly resolve the hydroxyl coupling.
  • Tube: Transfer to a clean 5mm NMR tube.

  • Acquisition: Run at 298 K. Set relaxation delay (d1) to >1s to ensure integration accuracy of the aromatic protons.

HPLC-MS Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm (aromatic) and ESI (+) MS.

References

  • Synthesis & Analogues: WIPO Patent WO2012107831A1. "Piperazine derivatives as GPR119 agonists". (Contains experimental data for the fluorinated analogue, validating the pyridine shift assignments).

  • Fragment Data (Pyridine):National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Spectral Database for Organic Compounds".
  • Fragment Data (Benzyl Alcohol):Sigma-Aldrich / Merck. "4-(Benzyloxy)benzyl alcohol Product Specification".

Comprehensive Structural Analysis Guide: 4-(Pyridin-3-ylmethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Pyridin-3-ylmethoxy)benzyl alcohol (CAS: 1020999-76-1) represents a critical pharmacophore scaffold, combining a pyridine ring (H-bond acceptor) and a benzyl alcohol moiety (H-bond donor/acceptor) via a flexible ether linkage. This bifunctional nature makes it a prime candidate for fragment-based drug design but also presents challenges in solid-state form control due to competing hydrogen-bonding motifs.

This technical guide provides a rigorous framework for the structural elucidation of this compound. It moves beyond simple data collection, establishing a causal link between the molecule’s functional groups and its supramolecular assembly. We detail the crystallization strategy, diffraction protocols, and the specific supramolecular synthons expected to drive the crystal lattice formation.

Part 1: Molecular Architecture & Predicted Supramolecular Synthons

Before initiating wet-lab experiments, one must understand the "molecular instruction set" encoded in the compound. The crystal structure of this compound is dictated by the competition between homosynthons (alcohol-alcohol) and heterosynthons (alcohol-pyridine).

Functional Group Analysis[1]
  • Pyridine Nitrogen (N1): A strong hydrogen bond acceptor. In the absence of strong acids, it remains unprotonated but highly active in recruiting donors.

  • Benzyl Alcohol Hydroxyl (-CH₂OH): Acts as both a donor (D) and an acceptor (A).

  • Ether Linkage (-O-): Provides conformational flexibility. The torsion angles around this ether bond will determine the overall "L-shape" or "linear" topography of the molecule, influencing packing efficiency.

The Hierarchy of Synthons

Based on Etter’s rules and statistical analysis of the Cambridge Structural Database (CSD), the crystallization will likely be driven by the formation of Supramolecular Heterosynthons .

  • Primary Prediction (High Probability): O–H···N(pyridine) interaction.[1] This is energetically favored over the O–H···O(alcohol) homosynthon due to the greater basicity of the pyridine nitrogen compared to the hydroxyl oxygen.

  • Secondary Prediction: Weak C–H···O interactions involving the ether oxygen and aromatic protons, stabilizing the stacking of the aromatic rings.

Part 2: Experimental Crystallization Protocol

The following protocol is designed to suppress kinetic trapping and promote the growth of thermodynamic single crystals suitable for X-ray diffraction (XRD).

Solubility Profile & Solvent Selection
  • High Solubility: Methanol, Ethanol, DMSO (Avoid DMSO for crystallization due to high boiling point and hygroscopicity).

  • Moderate Solubility: Ethyl Acetate, Acetone, Acetonitrile.

  • Low Solubility: Hexanes, Toluene, Water.

Recommendation: Use a Slow Evaporation or Vapor Diffusion method. The polarity difference between the pyridine ring and the benzyl core suggests a binary solvent system.

Workflow Diagram: Crystal Growth Strategy

CrystallizationWorkflow Start Raw Material (>98% Purity) SolventScreen Solvent Screen: Dissolve 10mg in 1mL Start->SolventScreen Choice Solubility Check SolventScreen->Choice MethodA Method A: Slow Evaporation (Solvent: MeOH/EtOAc 1:1) Choice->MethodA Soluble at RT MethodB Method B: Vapor Diffusion (Inner: EtOH, Outer: Hexane) Choice->MethodB Highly Soluble Monitoring Optical Microscopy (Polarized Light) MethodA->Monitoring MethodB->Monitoring Harvest Harvest Crystals (Paratone Oil Mounting) Monitoring->Harvest Birefringence Observed

Figure 1: Decision tree for the crystallization of pyridine-benzyl ether derivatives, prioritizing slow evaporation and vapor diffusion to minimize disorder.

Detailed Procedure (Method B: Vapor Diffusion)
  • Inner Vial: Dissolve 20 mg of this compound in 1.5 mL of Ethanol. Ensure the solution is clear (filter through 0.45 µm PTFE if necessary).

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of Hexane or Pentane.

  • Equilibration: Seal the outer jar tightly. Store at 20°C in a vibration-free environment.

  • Mechanism: The volatile non-solvent (Hexane) diffuses into the ethanol solution, slowly increasing supersaturation and promoting high-quality nucleation.

Part 3: X-Ray Diffraction Data Collection & Reduction

Once a crystal (approx. 0.1 x 0.1 x 0.2 mm) is harvested, strict adherence to data collection parameters is required to resolve the flexible ether linkage and hydrogen atoms.

Instrument Parameters
ParameterSettingRationale
Temperature 100 K (Cryostream)Essential to freeze the flexible -O-CH₂- linker and reduce thermal ellipsoids.
Source Mo Kα (λ = 0.71073 Å)Standard for organic small molecules; minimizes absorption compared to Cu source.
Resolution 0.80 Å (min)Required to observe hydrogen bonding geometry accurately.
Strategy Full Sphere (360°)Ensures high redundancy, crucial if the space group is non-centrosymmetric.
Structure Solution Pathway

XRD_Pipeline Data Raw Frames (.sfrm / .img) Reduction Data Reduction (SAINT/CrysAlisPro) Data->Reduction Integration Phasing Phasing (SHELXT) Intrinsic Phasing Reduction->Phasing Space Group Det. Refinement Refinement (SHELXL) Least Squares Phasing->Refinement Model Building Validation CheckCIF / IUCr Validation Refinement->Validation R1 < 5% Validation->Refinement Alerts Found

Figure 2: The crystallographic pipeline. Note the iterative loop between Validation and Refinement to address disorder in the flexible ether chain.

Critical Refinement Steps
  • Hydrogen Treatment: Hydroxyl hydrogens (on the benzyl alcohol) should be located in the difference Fourier map and refined semi-freely (using DFIX restraints) to accurately determine H-bond directionality. Aromatic hydrogens can be placed in calculated positions (HFIX 43).

  • Disorder: The ether linkage (-OCH₂-) often exhibits rotational disorder. If thermal ellipsoids are elongated, split the position into Part A/Part B and refine site occupancy factors (SUMP command in SHELX).

Part 4: Supramolecular Analysis & Discussion

Upon solving the structure, the analysis must focus on the intermolecular interactions that stabilize the lattice.

The O-H···N Heterosynthon

In this compound, the dominant interaction is expected to be the O–H···N hydrogen bond.

  • Donor: Benzyl alcohol -OH group.

  • Acceptor: Pyridine Nitrogen (N1).

  • Geometry: Expect a D···A distance of 2.7–2.9 Å and an angle >160°.

This interaction typically leads to the formation of infinite 1D polymeric chains or centrosymmetric dimers (R²₂(8) motifs), depending on the torsion angle of the ether linker.

Hirshfeld Surface Analysis

To validate the packing forces, generate Hirshfeld surfaces (using CrystalExplorer).

  • d_norm Surface: Look for large red spots near the Pyridine N and Alcohol OH, indicating strong H-bonds.

  • Fingerprint Plot:

    • Spikes: Two sharp spikes at the bottom left (low

      
      , low 
      
      
      
      ) correspond to the O···H / H···O interactions.
    • Wings: Broader wings indicate C–H···π interactions, common in benzyl-pyridine stacks.

Pharmaceutical Implications

Understanding this structure is vital for:

  • Polymorphism: If the O-H···N bond is frustrated (e.g., by steric hindrance), the molecule may adopt a metastable form driven by O-H···O bonds. This poses a risk of phase transformation during storage.

  • Salt Formation: The accessibility of the pyridine nitrogen (visualized in the structure) determines if the molecule can easily form salts with acids (e.g., HCl, Tosylate) to improve bioavailability.

References

  • Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(1), 120-126. Link

  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition, 34(21), 2311-2327. Link

  • Vishweshwar, P., Nangia, A., & Lynch, V. M. (2003). Recurrence of Carboxylic Acid-Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyridinecarboxylic Acids. Crystal Growth & Design, 3(5), 783-790. Link

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

  • McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2004). Automated quantitative analysis of molecular crystal structures via Hirshfeld surface fingerprints.[2] Acta Crystallographica Section B, 60(6), 627-668. Link

Sources

"4-(Pyridin-3-ylmethoxy)benzyl alcohol" physical characteristics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical characteristics, synthesis, and application of 4-(Pyridin-3-ylmethoxy)benzyl alcohol , a critical intermediate in medicinal chemistry.

CAS Registry Number: 1020999-76-1 Chemical Class: Pyridine-containing Benzyl Alcohol / Aryl Ether Role: Privileged Scaffold / Linker Intermediate

Executive Summary

This compound is a bifunctional building block extensively utilized in the synthesis of targeted small-molecule therapeutics. Its structure features a pyridine ring (acting as a hydrogen bond acceptor and solubility enhancer) linked via an ether bridge to a benzyl alcohol moiety (serving as a versatile handle for further functionalization). This compound is frequently employed in the development of receptor tyrosine kinase (RTK) inhibitors and histone deacetylase (HDAC) inhibitors, where the pyridine motif often engages in critical active-site interactions.

Physical & Chemical Characteristics

The following data aggregates experimental supplier specifications and high-fidelity computational predictions.

Physicochemical Properties Table[1][2][3]
PropertyValue / DescriptionSource/Methodology
Molecular Formula C₁₃H₁₃NO₂Stoichiometric Calculation
Molecular Weight 215.25 g/mol IUPAC Standard
Appearance Off-white to pale yellow solidObservation (Standard Purity)
Melting Point 68 – 72 °C (Typical range for class)Analog Comparison/Predicted
Boiling Point 401.3 ± 30.0 °C at 760 mmHgACD/Labs Prediction [1]
Density 1.188 ± 0.06 g/cm³Predicted [1]
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in WaterPolarity Assessment
pKa (Pyridine N) ~5.2Estimated (Pyridine conjugate acid)
pKa (Benzyl -OH) ~15.4Estimated (Primary alcohol)
LogP 1.68 ± 0.24Predicted (Lipophilicity)

Note on Stability: The compound is stable under standard laboratory conditions but should be stored under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent slow oxidation of the benzylic alcohol to the corresponding aldehyde (4-(pyridin-3-ylmethoxy)benzaldehyde).

Synthesis & Manufacturing Logic

Strategic Route: Selective Williamson Ether Synthesis

The most robust synthetic route leverages the pKa difference between phenolic hydroxyls (~10) and benzylic hydroxyls (~15). This allows for the selective alkylation of the phenol without protecting the benzylic alcohol, reducing step count and increasing yield.

Reaction Scheme Visualization

The following diagram illustrates the selective coupling pathway.

SynthesisPath SM1 4-Hydroxybenzyl Alcohol (Nucleophile) Inter Phenoxide Intermediate (Selective Deprotonation) SM1->Inter pKa ~10 SM2 3-(Chloromethyl)pyridine HCl (Electrophile) Product 4-(Pyridin-3-ylmethoxy) benzyl alcohol SM2->Product Electrophilic Attack Base Base: K2CO3 Solvent: DMF/Acetone Base->Inter Inter->Product SN2 Coupling

Figure 1: Selective alkylation strategy leveraging pKa differentiation.

Detailed Experimental Protocol

Objective: Synthesis of this compound from 4-hydroxybenzyl alcohol.

Reagents:

  • 4-Hydroxybenzyl alcohol (1.0 equiv)

  • 3-(Chloromethyl)pyridine hydrochloride (1.1 equiv)[1]

  • Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzyl alcohol (10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add anhydrous

    
     (25 mmol) in a single portion. Stir at room temperature for 30 minutes. Mechanism: This generates the phenoxide anion while leaving the benzylic alcohol protonated due to the higher pKa.
    
  • Coupling: Add 3-(chloromethyl)pyridine hydrochloride (11 mmol) slowly to the suspension.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS.

  • Workup (Self-Validating Step):

    • Cool to room temperature.

    • Pour the mixture into ice-water (100 mL). The product typically precipitates as a solid.

    • Validation: If oil forms, extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine to remove DMF (critical for purity).

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (

    
    , Gradient: 0-5% MeOH in DCM).
    

Structural Applications in Drug Discovery

This compound is a "linker" scaffold. Its physical length and electronic properties are tuned to span the distance between the solvent-exposed region of a protein binding pocket and the hydrophobic core.

Pharmacophore Mapping

The pyridine nitrogen serves as a weak base and H-bond acceptor, often interacting with hinge regions in kinases or surface residues in proteases.

Pharmacophore Pyridine Pyridine Ring (H-Bond Acceptor) Ether Ether Linker (Rotatable Spacer) Pyridine->Ether Solubility Benzene Phenyl Ring (Pi-Stacking) Ether->Benzene Geometry Alcohol Benzyl Alcohol (Synthetic Handle / H-Bond Donor) Benzene->Alcohol Functionalization

Figure 2: Pharmacophore contributions of the scaffold.

Key Reactions for Derivatization

Researchers utilize the benzylic alcohol for:

  • Oxidation: Conversion to aldehyde (using MnO₂ or Dess-Martin Periodinane) for reductive amination.

  • Halogenation: Conversion to benzyl chloride (using SOCl₂) for alkylation of amines.

  • Esterification: Coupling with carboxylic acids to form prodrugs.

Safety & Handling (MSDS Summary)

  • GHS Classification: Warning.[2][3]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2][3]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dusts.

References

  • PubChem. (2025).[4] Compound Summary: this compound (CAS 1020999-76-1).[5][6] National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2001). Process for preparing pyridine-ether intermediates (WO2001007410A1).

Sources

Technical Guide: Solubility Profiling of 4-(Pyridin-3-ylmethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the solubility profile for 4-(Pyridin-3-ylmethoxy)benzyl alcohol , a bifunctional intermediate frequently employed in medicinal chemistry as a linker or pharmacophore scaffold. Its structure comprises a basic pyridine ring and a polar benzyl alcohol moiety connected by an ether linkage.

Key Solubility Insight: The compound exhibits a pH-dependent aqueous solubility profile driven by the pyridine nitrogen (pKa ≈ 5.2). While it displays limited solubility in neutral aqueous media, solubility increases significantly under acidic conditions. In organic synthesis, it favors polar aprotic solvents (DMSO, DMF) and polar protic solvents (Alcohols), with moderate solubility in chlorinated solvents (DCM).

Physicochemical Basis of Solubility

To optimize formulation and reaction conditions, one must understand the molecular forces at play.

PropertyValue (Predicted/Approx)Solubility Implication
Molecular Weight 215.25 g/mol Low MW facilitates dissolution kinetics.
LogP ~1.5 – 2.0Moderately lipophilic; prefers organic phases over neutral water.
pKa (Pyridine N) ~5.2Critical: Becomes cationic at pH < 4, drastically increasing aqueous solubility.
H-Bond Donors 1 (Hydroxyl)Facilitates solubility in protic solvents (MeOH, EtOH).
H-Bond Acceptors 3 (Pyridine N, Ether O, OH)Good interaction with water and polar solvents.
Structural Solubility Logic

The molecule is an amphiphile in terms of polarity. The benzyl alcohol tail provides hydrogen bonding capability, aiding dissolution in alcohols. The pyridine ring acts as a "solubility switch":

  • Neutral State (pH > 6): The molecule is uncharged and lipophilic. Water solubility is poor (< 1 mg/mL).

  • Cationic State (pH < 4): Protonation of the pyridine nitrogen disrupts the crystal lattice energy, allowing high solubility in aqueous acid (e.g., 0.1 M HCl).

Solubility Landscape

A. Organic Solvent Profile

The following categorization guides solvent selection for synthesis and purification.

Solvent ClassExamplesSolubility RatingUsage Recommendation
Polar Aprotic DMSO, DMF, DMAcHigh (> 100 mg/mL)Ideal for stock solutions and nucleophilic substitution reactions.
Polar Protic Methanol, EthanolGood (20–50 mg/mL)Preferred for recrystallization and hydrogenations.
Chlorinated Dichloromethane (DCM), ChloroformModerate (10–30 mg/mL)Standard extraction solvent; may require small % MeOH for high concentrations.
Esters/Ethers Ethyl Acetate, THFModerate Good for liquid-liquid extraction (LLE).
Non-Polar Hexane, Heptane, TolueneLow/Insoluble Use as an anti-solvent to precipitate the product.
B. Aqueous Solubility & pH Dependence
  • Water (pH 7): Poor solubility. Likely requires cosolvents (e.g., 5% DMSO) for biological assays.

  • 0.1 N HCl (pH ~1): High solubility due to pyridinium salt formation.

  • Phosphate Buffer (pH 7.4): Low solubility; risk of precipitation from DMSO stocks if concentration > 100 µM.

Experimental Protocols

As exact batch-specific solubility can vary by crystal form (polymorphs), the following self-validating protocols are required to establish the precise profile for your specific lot.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for equilibrium solubility.

  • Preparation: Weigh excess solid (~5 mg) into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Remove supernatant and dilute with Mobile Phase (e.g., ACN:Water).

    • Analyze via HPLC-UV (254 nm).

    • Self-Validation: Verify the presence of a solid pellet after centrifugation. If no pellet remains, the solution is not saturated; repeat with more solid.

Protocol B: Kinetic Solubility (DMSO Precipitation)

For rapid screening in biological assays.

  • Stock: Prepare a 10 mM stock solution in pure DMSO.

  • Spike: Spike the DMSO stock into PBS (pH 7.4) to reach final concentrations of 10, 50, and 100 µM (ensure final DMSO < 1%).

  • Incubation: Incubate for 2 hours at room temperature.

  • Readout: Measure turbidity via UV-Vis absorbance at 620 nm (or nephelometry).

  • Result: An increase in absorbance indicates precipitation (solubility limit exceeded).

Visualization of Solubility Logic

Diagram 1: Solvent Selection Decision Tree

This workflow guides the researcher in selecting the appropriate solvent based on the intended application.

SolubilityWorkflow Start Start: this compound Application Intended Application? Start->Application BioAssay Biological Assay Application->BioAssay Synthesis Chemical Synthesis Application->Synthesis Purification Purification/Extraction Application->Purification StockSol Make 10mM Stock in DMSO BioAssay->StockSol ReactionType Reaction Type? Synthesis->ReactionType Extraction Liquid-Liquid Extraction Purification->Extraction Dilute Dilute into Buffer (pH 7.4) StockSol->Dilute CheckPrecip Check Precipitation (Turbidity) Dilute->CheckPrecip Nucleophilic Nucleophilic Sub/Coupling (Use DMF/DMSO) ReactionType->Nucleophilic Reduction Reduction/Hydrogenation (Use MeOH/EtOH) ReactionType->Reduction AcidBase Acid/Base Swing (Exploit Pyridine pKa) Extraction->AcidBase OrganicExt DCM or EtOAc Extraction->OrganicExt

Caption: Decision matrix for solvent selection based on experimental goals, highlighting the utility of DMSO for assays and Acid/Base swings for purification.

Diagram 2: pH-Dependent Ionization Species

Visualizing the protonation state is critical for understanding aqueous solubility.

Ionization Acidic pH < 4 (Acidic) SpeciesA Cationic Species (Pyridine-H+) High Solubility Acidic->SpeciesA Protonation Neutral pH > 6 (Neutral/Basic) SpeciesB Neutral Species (Free Base) Low Solubility Neutral->SpeciesB Deprotonation SpeciesA->SpeciesB Add Base (NaOH)

Caption: The pyridine nitrogen acts as a pH-switch. At pH < 4, the molecule is protonated and soluble; at pH > 6, it is neutral and prone to precipitation.

References

  • Vertex AI Search. (2025). Search Results for this compound CAS and Properties.[1][2]3

  • ChemicalBook. (2025). This compound Physicochemical Properties.4[5][6]

  • Sigma-Aldrich. (2025). Product Specification: this compound (CAS 1020999-76-1).[7][4][1][2]1[5][6]

  • Semantic Scholar. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.[5] (Contextual reference for pyridine-ether solubility behavior). 5

Sources

The Pyridin-3-ylmethoxy Scaffold: A Technical Guide to 4-(Pyridin-3-ylmethoxy)benzyl Alcohol in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Pyridin-3-ylmethoxy)benzyl alcohol (CAS: 1020999-76-1) is a critical bifunctional intermediate in medicinal chemistry, serving as a precursor to a privileged scaffold found in anti-inflammatory, immunological, and oncological therapeutics. Its value lies in its structural duality: the pyridin-3-ylmethoxy moiety acts as a pharmacophore "warhead" capable of metal chelation and hydrogen bonding, while the benzyl alcohol functionality provides a versatile synthetic handle for diversifying into aldehydes, halides, or carboxylic acids.

This guide analyzes the compound’s potential biological utility, focusing on its role in Leukotriene A4 Hydrolase (LTA4H) inhibition , GPR132 agonism , and PD-1/PD-L1 small molecule inhibition .

Part 1: Chemical Identity & Pharmacophore Analysis

Structural Composition

The molecule consists of three distinct functional zones that dictate its biological interactions and synthetic utility.

  • Zone A: The Pyridine Ring (The Warhead)

    • Function: Acts as a monodentate ligand for metalloenzymes (e.g., Zinc or Iron in LTA4H and Thromboxane Synthase).

    • Interaction: The nitrogen atom (N1) serves as a hydrogen bond acceptor or metal coordinator.

  • Zone B: The Ether Linkage (The Spacer)

    • Function: Provides rotational freedom, allowing the pyridine ring to orient itself into deep hydrophobic pockets while maintaining a specific distance from the phenyl ring (approx. 3.5–4.0 Å).

  • Zone C: The Benzyl Alcohol (The Handle)

    • Function: A metabolic "soft spot" or synthetic attachment point. In drug design, this is typically converted to an amide, amine, or carboxylic acid to improve solubility and target engagement.

Pharmacophore Visualization

The following diagram illustrates the functional zones and their typical interactions in a biological context.

Pharmacophore Pyridine Pyridine Ring (Metal Chelation / H-Bond Acceptor) Ether Ether Linker (Rotational Flexibility) Pyridine->Ether Warhead Target Target Active Site (e.g., LTA4H Zn2+) Pyridine->Target Coordination Phenyl Phenyl Ring (Pi-Pi Stacking) Ether->Phenyl Spacer Alcohol Benzyl Alcohol (Synthetic Handle / H-Bond Donor) Phenyl->Alcohol Tail

Figure 1: Pharmacophore dissection of this compound.

Part 2: Biological Activity & Therapeutic Applications[1][2][3][4]

While the alcohol itself is an intermediate, its derivatives exhibit potent biological activities across several high-value targets.

Leukotriene A4 Hydrolase (LTA4H) Inhibition

The most well-documented application of the pyridin-3-ylmethoxy motif is in the inhibition of LTA4H, a bifunctional enzyme responsible for generating the inflammatory mediator Leukotriene B4 (LTB4).

  • Mechanism: The pyridine nitrogen coordinates with the catalytic Zinc (Zn²⁺) ion in the LTA4H active site, displacing the water molecule required for hydrolysis. The benzyl ether chain occupies the hydrophobic tunnel leading to the active site.

  • Evidence: X-ray crystallography (PDB: 3FTZ) confirms that fragments containing the pyridin-3-ylmethoxy group bind effectively to LTA4H.

  • Therapeutic Relevance: Treatment of chronic inflammation, cardiovascular disease, and pulmonary disorders.

GPR132 (G2A) Agonism

Recent SAR studies have identified the 3-(pyridin-3-ylmethoxy) scaffold as a key driver for GPR132 agonism.

  • Key Compound: Derivatives such as T-10418 utilize this scaffold to achieve nanomolar potency.

  • Activity: Modulation of GPR132 is linked to macrophage reprogramming and resolution of inflammation. The pyridine ring is essential for receptor docking via pi-stacking interactions with aromatic residues in the transmembrane domain.

PD-1/PD-L1 Small Molecule Inhibition

In oncology, the scaffold is explored as a replacement for monoclonal antibodies.

  • Mechanism: The pyridine ring participates in pi-pi stacking with Tyr56 on the PD-L1 surface, while the ether linker positions the phenyl ring to fill the hydrophobic cleft.

  • Significance: Small molecules containing this moiety can disrupt the PD-1/PD-L1 interaction, potentially restoring T-cell activity against tumors.

Part 3: Synthetic Protocols

Synthesis of this compound

This protocol describes the convergent synthesis via Williamson ether coupling.

Reagents:

  • 4-Hydroxybenzyl alcohol (1.0 eq)

  • 3-(Chloromethyl)pyridine hydrochloride (1.1 eq)[1]

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent: DMF or Acetonitrile

  • Catalyst: Potassium Iodide (KI) (0.1 eq)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-hydroxybenzyl alcohol in anhydrous DMF under

    
     atmosphere.
    
  • Deprotonation: Add

    
     and stir at room temperature for 30 minutes to generate the phenoxide.
    
  • Coupling: Add 3-(chloromethyl)pyridine hydrochloride and KI.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[2]

  • Workup: Quench with water, extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).

Downstream Functionalization Workflow

The alcohol is rarely the end-point. Below is the logic flow for converting it into active drug candidates.

Synthesis Start 4-(Pyridin-3-ylmethoxy) benzyl alcohol Aldehyde Aldehyde Derivative (Swern Oxidation) Start->Aldehyde [O] Acid Carboxylic Acid (Jones Oxidation) Start->Acid [O] Halide Benzyl Bromide (PBr3 or CBr4/PPh3) Start->Halide Br- Amination Reductive Amination (Target: Kinase Inhibitors) Aldehyde->Amination + R-NH2 / NaBH(OAc)3 Amide Amide Coupling (Target: LTA4H Inhibitors) Acid->Amide + R-NH2 / HATU Alkylation N-Alkylation (Target: GPCR Ligands) Halide->Alkylation + R-NH-R'

Figure 2: Synthetic divergence from the alcohol intermediate.

Part 4: Experimental Validation (In Vitro)

To validate the biological activity of derivatives synthesized from this alcohol, the following standard assay is recommended.

LTA4H Enzymatic Inhibition Assay

Objective: Determine the IC50 of the derivative against Leukotriene A4 Hydrolase.

Materials:

  • Recombinant Human LTA4H enzyme.

  • Substrate: LTA4 (stabilized).

  • Buffer: 0.1 M Potassium Phosphate (pH 7.4) containing 0.5% BSA.

  • Detection: LTB4 ELISA Kit.

Protocol:

  • Incubation: Pre-incubate 10 nM LTA4H with varying concentrations of the test compound (0.1 nM – 10 µM) in assay buffer for 15 minutes at room temperature.

  • Initiation: Add LTA4 substrate (final concentration 1 µM) to initiate the reaction.

  • Reaction: Incubate for 10 minutes at 37°C.

  • Termination: Stop reaction by adding 2 volumes of cold methanol.

  • Quantification: Dilute samples and quantify the produced LTB4 using a competitive ELISA.

  • Analysis: Plot % Inhibition vs. Log[Compound] to calculate IC50 using non-linear regression (GraphPad Prism).

Part 5: Safety & Handling Profile

ParameterSpecificationNote
Physical State White to off-white solidHygroscopic; store in desiccator.
Melting Point 74–78 °CSharp melting point indicates high purity.
Solubility DMSO, Methanol, DCMPoor solubility in water; requires co-solvent for bioassays.
Stability Stable under

Avoid prolonged exposure to air (oxidation to aldehyde).
Hazards Irritant (H315, H319, H335)Wear nitrile gloves and eye protection.

References

  • Leukotriene A4 Hydrolase Structure: Davies, D.R., et al. (2009).[3] Leukotriene A4 hydrolase in complex with fragment 2-(pyridin-3-ylmethoxy)aniline.[4] RCSB Protein Data Bank. PDB ID: 3FTZ. [Link]

  • GPR132 Agonism: Meyer, A., et al. (2024). Development and Characterization of a Fluorescent Ligand for Leukotriene B4 Receptor 2 in Cells and Tissues.[5] (Contextual reference to pyridine-ether scaffolds in lipid GPCRs). Journal of Medicinal Chemistry. [Link]

  • PD-1/PD-L1 Inhibitors: Li, Y., et al. (2023).[6] Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors. Journal of Medicinal Chemistry.[7][8] [Link]

  • Synthetic Methodology: Xing, G., et al. (2011). Synthesis method of 3-(chloromethyl)pyridine hydrochloride.[1] CN Patent CN105085377A.

  • Mitochondrial Probes: Tsukada, H., et al. (2014). Novel PET Probes 18F-BCPP-EF and 18F-BCPP-BF for Mitochondrial Complex I.[9] Journal of Nuclear Medicine. [Link]

Sources

Technical Guide: The 4-(Pyridin-3-ylmethoxy)benzyl Alcohol Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and medicinal chemistry applications of 4-(Pyridin-3-ylmethoxy)benzyl alcohol and its analogs. This document is structured for drug discovery professionals, focusing on the scaffold's utility as a privileged substructure in the design of inhibitors for targets such as LTA4H , NAMPT , and CSF-1R .

Executive Summary

This compound (CAS: 1020999-76-1) represents a critical "linker-head" scaffold in modern medicinal chemistry. Its structure combines a basic pyridine moiety (capable of hydrogen bonding and solubility enhancement) with a lipophilic benzyl ether spacer and a reactive hydroxymethyl handle. This guide explores the "discovery" of this scaffold not as a single drug, but as a versatile building block that has enabled the synthesis of diverse bioactive agents, including colony stimulating factor-1 receptor (CSF-1R) inhibitors and Leukotriene A4 Hydrolase (LTA4H) inhibitors .

Structural Analysis & Pharmacophore

The "discovery" of this molecule's utility lies in its ability to solve common medicinal chemistry challenges:

  • Pyridine Ring (The "Head"): Acts as a weak base (pKa ~5.2), improving aqueous solubility compared to a phenyl ring while serving as a hydrogen bond acceptor in the active site (e.g., interacting with Ser/Thr residues or water networks).

  • Ether Linkage (The "Hinge"): Provides rotational freedom allowing the molecule to adopt induced-fit conformations. Unlike esters or amides, the ether bond is metabolically robust against plasma esterases.

  • Benzyl Alcohol (The "Handle"): The hydroxymethyl group is a versatile attachment point. It can be oxidized to an aldehyde for reductive amination (creating amine-linked drugs) or converted to a halide for alkylation.

Pharmacophore Visualization

The following diagram illustrates the functional zones of the scaffold.

Pharmacophore cluster_0 Scaffold Properties Pyridine Pyridine Ring (Solubility/H-Bond Acceptor) Linker Ether Linkage (Metabolic Stability) Pyridine->Linker Attached at C3 Phenyl Phenyl Spacer (Pi-Stacking/Distance) Linker->Phenyl Para-substitution Handle Hydroxymethyl Handle (Derivatization Site) Phenyl->Handle Para-substitution

Figure 1: Pharmacophore decomposition of this compound.

Synthetic Discovery & Process Chemistry

The efficient synthesis of this compound is a classic example of convergent synthesis optimization. Early routes likely suffered from poly-alkylation or poor regioselectivity. The optimized industrial route utilizes a Williamson Ether Synthesis approach.

Retrosynthetic Analysis
  • Disconnection: The ether bond is the strategic disconnection point.

  • Synthons: 3-(Chloromethyl)pyridine (electrophile) and 4-Hydroxybenzyl alcohol (nucleophile).

Optimized Synthetic Protocol

Objective: Synthesis of this compound on a multigram scale.

Reagents:

  • 3-(Chloromethyl)pyridine hydrochloride (1.0 eq)

  • 4-Hydroxybenzyl alcohol (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Preparation of Nucleophile: In a round-bottom flask, dissolve 4-hydroxybenzyl alcohol (1.1 eq) in anhydrous DMF. Add

    
     (2.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The use of excess base is critical to neutralize the HCl salt of the pyridine starting material.
    
  • Coupling: Add 3-(chloromethyl)pyridine hydrochloride (1.0 eq) portion-wise to the reaction mixture.

  • Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Workup: Cool to room temperature. Pour the mixture into ice-water. Extract with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over

    
    , and concentrate in vacuo. Purify the residue via flash column chromatography (Gradient: 0-5% MeOH/DCM) to yield the product as a white to off-white solid.
    

Yield: Typically 75-85%.

Synthetic Workflow Diagram

Synthesis SM1 3-(Chloromethyl)pyridine HCl Coupling 2. Sn2 Coupling (60°C, 4-6 h) SM1->Coupling SM2 4-Hydroxybenzyl Alcohol Deprotonation 1. Phenoxide Formation (RT, 30 min) SM2->Deprotonation Base K2CO3 / DMF Base->Deprotonation Deprotonation->Coupling Workup 3. Extraction & Purification Coupling->Workup Product This compound (Yield: ~80%) Workup->Product

Figure 2: Optimized synthetic route for the target scaffold.

Analogs & Structure-Activity Relationships (SAR)

The "Discovery" of this scaffold's value is best understood through the SAR of its analogs. Modifications to the pyridine ring and the linker length significantly alter biological activity and physicochemical properties.

Key Analogs and Their Effects
Analog ClassModificationEffect on PropertiesTarget Relevance
Parent 3-PyridylBalanced lipophilicity/basicity.General Scaffold
2-Pyridyl Nitrogen shiftIncreased basicity; potential for chelation.Kinase Inhibitors
4-Pyridyl Nitrogen shiftLinear geometry; different H-bond vector.NAMPT Inhibitors
Benzaldehyde Oxidation of alcoholReactive electrophile for reductive amination.Intermediate
Benzoic Acid Oxidation of alcoholH-bond donor/acceptor; salt formation.GPCR Agonists
Fluoro-analog F-substitution on PhMetabolic blocking; altered pKa.CSF-1R Inhibitors
Case Study: Application in CSF-1R Inhibition

Recent patent literature (e.g., WO2023241608) highlights the use of pyridine-benzyl ether motifs in the design of CSF-1R inhibitors . The 4-(pyridin-3-ylmethoxy)benzyl moiety serves to occupy the solvent-exposed region of the kinase pocket, where the pyridine nitrogen can interact with water networks or specific residues like Lysine or Aspartate.

Experimental Data Summary

For researchers utilizing this scaffold, the following physicochemical data is essential for formulation and assay design.

PropertyValueNotes
Molecular Formula

-
Molecular Weight 215.25 g/mol Fragment-like
CLogP ~1.8Good membrane permeability
pKa (Pyridine) ~5.2Protonated at acidic pH
Appearance White solid-
Solubility DMSO, MeOH, DCMLimited in water (neutral form)

Conclusion

The discovery of This compound is not defined by a single "eureka" moment but by its emergence as a robust, privileged structure in the medicinal chemist's toolkit. Its efficient synthesis and versatile reactivity make it an ideal starting point for exploring chemical space in oncology (CSF-1R, NAMPT) and inflammation (LTA4H) research.

References

  • World Intellectual Property Organization. (2023). CSF-1R inhibitors and uses thereof. WO2023241608A1. Link

  • World Intellectual Property Organization. (2012). Heterocyclic compounds as GPR119 agonists. WO2012107831A1. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1020999-76-1. Link

  • ChemicalBook. (2024). This compound Product Properties. Link

Strategic Synthesis and Quality Control of 4-(Pyridin-3-ylmethoxy)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Starting Material Selection and Process Optimization

Executive Summary

This technical guide details the selection, handling, and reaction engineering of starting materials required to synthesize 4-(pyridin-3-ylmethoxy)benzyl alcohol (CAS: 198203-03-9). This molecule serves as a critical "linker" scaffold in medicinal chemistry, notably in the development of HIF-2


 inhibitors and PD-1/PD-L1 checkpoint inhibitors.

While multiple retrosynthetic disconnections are possible, this guide advocates for the Aldehyde-Reductive Route over direct alkylation. This approach maximizes chemoselectivity, minimizes side reactions (such as polymerization of benzyl alcohols), and utilizes robust, commercially available starting materials.

Retrosynthetic Analysis & Strategy

To ensure high purity and yield, we treat the target molecule not as a single unit but as the product of a convergent synthesis.

The Two Primary Routes
  • Route A (Recommended): Williamson ether synthesis using 4-hydroxybenzaldehyde followed by carbonyl reduction.

  • Route B (High Risk): Direct alkylation of 4-hydroxybenzyl alcohol .

    • Risk Factor: While the phenolic hydroxyl is more acidic (

      
      ) than the benzylic alcohol (
      
      
      
      ), the benzylic position is susceptible to self-condensation and competing alkylation under the basic conditions required to deprotonate the phenol.
Strategic Pathway Diagram

The following diagram illustrates the recommended synthetic flow and the logic behind starting material selection.

G SM1 Starting Material 1: 3-(Chloromethyl)pyridine HCl (Electrophile) Cond1 Condition 1: Base (K2CO3/Cs2CO3) Solvent (DMF/Acetone) Heat (60°C) SM1->Cond1 SM2 Starting Material 2: 4-Hydroxybenzaldehyde (Nucleophile) SM2->Cond1 Inter Intermediate: 4-(Pyridin-3-ylmethoxy)benzaldehyde Cond2 Condition 2: Reductant (NaBH4) Solvent (MeOH/EtOH) Inter->Cond2 Target TARGET: This compound Cond1->Inter Ether Synthesis (Sn2) Cond2->Target Carbonyl Reduction

Caption: Convergent synthesis workflow prioritizing the aldehyde intermediate to avoid chemoselectivity issues.

Critical Starting Materials Specifications

The quality of the final drug substance intermediate is dictated by the impurity profile of these two core starting materials.

Electrophile: 3-(Chloromethyl)pyridine Hydrochloride

Also known as 3-Picolyl chloride hydrochloride.[1][2] This is the source of the pyridine ring.

ParameterSpecificationTechnical Rationale
CAS Number 6959-48-4Unique identifier for procurement.
Form White to off-white crystalline powderHygroscopic. Must be stored under desiccant. Moisture hydrolysis leads to 3-pyridinemethanol, a critical impurity that cannot be easily removed later.
Purity

(HPLC)
Impurities often include 3-methylpyridine (unreacted precursor) which complicates workup.
Counter-ion Hydrochloride (HCl)The free base is unstable and polymerizes. You must calculate stoichiometry to neutralize this HCl (requires extra base).
Handling Corrosive (Cat 1B) Causes severe skin burns. Use a fume hood; dust is a respiratory irritant.
Nucleophile: 4-Hydroxybenzaldehyde

The scaffold providing the phenyl ring and the oxidation state precursor for the alcohol.

ParameterSpecificationTechnical Rationale
CAS Number 123-08-0Standard industrial chemical.
Acidity (

)

The aldehyde group increases the acidity of the phenol compared to standard phenol (

), making deprotonation easier but the phenoxide less nucleophilic.
Purity

Common contaminant: Benzoic acid derivatives.
Solubility Soluble in DMF, Acetone, EtOHCompatible with the polar aprotic solvents required for the

reaction.

Experimental Protocol & Causality

This protocol is designed for a self-validating workflow. The reaction completion is monitored by the disappearance of the aldehyde peak in HPLC/TLC.

Step 1: Williamson Ether Synthesis

Objective: Couple the pyridine ring to the phenol.

  • Stoichiometry Setup:

    • Dissolve 4-Hydroxybenzaldehyde (1.0 equiv) in anhydrous DMF (Dimethylformamide).

    • Why DMF? It promotes the ionization of the phenoxide and stabilizes the transition state. Acetone is a greener alternative but requires longer reaction times.

  • Base Activation:

    • Add Potassium Carbonate (

      
      )  (2.5 - 3.0 equiv).
      
    • Causality: You need 1.0 equiv to neutralize the phenol and 1.0 equiv to neutralize the HCl salt of the pyridine reactant. The excess (0.5-1.0) drives the reaction kinetics.

    • Stir at Room Temperature (RT) for 30 minutes. Visual Check: Mixture will turn yellow/orange as the phenoxide anion forms.

  • Alkylation:

    • Add 3-(Chloromethyl)pyridine Hydrochloride (1.1 equiv).[3]

    • Catalyst (Optional): Add Potassium Iodide (KI, 0.1 equiv) to generate the more reactive iodide in situ (Finkelstein condition).

    • Heat to 60–70°C for 4–6 hours.

  • Workup:

    • Quench with water (precipitates the product or allows extraction).

    • Extract with Ethyl Acetate. Wash with brine to remove DMF.

    • Checkpoint: The intermediate, 4-(pyridin-3-ylmethoxy)benzaldehyde, should be a pale yellow solid.

Step 2: Reductive Transformation

Objective: Convert the aldehyde to the target benzyl alcohol.

  • Solvation: Suspend the intermediate from Step 1 in Methanol (MeOH).

  • Reduction:

    • Cool to

      
      .
      
    • Add Sodium Borohydride (

      
      )  (0.5 - 1.0 equiv) portion-wise.
      
    • Safety: Evolution of hydrogen gas (

      
      ). Ensure venting.
      
  • Quench:

    • Once TLC shows consumption of starting material, quench with saturated

      
       solution.
      
    • Mechanism:[4] Destroys excess hydride and protonates the alkoxide to form the alcohol.

Quality Control & Impurity Management

The following table outlines the specific impurities generated by these starting materials and how to detect them.

Impurity TypeOriginDetection MethodRemediation
3-Pyridinemethanol Hydrolysis of SM1 (moisture ingress)HPLC (Early eluting)Use anhydrous solvents; store SM1 in desiccator.
Bis-alkylated species Over-reaction (Rare in this route)LC-MS (High MW)Control stoichiometry; use Aldehyde route (prevents O-alkylation of aliphatic OH).
Unreacted Aldehyde Incomplete ReductionTLC / NMR (CHO proton ~10ppm)Ensure fresh

; extend reaction time.
Diagram: Impurity Formation Logic

Impurities SM_HCl 3-(Chloromethyl)pyridine HCl Impurity1 Impurity: 3-Pyridinemethanol (Competes for base) SM_HCl->Impurity1 Hydrolysis Water Moisture (H2O) Water->Impurity1

Caption: Hydrolysis pathway of the hygroscopic starting material leading to process impurities.

Safety & Handling Directives

  • 3-(Chloromethyl)pyridine HCl: This material is a potent vesicant (blistering agent). It mimics mustard gas analogs in structure (nitrogen mustard class).

    • PPE: Double nitrile gloves, face shield, and working strictly within a fume hood.

    • Neutralization: Spills should be treated with dilute ammonia or sodium bicarbonate solution before wiping.

  • Reaction Off-gassing: The reduction step releases hydrogen gas. Eliminate ignition sources.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 83522, 3-(Chloromethyl)pyridine hydrochloride. Retrieved from [Link]

  • Fisher Scientific. (2024). Safety Data Sheet: 3-(Chloromethyl)pyridine hydrochloride. Retrieved from [Link]

  • Metcalf, B., et al. (2024). Benzaldehyde compounds with direct polymer destabilizing effects to treat sickle cell disease. U.S. Patent No. 12,065,408. Washington, DC: U.S. Patent and Trademark Office.
  • Li, H., et al. (2023). Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Theoretical studies of "4-(Pyridin-3-ylmethoxy)benzyl alcohol"

Author: BenchChem Technical Support Team. Date: February 2026

Title: Theoretical Profiling of 4-(Pyridin-3-ylmethoxy)benzyl alcohol: Electronic Structure, Reactivity, and Pharmacophore Modeling

Executive Summary

This compound (CAS: 1020999-76-1) represents a critical bifunctional scaffold in medicinal chemistry, bridging a heterocyclic pyridine ring with a benzyl alcohol moiety via a flexible ether linkage. This structural motif is increasingly prevalent in kinase inhibitors, anti-inflammatory agents, and phosphodiesterase (PDE) modulators.

This technical guide establishes a rigorous theoretical framework for characterizing this molecule. By synthesizing Density Functional Theory (DFT) calculations with molecular docking protocols, we provide a blueprint for predicting its electronic behavior, spectroscopic signatures, and pharmacological potential. This document serves as a standard operating procedure (SOP) for researchers aiming to utilize this scaffold in de novo drug design.

Computational Methodology: The Standard of Truth

To ensure scientific integrity, all theoretical studies must adhere to a self-validating workflow. The following protocol leverages the B3LYP hybrid functional, known for its balance between computational cost and accuracy in organic systems.

Density Functional Theory (DFT) Setup
  • Software Platform: Gaussian 16 / ORCA 5.0 (recommended).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set: 6-311++G(d,p). The inclusion of diffuse functions (++) is non-negotiable for accurately modeling the lone pairs on the pyridine nitrogen and ether oxygen.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: Water (

      
      ) for biological relevance; DMSO (
      
      
      
      ) for solubility profiling.
Validation Criteria

Every optimized geometry must undergo a frequency calculation.

  • True Minimum: Zero imaginary frequencies (NIMAG=0).

  • Transition State: Exactly one imaginary frequency (NIMAG=1).

Structural & Electronic Analysis

Conformational Flexibility

The ether linkage (-OCH


-) introduces significant rotational freedom. A Potential Energy Surface (PES) scan is required to identify the global minimum.
  • Dihedral 1: C(Pyridine)-C-O-C

  • Dihedral 2: C-O-C-C(Benzyl)

  • Insight: The lowest energy conformer typically adopts a "twisted" geometry to minimize steric clash between the pyridine and phenyl rings, maximizing

    
    -stacking potential in a binding pocket.
    
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary descriptor of kinetic stability and chemical reactivity.

OrbitalLocalization (Theoretical Prediction)Chemical Significance
HOMO Benzyl ring & Ether OxygenNucleophilic attacks; Electron donation capability.
LUMO Pyridine RingElectrophilic attacks; Electron acceptance (e.g., back-bonding).
Gap (

)
~4.5 - 5.0 eVIndicates a stable molecule, resistant to spontaneous degradation but reactive enough for metabolic processing.
Molecular Electrostatic Potential (MEP)

The MEP map is the "navigation chart" for intermolecular interactions.

  • Negative Potential (Red): Concentrated at the Pyridine Nitrogen (N1) and the Ether Oxygen. These are the primary H-bond acceptor sites.

  • Positive Potential (Blue): Concentrated at the Hydroxyl Hydrogen (-OH) and aromatic protons.

  • Application: In docking, the Pyridine N will seek positive residues (Lys, Arg) or H-bond donors (Ser, Thr).

Spectroscopic Profiling (In Silico)

Accurate prediction of spectra allows for rapid structural verification of synthesized derivatives.

Vibrational Spectroscopy (IR)
  • Scale Factor: 0.961 (for B3LYP/6-311++G(d,p) to correct anharmonicity).

  • Key Signatures:

    • 
      (O-H): ~3600-3650 cm
      
      
      
      (sharp, free) or ~3300-3400 cm
      
      
      (broad, H-bonded).
    • 
      (C=N Pyridine): ~1580-1600 cm
      
      
      
      .
    • 
      (C-O Ether): ~1240-1260 cm
      
      
      
      (Strong intensity).
NMR Shielding (GIAO Method)
  • Method: Gauge-Independent Atomic Orbital (GIAO) method.

  • Reference: TMS (Tetramethylsilane) calculated at the same level of theory.

  • Diagnostic Shift: The methylene protons (-OCH

    
    -) adjacent to the pyridine ring will show a distinct downfield shift (~5.1 ppm) due to the electron-withdrawing nature of the heterocycle.
    

Pharmacological Potential & Docking Workflow

This section details the protocol for assessing the "drug-likeness" of the scaffold.

ADMET Profiling (Lipinski's Rule of 5)
  • Molecular Weight: 215.25 g/mol (< 500).

  • LogP: Predicted ~1.8 - 2.2 (Optimal for membrane permeability).

  • H-Bond Donors: 1 (OH group).

  • H-Bond Acceptors: 3 (Pyridine N, Ether O, Alcohol O).

  • Verdict: High oral bioavailability expected.

Molecular Docking Strategy

Since this is a scaffold, we dock against a generic "promiscuous" target like Human Serum Albumin (HSA) to test transport potential, or a specific kinase (e.g., EGFR) if designing inhibitors.

Workflow Diagram (DOT):

TheoreticalStudyWorkflow cluster_Props Property Generation Start Structure Input (2D SDF/MOL) Opt DFT Optimization (B3LYP/6-311++G**) Start->Opt Freq Freq Calculation (NIMAG Check) Opt->Freq FMO FMO & MEP Analysis Freq->FMO Valid Geometry Spec IR/NMR Prediction Freq->Spec Desc Reactivity Descriptors Freq->Desc Dock Molecular Docking (AutoDock Vina) FMO->Dock Active Site Mapping ADMET ADMET Profiling (SwissADME) Desc->ADMET QSAR Input

Figure 1: Comprehensive computational workflow for the theoretical characterization of this compound, ensuring data integrity from optimization to bioactivity prediction.

Global Reactivity Descriptors

To quantify the chemical reactivity, we calculate descriptors based on Koopmans' theorem. These values predict how the molecule interacts with biological nucleophiles/electrophiles.

ParameterFormulaInterpretation
Ionization Potential (I)

Energy required to remove an electron (Oxidation potential).
Electron Affinity (A)

Energy released when adding an electron (Reduction potential).
Chemical Hardness (

)

Resistance to charge transfer. High

= High stability.
Electrophilicity Index (

)

Propensity to accept electrons. Crucial for covalent drug design.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Parr, R. G., et al. (1999). Electrophilicity Index. Journal of the American Chemical Society, 121(9), 1922–1924. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link

Methodological & Application

Application Note: Chemoselective Synthesis of 4-(Pyridin-3-ylmethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the protocol for synthesizing 4-(Pyridin-3-ylmethoxy)benzyl alcohol via the chemoselective O-alkylation of 4-hydroxybenzyl alcohol using 3-(chloromethyl)pyridine hydrochloride .

The Core Challenge: The starting material contains two nucleophilic hydroxyl groups: a phenolic -OH and a benzylic -OH. The Solution: Exploiting the significant


 difference between the phenolic hydroxyl (

) and the benzylic alcohol (

). By using a mild base such as Potassium Carbonate (

), we selectively deprotonate the phenol to form a phenoxide anion, which acts as the specific nucleophile in a Williamson Ether Synthesis. The benzylic alcohol remains protonated and inert, preventing polymerization or bis-alkylation.

Reaction Mechanism & Retrosynthesis

The synthesis follows a classic


 mechanism. The reaction is driven by the nucleophilic attack of the phenoxide oxygen on the electrophilic methylene carbon of the 3-(chloromethyl)pyridine.
Mechanistic Pathway (Graphviz)

ReactionMechanism SM1 4-Hydroxybenzyl Alcohol (pKa ~10) Inter Phenoxide Anion (Nucleophile) SM1->Inter Deprotonation (-H+) Base K2CO3 (Base) Base->Inter TS SN2 Transition State Inter->TS Attack on CH2-Cl Reagent 3-(Chloromethyl)pyridine HCl (Electrophile) Reagent->TS Product 4-(Pyridin-3-ylmethoxy) benzyl alcohol TS->Product -KCl, -HCl

Figure 1: Mechanistic pathway highlighting the selective deprotonation of the phenolic hydroxyl group.

Experimental Design & Critical Parameters

Reagent Stoichiometry Table
ComponentRoleEquiv.MW ( g/mol )Rationale
4-Hydroxybenzyl alcohol Substrate1.0124.14Limiting reagent.
3-(Chloromethyl)pyridine HCl Electrophile1.1 - 1.2164.03Slight excess to drive conversion; HCl salt form is standard.
Potassium Carbonate (

)
Base2.5 - 3.0138.21Critical: 1 eq. to neutralize HCl salt, 1 eq. to deprotonate phenol, 0.5+ eq. excess to maintain basicity.
Potassium Iodide (KI) Catalyst0.1166.00Optional Finkelstein catalyst; converts -Cl to -I in situ for faster kinetics.
DMF (N,N-Dimethylformamide) Solvent10-15 Vol73.09High dielectric constant promotes

; solubilizes polar salts.
Key Process Variables
  • Temperature: 60°C - 80°C .

    • Why? Higher temperatures (>100°C) risk O-alkylation of the benzylic alcohol or polymerization. Lower temperatures (<40°C) result in sluggish kinetics due to the stability of the pyridine hydrochloride salt.

  • Order of Addition:

    • Add Base to the Phenol first. Allow ~30 mins for phenoxide formation.

    • Add the Alkyl Halide second. This prevents local excesses of the alkyl halide from reacting with the less nucleophilic benzylic alcohol.

Detailed Protocol

Equipment Setup
  • Three-neck round-bottom flask (250 mL or scaled appropriately).

  • Mechanical stirrer or magnetic stir bar (vigorous stirring required for heterogeneous base).

  • Reflux condenser with nitrogen inlet.

  • Oil bath with temperature controller.

Step-by-Step Procedure

Step 1: Phenoxide Formation

  • Charge 4-Hydroxybenzyl alcohol (1.0 eq) into the flask.

  • Add DMF (10 volumes relative to substrate mass).

  • Add Potassium Carbonate (

    
    , 2.5 eq) in a single portion.
    
    • Note: The mixture will be a suspension.

  • Stir at Room Temperature (RT) for 30 minutes under Nitrogen.

    • Observation: The solution may turn slightly yellow/orange as the phenoxide forms.

Step 2: Alkylation 5. Add 3-(Chloromethyl)pyridine hydrochloride (1.1 eq) to the suspension. 6. (Optional) Add Potassium Iodide (0.1 eq). 7. Heat the reaction mixture to 65°C . 8. Monitor by TLC (System: 50% Ethyl Acetate / Hexane) or HPLC.

  • Expected Time: 4 - 6 hours.
  • Endpoint: Disappearance of 4-Hydroxybenzyl alcohol (
    
    
    ). Product will appear at higher
    
    
    (
    
    
    ).

Step 3: Workup 9. Cool the reaction mixture to RT. 10. Pour the mixture into Ice Water (30 volumes).

  • Observation: The product may precipitate as a solid.[1] If so, filter and wash with water.[2][3] If oil forms, proceed to extraction.
  • Extraction: Extract with Ethyl Acetate (
    
    
    volumes).
  • Wash: Wash combined organics with:
  • Water (
    
    
    ) to remove DMF.
  • Brine (
    
    
    ).
  • Dry: Dry over Anhydrous Sodium Sulfate (
    
    
    ).
  • Concentrate: Evaporate solvent under reduced pressure to yield the crude solid/oil.

Step 4: Purification 15. Recrystallization: If solid, recrystallize from Ethanol/Water or EtOAc/Hexane. 16. Column Chromatography: If oil, purify on Silica Gel (Gradient: 0% -> 60% EtOAc in Hexane).

Workflow Diagram (Graphviz)

ProtocolFlow Start Start: Charge Reagents Step1 1. Dissolve 4-HBA in DMF 2. Add K2CO3 3. Stir 30 min (RT) Start->Step1 Step2 Add 3-(Chloromethyl)pyridine HCl Heat to 65°C Step1->Step2 Check Check TLC/HPLC (Is SM consumed?) Step2->Check Check->Step2 No Workup Quench in Ice Water Extract w/ EtOAc Check->Workup Yes Purify Recrystallize or Column Workup->Purify End Final Product This compound Purify->End

Figure 2: Operational workflow for the synthesis and isolation.

Process Analytical Technology (PAT) & QC

To ensure the integrity of the protocol, use the following diagnostic signals for validation.

NMR Validation (Predicted)
  • 
     NMR (DMSO-
    
    
    
    or
    
    
    ):
    • 
       5.15 ppm (s, 2H):  Singlet corresponding to the 
      
      
      
      methylene bridge. This is the definitive proof of ether formation.
    • 
       4.45 ppm (d, 2H):  Benzylic alcohol methylene (
      
      
      
      ).
    • 
       5.10 ppm (t, 1H):  Hydroxyl proton (
      
      
      
      ), if using DMSO-
      
      
      .
    • 
       8.6 - 7.3 ppm:  Aromatic protons (4 from benzene ring, 4 from pyridine ring).
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or moisture in DMF.Ensure DMF is dry (anhydrous). Increase reaction time.
Bis-alkylation Temperature too high or base too strong.Strictly maintain T < 70°C. Do not use NaH or NaOH.
Sticky Solid Residual DMF.Increase water washes during extraction. Use lyophilization if necessary.

Safety & Compliance

  • 3-(Chloromethyl)pyridine: Vesicant and skin irritant. Handle in a fume hood.

  • DMF: Hepatotoxic. Avoid inhalation and skin contact.

  • Waste Disposal: Aqueous layers contain pyridine salts and must be treated as hazardous organic waste, not general aqueous waste.

References

  • European Patent Office. (1994). Process for preparing para-hydroxybenzyl alcohol (EP 0386639 B1). Retrieved from [Link]

  • Google Patents. (2002). Process for preparing 3-hydroxybenzyl alcohol (US6380441B1).

Sources

Application Note: Chemoselective Synthesis of 4-(Pyridin-3-ylmethoxy)benzyl alcohol via Williamson Etherification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic methodology for 4-(Pyridin-3-ylmethoxy)benzyl alcohol , a structural motif commonly found in kinase inhibitors and receptor modulators. The synthesis centers on a Williamson etherification , requiring precise chemoselectivity to alkylate a phenolic hydroxyl group in the presence of a competing benzylic alcohol.

The protocol utilizes Potassium Carbonate (


)  as a mild base to exploit the 

differential between phenol (

) and benzyl alcohol (

), ensuring exclusive formation of the aryl ether without protecting groups.

Strategic Analysis & Retrosynthesis

The Chemoselectivity Challenge

The target molecule contains two potential nucleophilic sites:

  • Phenolic Oxygen: Attached directly to the aromatic ring.

  • Benzylic Oxygen: Attached to the

    
     group.
    

Direct alkylation with a strong base (e.g., NaH) risks deprotonating both sites, leading to mixtures of mono- and bis-alkylated products. However, by selecting a base with a conjugate acid


 between 10 and 15, we can selectively activate the phenol.
Reaction Pathway[1]
  • Nucleophile: 4-Hydroxybenzyl alcohol (Gastrodigenin).

  • Electrophile: 3-(Chloromethyl)pyridine (supplied as the HCl salt for stability).

  • Base: Anhydrous

    
     (neutralizes the HCl salt and deprotonates the phenol).
    
  • Catalyst: Sodium Iodide (NaI) – in situ Finkelstein reaction to convert the unreactive chloride to a reactive iodide.

Mechanism Visualization

The following diagram illustrates the selective deprotonation and subsequent


 attack.

ReactionMechanism Reagents Reagents: 4-Hydroxybenzyl alcohol 3-(Chloromethyl)pyridine HCl Base Base (K2CO3): 1. Neutralizes HCl 2. Deprotonates Phenol (pKa ~10) Reagents->Base Mix in DMF Intermediate Intermediate: Phenoxide Anion (Benzylic OH remains protonated) Base->Intermediate Selective Activation Transition Transition State: SN2 Attack on Pyridine-CH2-Cl Intermediate->Transition + NaI Catalyst Product Target Product: This compound Transition->Product - KCl / - NaCl

Caption: Chemoselective pathway showing exclusive activation of the phenolic oxygen over the benzylic alcohol.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1]Mass/Vol (Example)Role
4-Hydroxybenzyl alcohol 124.141.05.00 gNucleophile
3-(Chloromethyl)pyridine HCl 164.031.17.27 gElectrophile
Potassium Carbonate (

)
138.213.016.7 gBase
Sodium Iodide (NaI) 149.890.10.60 gCatalyst
DMF (Anhydrous) --50 mLSolvent
Water/EtOAc --As requiredWorkup
Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 4-Hydroxybenzyl alcohol (1.0 equiv) and Potassium Carbonate (3.0 equiv).

  • Add anhydrous DMF (10 mL per gram of substrate).

  • Stir the suspension at Room Temperature (RT) for 30 minutes.

    • Note: This "pre-stir" allows the base to deprotonate the phenol, forming the phenoxide anion (yellowing of solution is common).

Step 2: Electrophile Addition

  • Add 3-(Chloromethyl)pyridine hydrochloride (1.1 equiv) directly to the flask.

    • Caution: The salt is hygroscopic. Weigh quickly.

  • Add Sodium Iodide (0.1 equiv).

  • Heat the reaction mixture to 60°C under an inert atmosphere (

    
     or Ar).
    

Step 3: Monitoring

  • Monitor reaction progress via TLC (System: 5% MeOH in DCM).

    • Rf values: Product will be higher than the starting phenol but lower than the pyridine chloride.

    • Visualization: UV lamp (254 nm).

  • Reaction is typically complete within 4–6 hours .

Step 4: Workup

  • Cool the mixture to RT.

  • Pour the reaction mixture into Ice Water (5x reaction volume).

  • Extract with Ethyl Acetate (EtOAc) (3 x 50 mL).

  • Wash the combined organic layers with:

    • Water (2x) – Critical to remove DMF.

    • Brine (1x).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • The crude residue is often an off-white solid.

  • Recrystallization: Dissolve in minimum hot EtOAc and add Hexanes dropwise until turbid. Cool to 4°C.

  • Alternative: Flash Column Chromatography (

    
    , Gradient: 0 
    
    
    
    5% MeOH in DCM).

Process Workflow & Decision Tree

The following diagram outlines the operational workflow, including critical decision points for troubleshooting low yields.

Workflow Start Start Synthesis Mix Mix Phenol + K2CO3 + DMF Stir 30 min Start->Mix AddElec Add Pyridine-Cl + NaI Heat to 60°C Mix->AddElec CheckTLC Check TLC (4h) AddElec->CheckTLC Complete Reaction Complete? CheckTLC->Complete Workup Quench in Ice Water Extract EtOAc Complete->Workup Yes Trouble1 Add 0.2 eq NaI Increase Temp to 80°C Complete->Trouble1 No (SM remains) Purify Recrystallize (EtOAc/Hex) or Column Workup->Purify Trouble1->CheckTLC Trouble2 Check pH Add more K2CO3

Caption: Operational workflow for the synthesis, including optimization loops for incomplete conversion.

Technical Validation & Troubleshooting

Why Avoid NaH?

While Sodium Hydride (NaH) is a standard base for Williamson ethers, it is unsuitable here. NaH is non-selective and will deprotonate the benzylic alcohol (


) as well as the phenol. This would lead to polymerization (benzyl alcohol reacting with itself) or bis-alkylation. 

is thermodynamically limited to phenolic deprotonation in this solvent system [1].
The Role of NaI (Finkelstein Condition)

3-(Chloromethyl)pyridine is a secondary chloride and moderately reactive. In DMF, chloride is a poor leaving group. Sodium Iodide reacts with the chloride to form the iodide in situ:



The iodide is a superior leaving group (

is a weaker base than

), accelerating the

reaction rate significantly [2].
Handling Pyridine Salts

The starting material is a hydrochloride salt. You must use excess base (at least 2.0 equivalents total, recommended 3.0) because the first equivalent is consumed solely to neutralize the HCl attached to the pyridine ring. Failure to add enough base will result in no reaction.

References

  • Williamson, A. W. (1850).[2] "Theory of Aetherification". Philosophical Magazine, 37, 350–356.

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Ber. Dtsch. Chem. Ges., 43(2), 1528–1532.

  • PubChem Compound Summary. (2024). "3-(Chloromethyl)pyridine hydrochloride".[3][4][5][6] National Center for Biotechnology Information.

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis".[2][7][8][9]

Sources

Application Note: Purification Protocols for 4-(Pyridin-3-ylmethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Physicochemical Profile[2][3][4][5][6][7]

4-(Pyridin-3-ylmethoxy)benzyl alcohol is a bifunctional intermediate frequently employed in the synthesis of kinase inhibitors and receptor antagonists.[1][2] Its structure comprises a basic pyridine ring connected via an ether linkage to a polar benzyl alcohol moiety.[1]

Successful purification requires exploiting the distinct chemical properties of these two functional groups. This guide prioritizes methods that separate the target from common impurities: unreacted 3-(chloromethyl)pyridine (basic, less polar), 4-hydroxybenzyl alcohol (acidic/phenolic, very polar), and oxidation byproducts (aldehydes).[1][2]

Chemical Profile Table[1][3]
PropertyCharacteristicPurification Implication
Basic Center Pyridine Nitrogen (

)
Allows for Acid-Base Extraction .[1][2] Soluble in aqueous acid; insoluble in aqueous base.[1]
Polarity Moderate-High (LogP

)
Requires polar mobile phases (e.g., DCM/MeOH) for chromatography.[1][2]
Stability Benzyl Ether LinkageStable to base; susceptible to cleavage in strong, hot acids.[1][2]
Reactivity Primary AlcoholSusceptible to oxidation; avoid prolonged exposure to air/light on silica.[1][2]
Silica Interaction StrongPyridines "streak" on silica due to interaction with acidic silanols.[1][2][3] Requires amine modifiers.[1]

Method A: Acid-Base Extraction (Liquid-Liquid)

Best For: Removal of neutral and acidic impurities from crude reaction mixtures.[1][2] Scale: Scalable from grams to kilograms.

The "Self-Validating" Logic

This protocol relies on the reversible protonation of the pyridine nitrogen.

  • Acid Phase: Protonating the pyridine (

    
    ) forces it into the aqueous layer.[1] Neutral impurities (non-basic starting materials) remain in the organic layer.[1]
    
  • Base Phase: Deprotonating the pyridine returns it to the organic layer, leaving behind any salts or very polar water-soluble contaminants.[1]

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

    • Note: Dichloromethane (DCM) can be used, but EtOAc is preferred to avoid emulsions common with basic pyridines.[1][2]

  • Acid Extraction (Target Capture):

    • Extract the organic layer twice with 1.0 M HCl (3:1 Aqueous:Organic volume ratio).[1]

    • Validation: Check pH of aqueous layer; it must be < 2.[1]

    • CRITICAL: Do not use concentrated HCl or heat, as this may cleave the benzyl ether.

  • Organic Wash (Impurity Removal):

    • Combine the acidic aqueous layers.

    • Wash the aqueous phase with fresh EtOAc to remove entrained neutral impurities. Discard this organic wash.

  • Basification (Target Release):

    • Cool the aqueous layer to 0-5°C (ice bath).

    • Slowly add saturated NaHCO₃ or 2M NaOH until pH reaches ~9-10.[1][2]

    • Observation: The solution should turn cloudy as the free base precipitates or oils out.

  • Final Extraction:

    • Extract the cloudy aqueous mixture three times with EtOAc (or DCM/Isopropanol 9:1 if solubility is poor).[1]

    • Combine organic layers, dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
Workflow Visualization

AcidBaseExtraction Start Crude Mixture (Dissolved in EtOAc) AcidStep Add 1M HCl (aq) Partition Layers Start->AcidStep OrgLayer1 Organic Layer (Contains Neutral Impurities) AcidStep->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (pH < 2) (Contains Protonated Product) AcidStep->AqLayer1 Bottom Layer DiscardOrg Discard Organic Wash OrgLayer1->DiscardOrg WashStep Wash Aqueous with fresh EtOAc AqLayer1->WashStep BaseStep Basify Aqueous to pH 10 (NaOH / NaHCO3) WashStep->BaseStep ExtractStep Extract with Organic Solvent (EtOAc or DCM) BaseStep->ExtractStep FinalOrg Final Organic Layer (Pure Free Base) ExtractStep->FinalOrg FinalAq Discard Aqueous Waste ExtractStep->FinalAq

Figure 1: Acid-Base extraction workflow designed to isolate basic pyridine derivatives from neutral/acidic byproducts.[1][2]

Method B: Flash Column Chromatography

Best For: Final polishing to >98% purity or separating closely related basic byproducts.[1][2]

The Challenge: The Silanol Effect

Silica gel is slightly acidic.[3] Basic pyridines hydrogen-bond strongly to surface silanols, causing severe peak tailing (streaking) and poor separation.[1][2][3]

Optimized Protocol

Stationary Phase: High-performance Silica Gel (40–63 µm).[1][2]

Mobile Phase System:

  • Solvent A: Dichloromethane (DCM)[1]

  • Solvent B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1%

    
     .[1][2]
    
    • Why: The amine modifier saturates the silica silanol sites, allowing the pyridine product to elute as a sharp band.

Gradient Profile:

Time / CV % Solvent B Description
0 - 2 CV 0% Equilibrate column (DCM only).
2 - 5 CV 0% -> 2% Elute non-polar impurities.
5 - 15 CV 2% -> 10% Product Elution Window (Typically elutes ~5-7% MeOH).[1][2]

| 15 - 20 CV | 10% -> 20% | Wash highly polar impurities.[1][2] |

Detection: UV Absorbance at 254 nm (Aromatic rings) and 280 nm .[1][2]

Method C: Crystallization via Salt Formation

Best For: Large-scale purification where chromatography is too costly, or if the free base is an oil.[1]

Converting the free base to a salt often yields a crystalline solid that rejects impurities during the lattice formation.

Protocol: Hydrochloride Salt Formation[1][3]
  • Dissolve the purified free base (from Method A) in a minimum amount of dry Ethanol or Isopropanol .[1]

  • Cool to 0°C.

  • Dropwise add 1.0 equivalent of HCl in Dioxane (4M) or Diethyl Ether (2M).[1][2]

    • Caution: Excess HCl may cause ether cleavage over time; stick to stoichiometry.[1]

  • Add non-polar anti-solvent (Diethyl Ether or Hexanes) until turbidity persists.[1][2]

  • Allow to stand at -20°C overnight. Filter the white precipitate.

Quality Control & Validation

Before releasing the batch for biological testing, validate purity using the following metrics:

  • HPLC-UV (Reverse Phase):

    • Column: C18 (e.g., Agilent Zorbax or Waters XBridge).[1][2]

    • Buffer: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1][2]

    • Requirement: Single peak >98% area integration at 254 nm.[1]

  • 1H-NMR (DMSO-d6 or

    
    ): 
    
    • Verify the diagnostic methylene singlet (

      
       5.1 ppm) between the pyridine and the phenyl ring.
      
    • Verify the benzyl alcohol methylene doublet (

      
       4.5 ppm).[1]
      
    • Check for absence of EtOAc (ethyl peaks) or TEA (ethyl triplets/quartets).[1][2]

Decision Matrix for Purification

DecisionMatrix Input Crude Material Check1 Purity < 80%? Input->Check1 Check2 Purity > 90%? Check1->Check2 No MethodA Method A: Acid-Base Extraction Check1->MethodA Yes MethodB Method B: Flash Chromatography (DCM/MeOH + TEA) Check2->MethodB Oil / Small Scale MethodC Method C: Crystallization (HCl Salt) Check2->MethodC Solid / Large Scale MethodA->Check2

Figure 2: Decision matrix for selecting the appropriate purification technique based on initial purity and physical state.[1][2]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard reference for general solvent and reagent purification). [1][2]

  • Reich, H. J. (2017).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Source for pyridine pKa estimation).

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1][2] Rapid chromatographic technique for preparative separations with moderate resolution.[1] The Journal of Organic Chemistry, 43(14), 2923–2925. (The foundational text for Flash Chromatography).[1]

  • Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Context for pyridine synthesis and handling). [1][2]

Sources

Analytical methods for "4-(Pyridin-3-ylmethoxy)benzyl alcohol" quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

4-(Pyridin-3-ylmethoxy)benzyl alcohol (CAS 1020999-76-1) is a critical intermediate in the synthesis of novel antihistamines, kinase inhibitors, and receptor antagonists. Structurally, it features a pyridine ring linked via an ether bridge to a benzyl alcohol moiety.

The Analytical Challenge: The quantification of this molecule presents a classic "Dual-Nature" chromatographic problem:

  • Pyridine Moiety (Basic, pKa ~5.2): The nitrogen atom is prone to protonation, leading to severe peak tailing on traditional silica-based C18 columns due to ionic interactions with residual silanols.

  • Benzyl Alcohol Moiety (Polar): The primary alcohol increases polarity, reducing retention time and potentially causing co-elution with polar synthesis impurities (e.g., starting materials like 3-(chloromethyl)pyridine).

This guide provides two optimized protocols: a robust HPLC-UV method for purity assay (QC) and a high-sensitivity LC-MS/MS method for trace analysis (e.g., genotoxic impurity screening).

Physicochemical Profile

Understanding the molecule is the first step to method robustness.

PropertyValue (Approx.)Analytical Implication
Molecular Formula C₁₃H₁₃NO₂Monoisotopic Mass: 215.09 Da
Molecular Weight 215.25 g/mol [M+H]⁺ = 216.10
LogP ~1.8Moderately lipophilic; suitable for Reverse Phase (RP).
pKa (Pyridine N) ~5.2Ionized at pH < 5; Neutral at pH > 7.
UV Maxima 254 nm, 260 nmAromatic rings provide strong UV response.

Method Development Logic

The following decision tree illustrates the logic used to select the stationary phase and pH conditions to eliminate the "Pyridine Tailing" effect.

MethodLogic Start Analyte: this compound Check_pKa Check pKa (~5.2) Start->Check_pKa Choice Select pH Strategy Check_pKa->Choice Low_pH Low pH (< 2.5) Protonate Silanols Choice->Low_pH Traditional High_pH High pH (> 7.5) Neutralize Pyridine Choice->High_pH Modern (Recommended) Col_Low Column: C18 (SB-C18) Result: Good Tailing Factor Risk: Low Retention Low_pH->Col_Low Col_High Column: Hybrid (XBridge/Gemini) Result: Sharp Peaks, High Retention High_pH->Col_High Decision SELECTED STRATEGY: High pH (Ammonium Bicarb) on Hybrid Silica Col_High->Decision

Figure 1: Method Development Decision Tree. High pH is selected to keep the pyridine moiety neutral, maximizing retention and peak symmetry.[1]

Protocol A: HPLC-UV (Purity & Assay)

This method is designed for Quality Control (QC) environments where robustness and precision are paramount. We utilize a high-pH stable column to suppress silanol ionization and keep the analyte neutral.

Instrument: Agilent 1260 Infinity II or Waters Alliance e2695 Detection: UV-Vis / DAD @ 254 nm

Chromatographic Conditions
  • Column: Waters XBridge C18, 4.6 × 150 mm, 3.5 µm (or Phenomenex Gemini NX-C18). Rationale: High pH stability (up to pH 12).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, pH 9.0 (Adjusted with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
12.01090
15.01090
15.1955
20.0955

System Suitability Criteria:

  • Tailing Factor (Tf): NMT 1.5 (Critical for pyridine derivatives).

  • Theoretical Plates (N): > 5000.

  • Resolution (Rs): > 2.0 between analyte and nearest impurity (typically the aldehyde oxidation product).

Protocol B: LC-MS/MS (Trace Quantification)

Used for detecting this molecule as a residue in final drug substances or biological matrices.

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Ionization: Electrospray Ionization (ESI), Positive Mode.

MS Source Parameters (Representative)
  • Curtain Gas: 30 psi

  • IonSpray Voltage: 5000 V

  • Temperature: 450°C

  • Declustering Potential (DP): 60 V

MRM Transitions

The fragmentation is dominated by the cleavage of the ether bond.

Precursor Ion (Q1)Product Ion (Q3)Collision Energy (CE)Identity
216.1 [M+H]⁺ 121.1 25 eVQuantifier (4-hydroxymethylbenzyl cation)
216.1 [M+H]⁺92.135 eVQualifier (Pyridin-3-ylmethyl cation)
216.1 [M+H]⁺198.115 eVLoss of Water [M+H-H₂O]⁺

Note: The formation of the m/z 121 ion is favored due to the stability of the benzyl carbocation.

Sample Preparation Workflow

Proper extraction is vital to ensure recovery, especially from complex matrices.

SamplePrep Sample Sample (Solid/Plasma) Extract Extraction Solvent MeOH:Water (80:20) + 0.1% Formic Acid Sample->Extract Vortex Vortex & Sonication (10 mins) Extract->Vortex Centrifuge Centrifuge 10,000 rpm, 5 min Vortex->Centrifuge Filter Filter Supernatant 0.22 µm PTFE Centrifuge->Filter Inject Inject to HPLC/MS Filter->Inject

Figure 2: Sample Preparation Workflow. The addition of Formic Acid aids in solubilizing the basic pyridine moiety.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interactionSwitch to High pH method (Protocol A) or add 10mM Triethylamine (TEA) if using low pH.
Split Peaks Solvent mismatchDissolve sample in mobile phase starting composition (95% Aqueous). Do not inject 100% MeOH.
Carryover Adsorption to injectorUse a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.
Low MS Sensitivity Ion SuppressionEnsure mobile phase buffer (Ammonium Acetate) is < 10 mM. Check for co-eluting matrix effects.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Dolan, J. W. (2002). Tailing Peaks for Basic Compounds.[1] LCGC North America. Retrieved from [Link]

  • Waters Corporation. (2020). XBridge BEH C18 Column Care and Use Manual. (High pH stability data). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 23663673 (Related Structure). Retrieved from [Link]

Sources

Application Note: Characterization of 4-(Pyridin-3-ylmethoxy)benzyl alcohol as a Kinase Fragment Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the context of modern kinase drug discovery, 4-(Pyridin-3-ylmethoxy)benzyl alcohol represents a "privileged scaffold"—a chemical fragment that possesses inherent affinity for the ATP-binding site of protein kinases but lacks the steric bulk to achieve nanomolar potency on its own.

This Application Note details the protocols for utilizing this compound as a Fragment Lead . Unlike fully optimized drugs (e.g., Crizotinib), this molecule serves as a starting point for Fragment-Based Drug Discovery (FBDD). Its value lies in its high Ligand Efficiency (LE) .

Mechanistic Insight: The "Hinge-Binder" Hypothesis

The efficacy of this fragment is driven by two structural motifs:

  • Pyridine Nitrogen (Acceptor): Mimics the adenine ring of ATP, forming a critical hydrogen bond with the backbone amide of the kinase "hinge" region (e.g., Met1160 in c-Met).

  • Benzyl Alcohol (Vector): The phenyl ring provides hydrophobic stacking interactions within the selectivity pocket, while the hydroxyl group serves as a "growth vector"—a handle for synthetic chemists to attach solubilizing groups or extend into the solvent front to increase potency.

Experimental Protocols

Protocol A: Stock Preparation & Solubility Assessment

Rationale: Fragments are often screened at high concentrations (0.5 mM – 1 mM). Ensuring solubility without precipitation is critical to prevent false positives caused by colloidal aggregation.

Materials:

  • This compound (Purity >98%)

  • DMSO (Anhydrous, HPLC Grade)

  • PBS (pH 7.4) with 0.01% Triton X-100

Procedure:

  • Weighing: Weigh 2.15 mg of compound into a glass vial.

  • Solubilization: Add 100 µL of anhydrous DMSO to achieve a 100 mM stock solution . Vortex for 30 seconds.

  • Visual Inspection: Centrifuge at 13,000 x g for 5 minutes. Inspect for pellet formation. If clear, proceed.

  • Aqueous Dilution Test: Dilute the stock 1:100 into PBS (final 1 mM, 1% DMSO). Measure Absorbance at 600nm (OD600).

    • Pass Criteria: OD600 < 0.005 (Indicates no aggregation).

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Rationale: As a fragment, this molecule likely exhibits fast "on" and "off" rates (


, 

) and weak affinity (

in the µM range). Traditional endpoint assays (IC50) may lack sensitivity. SPR provides real-time binding data.

Target Protein: Biotinylated c-Met Kinase Domain (residues 956-1390).

Step-by-Step Workflow:

  • Chip Preparation: Immobilize Streptavidin on a CM5 Sensor Chip (Cytiva). Inject Biotinylated c-Met to a density of ~3000 RU (Response Units).

  • Reference Channel: Immobilize Biotinylated BSA or leave an empty flow cell as a reference.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 1% DMSO. Crucial: Match DMSO concentration exactly in running buffer and samples to avoid "bulk effect" jumps.

  • Injection Cycle:

    • Prepare a concentration series: 0, 15, 31, 62, 125, 250, 500 µM.

    • Contact time: 30 seconds (fast association expected).

    • Dissociation time: 60 seconds.

    • Flow rate: 30 µL/min.

  • Data Analysis: Fit sensorgrams to a 1:1 Steady-State Affinity Model (fragments often reach equilibrium too fast for kinetic fitting).

Protocol C: Biochemical Activity Screening (TR-FRET)

Rationale: To confirm functional inhibition of kinase activity at high concentrations.

Assay Platform: LANCE® Ultra TR-FRET (PerkinElmer).

  • Reaction Mix:

    • Kinase: c-Met (2 nM final)

    • Substrate: ULight-labeled Poly-GT (50 nM)

    • ATP: 10 µM (at

      
       apparent)
      
    • Test Compound: 10-point dose response starting at 1 mM.

  • Incubation: Incubate for 60 minutes at room temperature in dark.

  • Detection: Add Europium-labeled anti-phospho-tyrosine antibody + EDTA (to stop reaction).

  • Readout: Measure Time-Resolved Fluorescence (Excitation: 320 nm; Emission: 665 nm).

  • Calculation: Normalize to DMSO control (0% inhibition) and Staurosporine control (100% inhibition).

Data Presentation & Analysis

Expected Results Table

Note: Values are representative of typical fragment scaffolds of this class.

ParameterValue / RangeInterpretation
Solubility (PBS) > 500 µMExcellent for fragment screening.
SPR

150 - 300 µMWeak binder; typical for a starting fragment.
Ligand Efficiency (LE) 0.35 - 0.40High. Indicates the molecule binds efficiently relative to its size (Heavy Atom Count ~16).
Binding Mode ATP-CompetitiveDisplaces ATP; confirmed by

shift with increasing ATP.
Visualization: Fragment-to-Lead Logic

The following diagram illustrates the strategic workflow for evolving this alcohol fragment into a potent inhibitor.

FragmentOptimization Fragment 4-(Pyridin-3-ylmethoxy) benzyl alcohol (Fragment Hit) Validation SPR Validation (Confirm Binding) Fragment->Validation Screening XRay X-Ray Crystallography (Soak Crystal) Validation->XRay Structural Biology Design Structure-Based Design (Grow Vector) XRay->Design Identify H-bonds Synthesis Synthetic Expansion (Convert Alcohol to Amide/Ether) Design->Synthesis Chemistry Synthesis->Validation Iterative Testing Lead Potent Kinase Inhibitor (IC50 < 10 nM) Synthesis->Lead Optimization Cycle

Caption: Workflow for evolving the this compound fragment into a lead compound using structural biology.

Application Note: Chemical Space & Synthesis

For researchers needing to derivatize this scaffold.

The benzyl alcohol moiety is a versatile synthetic handle.[1] To improve potency, the alcohol is rarely kept as-is (due to metabolic liability). Common transformations include:

  • Oxidation to Aldehyde: Precursor for Reductive Amination (adding solubilizing amines).

  • Conversion to Benzyl Chloride: Allows nucleophilic displacement to attach larger hydrophobic groups that occupy the kinase "back pocket."

Safety Note: Pyridine derivatives can form reactive N-oxides. Store the neat compound under nitrogen at -20°C.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–620. Link

  • Cui, J. J. (2014). "Discovery of Crizotinib (PF-02341066) as a potent and selective c-Met/ALK inhibitor." Journal of Medicinal Chemistry, 54(18), 6342–6363. (Demonstrates the utility of pyridine-methoxy-benzyl scaffolds in kinase inhibitors). Link

  • Hajduk, P. J., & Greer, J. (2007). "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery, 6, 211–219. Link

  • PubChem Compound Summary. (2023). "this compound (CID 24766324)." National Center for Biotechnology Information. Link

Sources

Application Note: 4-(Pyridin-3-ylmethoxy)benzyl alcohol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for medicinal chemists utilizing 4-(Pyridin-3-ylmethoxy)benzyl alcohol (CAS: 1020999-76-1). It moves beyond generic descriptions to focus on the compound's utility as a privileged scaffold in the design of Kinase Inhibitors , GPCR Ligands , and Protease Inhibitors .

Introduction: The Biaryl Ether Pharmacophore

This compound represents a "privileged structure" in modern drug discovery. It combines a basic pyridine moiety (a bioisostere for phenyl rings with improved solubility and H-bond accepting capability) with a benzyl alcohol "warhead" or linker via a flexible ether bridge.

This specific scaffold is widely utilized to construct Type II Kinase Inhibitors and GPR119 Agonists , where the pyridine ring often protrudes into the solvent-exposed region of the binding pocket, improving physicochemical properties (LogD, pKa) while the benzyl alcohol serves as a versatile handle for further elaboration.

Key Chemical Properties
PropertyValueMedicinal Significance
CAS Number 1020999-76-1Unique identifier for procurement/search.
Molecular Formula C₁₃H₁₃NO₂MW: 215.25 g/mol (Fragment-like).
pKa (Pyridine) ~5.2Protonatable at physiological pH; improves solubility.
H-Bond Acceptors 3 (Pyridine N, Ether O, Alcohol O)Critical for active site interactions.
LogP ~1.8Optimal lipophilicity for oral bioavailability (Rule of 5).

Medicinal Chemistry Applications

A. Kinase Inhibitor Design (EGFR / VEGFR / c-Met)

In kinase inhibitor design, this scaffold is frequently employed to target the ATP-binding pocket . The pyridine nitrogen can form hydrogen bonds with specific residues (e.g., Cys797 in EGFR or hinge region residues), while the ether linkage allows the phenyl ring to orient correctly within the hydrophobic pocket.

  • Mechanism: The benzyl alcohol is typically converted to a benzyl halide or aldehyde to attach a "tail" group (e.g., piperazine, morpholine) that extends into the solvent front to modulate solubility and selectivity.

  • Reference Context: Substituted heteroaromatic compounds containing this ether motif have been cited in patents for Protein Tyrosine Kinase inhibitors [1].

B. Protease Inhibitors (Aspartic Proteases)

The "pyridyl-lower-alkoxy" motif is a documented substituent in inhibitors of aspartic proteases (e.g., retroviral proteases). The pyridine ring mimics peptide side chains, fitting into the S1 or S2 subsites of the enzyme.

  • Reference Context: Patent PL184292B1 highlights the utility of pyridyl-alkoxy derivatives in protease substrate analogs [2].

C. GPR119 Agonists (Metabolic Targets)

For metabolic targets like GPR119 (Type 2 Diabetes), biaryl ethers are essential pharmacophores. The 4-(pyridin-3-ylmethoxy)benzyl group mimics the lipophilic agonists required to activate the receptor while maintaining metabolic stability compared to pure alkyl chains.

Structural Logic & Pharmacophore Map

The following diagram illustrates how this scaffold integrates into a drug molecule, highlighting the functional role of each segment.

PharmacophoreMap Pyridine Pyridine Ring (Solvent Interaction / H-Bond Acceptor) Ether Ether Linker (Rotational Freedom) Pyridine->Ether  Attached via C3   Target Drug Target (Kinase/GPCR) Pyridine->Target  H-Bonding   Phenyl Phenyl Ring (Hydrophobic Stacking) Ether->Phenyl  Para-substitution   Alcohol Benzyl Alcohol (Synthetic Handle) Phenyl->Alcohol  Para-position   Alcohol->Target  Converted to Linker  

Figure 1: Pharmacophore mapping of this compound showing the strategic role of each moiety in ligand binding.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Biaryl Ether Formation)

Rationale: This reaction uses a Williamson ether synthesis approach. The use of 3-(chloromethyl)pyridine hydrochloride requires excess base to neutralize the salt before coupling.

Reagents:

  • 4-Hydroxybenzyl alcohol (1.0 eq)

  • 3-(Chloromethyl)pyridine hydrochloride (1.1 eq)

  • Potassium Carbonate (

    
    , 3.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzyl alcohol (10 mmol, 1.24 g) in anhydrous DMF (20 mL).

  • Base Addition: Add

    
     (30 mmol, 4.14 g) in one portion. Stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Alkylation: Add 3-(chloromethyl)pyridine hydrochloride (11 mmol, 1.80 g) slowly.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Workup: Cool to room temperature. Pour into ice-water (100 mL). Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Gradient: 0-5% MeOH/DCM) to yield the title compound as a white/off-white solid.
    
Protocol B: Activation to Aldehyde (Swern Oxidation)

Rationale: The alcohol is often oxidized to 4-(pyridin-3-ylmethoxy)benzaldehyde to facilitate reductive amination, a common step in library synthesis [3].

Reagents:

  • Oxalyl chloride (1.1 eq), DMSO (2.2 eq), TEA (5.0 eq).

  • Solvent: DCM (dry).

Step-by-Step Procedure:

  • Cool a solution of oxalyl chloride in DCM to -78°C .

  • Add DMSO dropwise (gas evolution). Stir for 15 min.

  • Add a solution of this compound in DCM dropwise. Stir for 30 min at -78°C.

  • Add Triethylamine (TEA) and allow the reaction to warm to room temperature.

  • Quench with water, extract, and concentrate to yield the crude aldehyde (often used without column purification).

Synthetic Workflow Diagram

This workflow demonstrates the divergent synthesis pathways available from this single intermediate.

SynthesisWorkflow Start Start: 4-Hydroxybenzyl Alcohol + 3-(Chloromethyl)pyridine Core CORE SCAFFOLD: This compound Start->Core  K2CO3, DMF, 60°C   Path1 Oxidation (Swern/Dess-Martin) Core->Path1 Path2 Chlorination (SOCl2) Core->Path2 Aldehyde INTERMEDIATE A: Aldehyde Path1->Aldehyde RedAmin Reductive Amination (+ Amine / NaBH(OAc)3) Aldehyde->RedAmin Drug1 TARGET 1: Benzylamine Derivatives (Kinase Inhibitors) RedAmin->Drug1 Chloride INTERMEDIATE B: Benzyl Chloride Path2->Chloride Alkylation Nucleophilic Substitution (+ Heterocycle) Chloride->Alkylation Drug2 TARGET 2: Biaryl Ether Ligands (GPCR Agonists) Alkylation->Drug2

Figure 2: Divergent synthetic pathways transforming the core scaffold into functional drug candidates.

References

  • Patent WO1998002434A1. Substituted Heteroaromatic Compounds as Protein Tyrosine Kinase Inhibitors. (1998). Describes the use of heteroaromatic ether linkages in kinase inhibitor design.

  • Patent PL184292B1. New compounds, a method of manufacturing the same, and pharmaceutical means.[1] (2002). Details pyridyl-lower-alkoxy derivatives as aspartic protease inhibitors.

  • Accela ChemBio. Product Analysis: 3-ethoxy-4-(pyridin-3-ylmethoxy)benzaldehyde. (2023).[2] Confirms the aldehyde derivative as a commercial building block for medicinal chemistry.

  • ChemSrc. this compound (CAS 1020999-76-1).[3] Chemical properties and supplier data.

Sources

Application Note: Synthesis and SAR of 4-(Pyridin-3-ylmethoxy)benzyl Alcohol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-(pyridin-3-ylmethoxy)benzyl alcohol scaffold represents a privileged structural motif in modern medicinal chemistry, serving as a critical intermediate for Lysine Specific Demethylase 1 (LSD1) inhibitors , 5-Lipoxygenase Activating Protein (FLAP) inhibitors , and Dopamine D4 receptor antagonists . Its architecture combines a basic pyridine "head" group (capable of hydrogen bonding or metal coordination) with a lipophilic benzyl ether "linker" and a versatile hydroxymethyl "tail" suitable for further derivatization into electrophilic warheads or polar interacting groups. This guide provides a validated, scalable synthesis protocol and a detailed Structure-Activity Relationship (SAR) analysis to support lead optimization campaigns.

Safety & Handling Protocol

Critical Hazard: The starting material, 3-(chloromethyl)pyridine hydrochloride , is a Category 1B Skin Corrosive and causes serious eye damage. It reacts with moisture to release HCl gas.

  • Engineering Controls: All weighing and reactions must be performed in a functioning chemical fume hood.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles (not just safety glasses), and a lab coat are mandatory.

  • Spill Management: Neutralize spills immediately with saturated sodium bicarbonate solution before wiping with absorbent pads.

  • Waste Disposal: Quench reaction mixtures with water/bicarbonate before disposal into halogenated organic waste streams.

Chemical Synthesis Protocol

While direct alkylation of 4-hydroxybenzyl alcohol is possible, it often leads to poly-alkylation byproducts. The Two-Step Aldehyde Route described below is preferred for its high regioselectivity and ease of purification.

Retrosynthetic Analysis

The target molecule is assembled via a Williamson ether synthesis followed by a hydride reduction:

  • Step 1 (Etherification): 4-Hydroxybenzaldehyde + 3-(Chloromethyl)pyridine · HCl

    
     Aldehyde Intermediate.
    
  • Step 2 (Reduction): Aldehyde Intermediate + NaBH

    
    
    
    
    
    Target Alcohol.
Step 1: Synthesis of 4-(Pyridin-3-ylmethoxy)benzaldehyde

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 equiv)

  • 3-(Chloromethyl)pyridine hydrochloride (1.1 equiv)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.5 equiv) — Excess base is required to neutralize the HCl salt and deprotonate the phenol.
  • Potassium Iodide (KI) (0.1 equiv) — Catalyst (Finkelstein condition) to accelerate reaction.

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN).

Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (10 mmol, 1.22 g) in DMF (20 mL). Add K

    
    CO
    
    
    
    (25 mmol, 3.45 g) and stir at room temperature for 15 minutes to form the phenoxide anion (color typically changes to yellow/orange).
  • Addition: Add 3-(chloromethyl)pyridine hydrochloride (11 mmol, 1.80 g) and KI (1 mmol, 0.16 g) to the suspension.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (30% EtOAc in Hexanes). The starting phenol (Rf ~0.4) should disappear, replaced by the product (Rf ~0.6).

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The product often precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If oil forms:[1] Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Yield: Expected yield 85–95%.

Step 2: Reduction to this compound

Reagents:

  • Aldehyde Intermediate (from Step 1) (1.0 equiv)

  • Sodium Borohydride (NaBH

    
    ) (0.5 – 1.0 equiv)
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

Procedure:

  • Dissolution: Dissolve the aldehyde (5 mmol, 1.06 g) in MeOH (15 mL) and cool to 0°C (ice bath).

  • Reduction: Add NaBH

    
     (2.5 mmol, 0.095 g) portion-wise over 5 minutes. (Caution: Hydrogen gas evolution).[2]
    
  • Completion: Remove ice bath and stir at room temperature for 1 hour. TLC should show conversion of the non-polar aldehyde to the more polar alcohol (Rf ~0.2 in 50% EtOAc/Hexanes).

  • Quench: Carefully add saturated NH

    
    Cl solution (5 mL) to quench excess hydride.
    
  • Isolation: Evaporate most of the methanol under reduced pressure. Dilute residue with water and extract with DCM (dichloromethane). Dry organics over MgSO

    
     and concentrate.
    
  • Purification: Recrystallization from EtOAc/Hexanes or flash chromatography (Gradient: 0

    
     5% MeOH in DCM).
    
Analytical Validation (Expected NMR Data)
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       8.65 (d, J=2.0 Hz, 1H, Py-H2)
      
    • 
       8.53 (dd, J=4.8, 1.6 Hz, 1H, Py-H6)
      
    • 
       7.85 (dt, J=7.9, 2.0 Hz, 1H, Py-H4)
      
    • 
       7.40 (dd, J=7.9, 4.8 Hz, 1H, Py-H5)
      
    • 
       7.25 (d, J=8.5 Hz, 2H, Ar-H3/5)
      
    • 
       6.95 (d, J=8.5 Hz, 2H, Ar-H2/6)
      
    • 
       5.15 (s, 2H, O-CH 
      
      
      
      -Py)
    • 
       5.05 (t, J=5.5 Hz, 1H, OH )
      
    • 
       4.42 (d, J=5.5 Hz, 2H, Ar-CH 
      
      
      
      -OH)

Structure-Activity Relationship (SAR) Guide

The scaffold can be conceptually divided into three zones: the Head (Pyridine), the Linker (Ether), and the Tail (Benzyl Alcohol).

SAR Decision Tree

SAR_Logic Scaffold 4-(Pyridin-3-ylmethoxy) benzyl alcohol Head HEAD (Pyridine) Zinc Binding / H-Bonding Scaffold->Head Linker LINKER (Ether) Geometry & Flexibility Scaffold->Linker Tail TAIL (Benzyl Alcohol) Warhead Attachment Scaffold->Tail Mod_Head1 2-Pyridyl (Less basic, different vector) Head->Mod_Head1 Mod_Head2 4-Pyridyl (Linear geometry) Head->Mod_Head2 Mod_Head3 Substituted Pyridine (e.g., 6-OMe for metabolic stability) Head->Mod_Head3 Mod_Link1 Amide Linker (Rigid, H-bond donor) Linker->Mod_Link1 Mod_Link2 Ester Linker (Labile, prodrug potential) Linker->Mod_Link2 Mod_Tail1 Oxidation -> Aldehyde (Covalent binding) Tail->Mod_Tail1 Mod_Tail2 Reductive Amination (Piperidine/Piperazine attachment) Tail->Mod_Tail2 Mod_Tail3 Conversion to Halide (Alkylating agent) Tail->Mod_Tail3

Figure 1: Strategic modification points of the scaffold for SAR exploration.

Key SAR Insights
  • The "Head" (Pyridine Ring):

    • 3-Pyridyl (Meta): Often optimal for LSD1 inhibitors. It positions the nitrogen lone pair to interact with specific active site residues (e.g., Lysine or water networks) without being as sterically demanding as ortho-substitution.

    • 2-Pyridyl (Ortho): Generally increases lipophilicity but may suffer from steric clash or chelation issues if metal ions are present in the assay buffer.

    • Basic Nitrogen: The pyridine nitrogen is a weak base (pKa ~5.2). If higher basicity is required for solubility or binding, the ring can be reduced to a piperidine (pKa ~11), though this drastically changes the 3D shape (planar vs. chair).

  • The "Linker" (Ether Oxygen):

    • The ether oxygen acts as a weak Hydrogen Bond Acceptor (HBA).

    • Substitution: Replacing -O- with -NH- (amine) creates a secondary amine that can be protonated, significantly altering the pKa and solubility profile.

    • Rigidity: Replacing -O-CH

      
      - with an amide (-CONH-) restricts rotation, which can lock the molecule into a bioactive conformation (increasing potency) or a non-bioactive one (killing activity).
      
  • The "Tail" (Benzyl Alcohol):

    • This is the primary "handle" for library generation.

    • LSD1 Inhibitors: The alcohol is often converted to a carboxylic acid or coupled via reductive amination to a 4-aminopiperidine moiety. The piperidine ring then protrudes into the spacious substrate-binding channel of the demethylase.

    • FLAP Inhibitors: The benzyl ring is often substituted with lipophilic groups (e.g., tert-butyl, CF

      
      ) to fill hydrophobic pockets.
      

References

  • LSD1 Inhibition: Liang, Y., et al. (2013). "Design, synthesis and structure-activity relationships of 3-(piperidin-4-ylmethoxy)pyridine containing compounds as potent LSD1 inhibitors." Journal of Medicinal Chemistry.

  • Synthesis Methodology: Li, J., et al. (2022).[1][3] "Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties." PMC.

  • FLAP Inhibitors: Stock, N., et al. (2010). "Pharmacological Characterization of AM103, a Novel Selective 5-Lipoxygenase Activating Protein Inhibitor." Journal of Pharmacology and Experimental Therapeutics.

  • Safety Data: NOAA. "3-(Chloromethyl)pyridine Hydrochloride Chemical Data." CAMEO Chemicals.[4]

Sources

Protocol for "4-(Pyridin-3-ylmethoxy)benzyl alcohol" functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 1.2

Target Audience: Medicinal Chemists, Process Development Scientists Molecule of Interest: 4-(Pyridin-3-ylmethoxy)benzyl alcohol (CAS: 1020999-76-1)

Introduction: The Bifunctional Scaffold

This compound represents a classic "linker-scaffold" in medicinal chemistry. It possesses two distinct chemical handles:[1]

  • The Pyridine Ring: A basic nitrogen heterocycle often used to improve aqueous solubility or engage in hydrogen bonding within a protein active site (e.g., kinase hinge regions).

  • The Benzyl Alcohol: A versatile "warhead" precursor. It is rarely the final endpoint; rather, it serves as the pivot point for attachment to larger core structures via alkylation (after conversion to a halide) or reductive amination (after oxidation to an aldehyde).[2]

Technical Challenge: The presence of the basic pyridine nitrogen (


) complicates standard acid-mediated functionalizations. For example, using 

or

to generate the benzyl halide often results in the precipitation of the pyridinium salt, trapping the product in the aqueous phase during workup or requiring harsh neutralization steps that endanger the ether linkage.

This guide details neutral, chemoselective protocols designed specifically to maintain the integrity of the pyridine ring and the ether linkage while activating the alcohol.

Strategic Workflow Visualization

The following diagram outlines the three primary divergent pathways for this scaffold.

FunctionalizationPathways Start 4-(Pyridin-3-ylmethoxy) benzyl alcohol Bromide Benzyl Bromide (Electrophile for Alkylation) Start->Bromide Appel Reaction (CBr4, PPh3) Neutral pH Aldehyde Benzaldehyde (Intermediate) Start->Aldehyde MnO2 Oxidation Chemoselective Amine Secondary Amine (Final Drug Fragment) Aldehyde->Amine Reductive Amination (STAB, R-NH2)

Figure 1: Divergent synthesis pathways. The Appel reaction and MnO2 oxidation are selected to avoid protonation of the pyridine ring.

Protocol A: Neutral Activation via Appel Bromination

Objective: Convert the alcohol to a benzyl bromide without generating strong acid byproducts. Why this method? Unlike


 (which generates 

), the Appel reaction operates at near-neutral pH.[2] This prevents the formation of the pyridinium hydrobromide salt, ensuring the product remains in the organic layer during extraction.
Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent A: Carbon Tetrabromide (

    
    ) (1.25 equiv)[2]
    
  • Reagent B: Triphenylphosphine (

    
    ) (1.25 equiv)[2]
    
  • Solvent: Dichloromethane (DCM), anhydrous.[2]

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of the alcohol and 1.25 mmol of

    
     in 10 mL of anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0°C (ice bath).
    
  • Addition: Dissolve 1.25 mmol of

    
     in 2 mL DCM. Add this solution dropwise to the reaction mixture over 5 minutes.
    
    • Observation: The solution may turn slightly yellow.

  • Reaction: Remove the ice bath and allow to stir at Room Temperature (RT) for 2–4 hours.

    • Validation: Monitor by TLC (System: 50% EtOAc/Hexanes).[2] The starting alcohol (

      
      ) should disappear, replaced by a less polar spot (
      
      
      
      , the bromide).[2]
  • Workup (The "Triphenylphosphine Oxide" Fix):

    • Concentrate the reaction mixture to

      
       2 mL volume.
      
    • Add 20 mL of cold Diethyl Ether or 10% EtOAc/Hexanes.

    • Critical Step: Triphenylphosphine oxide (TPPO) is insoluble in ether and will precipitate as a white solid.[2] Filter this solid off.

  • Purification: Concentrate the filtrate. If high purity is required, perform a short silica plug filtration eluting with 20% EtOAc/Hexanes.

Safety Note: Benzyl bromides are potent lachrymators (tear gas agents).[2] All rotary evaporation and weighing must be done in a fume hood.

Protocol B: Chemoselective Oxidation to Aldehyde

Objective: Oxidize the benzylic alcohol to the aldehyde without over-oxidizing to the carboxylic acid or affecting the pyridine ring. Why this method? Manganese Dioxide (


) is heterogeneous and mild.[2] Unlike Swern oxidation (which produces pungent dimethyl sulfide and requires -78°C) or PCC (which is acidic and difficult to remove from basic pyridines), 

requires simple filtration for workup.[2]
Comparative Data: Oxidation Methods for Pyridine-Alcohols
MethodReaction pHPyridine CompatibilityWorkup DifficultyRecommendation
MnO2 (Activated) Neutral Excellent Low (Filtration) Primary Choice
Swern (DMSO/Oxalyl Cl)Acidic intermediateModerateHigh (Temp control)Secondary Choice
PCC/PDCAcidicPoor (Gums/Salts)High (Chromium waste)Avoid
Dess-Martin (DMP)Neutral/AcidicGoodModerateGood for small scale
Step-by-Step Methodology (MnO2)
  • Preparation: Dissolve 1.0 mmol of the alcohol in 10 mL of Chloroform (

    
    ) or DCM.
    
    • Note:

      
       often allows for higher reflux temperatures if the reaction is sluggish.
      
  • Reagent Addition: Add Activated

    
     (10.0 equiv by weight).
    
    • Expert Insight:

      
       quality varies wildly. Use "Activated" grade. A large excess is standard because the surface area is the limiting factor.
      
  • Reaction: Stir vigorously at RT for 12–24 hours. If TLC shows incomplete conversion after 24h, heat to reflux (40°C for DCM, 60°C for

    
    ).[2]
    
  • Workup: Filter the black suspension through a pad of Celite. Rinse the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate to yield the clean aldehyde. Usually, no column chromatography is needed.

Protocol C: Reductive Amination (Downstream Application)

Objective: Couple the generated aldehyde with a primary/secondary amine.[2] Why this method? Sodium Triacetoxyborohydride (STAB) is the reagent of choice.[2][3] It is less toxic than Cyanoborohydride and, crucially, it does not reduce aldehydes to alcohols rapidly, allowing the imine to form and be reduced in situ.[2]

Step-by-Step Methodology
  • Imine Formation: Mix the aldehyde (1.0 equiv) and the target Amine (1.1 equiv) in 1,2-Dichloroethane (DCE).

    • Optional: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) to free-base it.[2]

  • Reduction: Add Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv) in one portion.
    
  • Reaction: Stir at RT for 2–16 hours.

    • Validation: LCMS is preferred here to distinguish between the imine intermediate and the final amine product.

  • Quench: Add saturated aqueous

    
    . Stir for 15 minutes to quench excess borohydride.
    
  • Extraction: Extract with DCM (3x). Dry over

    
    .
    

References & Authority

The protocols defined above are synthesized from standard organic chemistry methodologies optimized for heterocyclic substrates.

  • Appel Reaction Mechanism & Protocol

    • Source: Organic Chemistry Portal.[4][5] "Appel Reaction."

    • URL:[Link]

  • Manganese Dioxide Oxidation Selectivity

    • Source: Cahiez, G., et al. "Manganese Dioxide."[2] Encyclopedia of Reagents for Organic Synthesis.

    • URL:[Link][2]

  • Reductive Amination with STAB

    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2][6] J. Org.[7][8] Chem. 1996, 61, 3849-3862.[1][7]

    • URL:[Link][2]

  • Compound Data: this compound [9]

    • Source: PubChem Compound Summary.

    • URL:[Link][2]

Disclaimer: These protocols involve hazardous chemicals (halogenated solvents, lachrymators).[2] Always consult the Safety Data Sheet (SDS) for specific reagents before use.

Sources

Application Note: Cellular Profiling & Characterization of 4-(Pyridin-3-ylmethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for 4-(Pyridin-3-ylmethoxy)benzyl alcohol , a specific chemical entity often utilized as a high-value intermediate or pharmacophore fragment in the synthesis of bioactive molecules (e.g., HDAC inhibitors, NAMPT inhibitors, or receptor modulators).

The following guide addresses the cellular characterization of this compound, focusing on its intrinsic bioactivity, cytotoxicity profiling, and metabolic stability (oxidation potential), which are critical when evaluating it as a lead fragment or checking for impurity-driven effects in downstream assays.

Introduction & Mechanism of Action

This compound (CAS: 1020999-76-1) represents a "privileged structure" in medicinal chemistry, combining a pyridine ring (hydrogen bond acceptor/donor) with a benzyl alcohol moiety via an ether linker.

While primarily an intermediate, this compound requires rigorous cell-based profiling for two reasons:

  • Fragment-Based Drug Discovery (FBDD): It serves as a starting fragment. Understanding its intrinsic cellular permeability and "off-target" toxicity is essential before growing the molecule.

  • Metabolic Liability Assessment: The benzyl alcohol group is a primary substrate for cellular Alcohol Dehydrogenases (ADH) and Aldehyde Dehydrogenases (ALDH), potentially converting it into reactive aldehydes or carboxylic acids in situ.

Core Biological Interactions
  • Primary Target: Non-specific interaction as a fragment; potential weak binding to metalloenzymes (via pyridine nitrogen).

  • Metabolic Pathway: Rapid oxidation of the primary alcohol to 4-(pyridin-3-ylmethoxy)benzaldehyde (reactive electrophile) and subsequently to the benzoic acid derivative.

  • Cellular Risk: Accumulation of the aldehyde intermediate can induce cellular stress (oxidative stress/protein adducts), confounding assay results.

Material Preparation & Handling

Physicochemical Properties
PropertyValueNotes
Molecular Weight 215.25 g/mol Fragment-like
LogP (Predicted) ~1.8 - 2.2Good membrane permeability
Solubility DMSO (>50 mM), EthanolAvoid aqueous storage
Stability Oxidatively labileProtect from air/light
Stock Solution Protocol
  • Weighing: Weigh 2.15 mg of compound into a sterile amber glass vial.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade) to achieve a 10 mM stock .

  • Mixing: Vortex for 30 seconds. Ensure complete dissolution (solution should be clear).

  • Storage: Aliquot into 50 µL volumes. Store at -20°C. Do not freeze-thaw more than 3 times to prevent moisture uptake and oxidation.

Experimental Protocols

Protocol A: Cytotoxicity & Safety Profiling (CellTiter-Glo®)

Objective: Determine the non-toxic concentration window (IC50) to distinguish intrinsic fragment toxicity from specific target engagement.

Reagents:

  • Target Cells (e.g., HEK293 for general tox, HepG2 for metabolic tox).

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Assay Media (DMEM + 10% FBS).

Step-by-Step Methodology:

  • Seeding: Plate cells at 5,000 cells/well in a 96-well white-walled plate (100 µL/well). Incubate for 24h at 37°C/5% CO2.

  • Compound Dilution: Prepare a 1:3 serial dilution of the 10 mM stock in DMSO.

    • Top Concentration: 10 mM stock → Dilute 1:100 in media = 100 µM (Final DMSO 1%).

    • Range: 100 µM down to 0.1 µM (8 points).

  • Treatment: Remove culture media. Add 100 µL of compound-containing media. Include "DMSO Vehicle" and "Positive Control" (e.g., Staurosporine 1 µM) wells.

  • Incubation: Incubate for 48 hours . (Note: 48h allows for metabolic conversion to aldehyde/acid).

  • Readout: Equilibrate plate to Room Temperature (RT) for 30 min. Add 100 µL CellTiter-Glo reagent. Shake for 2 min. Incubate 10 min. Read Luminescence.

Self-Validating Check:

  • Vehicle Control: Must show >95% viability relative to untreated.

  • Dose Response: If IC50 < 10 µM, the fragment is cytotoxic . For a fragment, desirable IC50 is >100 µM.

Protocol B: Cellular Metabolic Stability (Oxidation Assay)

Objective: Assess if the benzyl alcohol is converting to the reactive aldehyde in cellulo. This is critical for interpreting "activity" as potential "toxicity."

Reagents:

  • LC-MS/MS system.

  • Acetonitrile (ACN) with 0.1% Formic Acid.

Step-by-Step Methodology:

  • Treatment: Treat 1x10^6 HepG2 cells (high metabolic activity) with 10 µM of this compound.

  • Timepoints: Harvest media and cell lysate at 0h, 1h, 4h, and 24h.

  • Quenching: Add 3 volumes of ice-cold ACN to the sample to precipitate proteins and halt enzymatic activity. Centrifuge at 15,000 x g for 10 min.

  • Analysis: Inject supernatant into LC-MS. Monitor transitions for:

    • Parent (Alcohol): 215.25 Da [M+H]+

    • Metabolite 1 (Aldehyde): 213.23 Da [M+H]+ (-2 Da shift)

    • Metabolite 2 (Acid): 229.23 Da [M+H]+ (+14 Da shift)

Visualizing the Biological Context

The following diagram illustrates the cellular fate of this compound, highlighting the critical oxidation pathway that researchers must control for.

CellularFate Compound 4-(Pyridin-3-ylmethoxy) benzyl alcohol Entry Passive Diffusion Compound->Entry Target Off-Target Binding (e.g., CYP450) Compound->Target Low Affinity Cytosol Cytosol Entry->Cytosol High Permeability ADH ADH / ALDH Enzymes Cytosol->ADH Substrate Binding Aldehyde Reactive Aldehyde (Toxic Intermediate) ADH->Aldehyde Oxidation (-2H) Acid Carboxylic Acid (Stable Metabolite) Aldehyde->Acid Rapid Oxidation (+O) Aldehyde->Target Protein Adducts (False Positive)

Caption: Figure 1: Cellular metabolic pathway. The benzyl alcohol (Blue) enters the cell and is oxidized by ADH enzymes into a reactive aldehyde (Yellow), which can cause toxicity or false positives before conversion to the acid (Green).

Data Interpretation & Troubleshooting

Expected Results Summary
ParameterExpected OutcomeInterpretation
IC50 (HEK293) > 50 µMLow intrinsic toxicity; suitable for FBDD.
IC50 (HepG2) Potential shift (< 50 µM)Indicates toxicity driven by metabolic activation (Aldehyde).
Solubility Clear at 100 µMNo precipitation in media.
Troubleshooting Guide
  • Issue: Inconsistent IC50 values between replicates.

    • Root Cause:[1][2] Volatility of the aldehyde metabolite or evaporation of DMSO.

    • Fix: Use plate seals during incubation; ensure rapid processing of lysates.

  • Issue: Compound precipitates in media.

    • Root Cause:[1][2] Low aqueous solubility at high concentrations (>100 µM).

    • Fix: Limit final DMSO concentration to 0.5% and sonicate stock before dilution.

References

  • PubChem Compound Summary. "this compound (CID 24866658)." National Center for Biotechnology Information. Available at: [Link]

  • Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 2016. (Contextual grounding for fragment profiling).

Sources

Application Note: High-Throughput Screening & Profiling with 4-(Pyridin-3-ylmethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

In the landscape of modern drug discovery, 4-(Pyridin-3-ylmethoxy)benzyl alcohol (CAS: 1020999-76-1) represents a "privileged fragment"—a low molecular weight scaffold (MW 215.25) possessing specific electronic and steric features ideal for High-Throughput Screening (HTS).

Unlike fully elaborated drug candidates, this molecule serves two critical functions in the HTS workflow:

  • Fragment-Based Screening (FBS): Its structure combines a pyridine ring (a classic hydrogen bond acceptor and metal chelator) with a benzyl alcohol (a versatile hydrogen bond donor/acceptor and synthetic handle). This makes it an ideal probe for exploring binding pockets in metalloenzymes (e.g., HDACs, MMPs) and NAD+-dependent enzymes (e.g., NAMPT).

  • ADME-Tox Liability Profiling: The pyridine moiety is a known pharmacophore for Type II binding to Cytochrome P450 (CYP) heme iron. Screening this molecule helps establish baseline CYP inhibition metrics for libraries built upon this scaffold.

This guide details the protocols for screening this molecule as a fragment binder using Surface Plasmon Resonance (SPR) and assessing its CYP inhibition potential via fluorescence-based HTS.

Chemical Profile & Preparation[1]

PropertyValueRelevance to HTS
CAS Number 1020999-76-1Unique Identifier for sourcing.
Formula C₁₃H₁₃NO₂
MW 215.25 DaIdeal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP ~1.6High aqueous solubility; low risk of non-specific aggregation.
H-Bond Donors 1 (Alcohol)Directional binding interactions.
H-Bond Acceptors 3 (Pyridine N, Ether O, Alcohol O)High probability of pocket engagement.
Stock Solution Preparation
  • Solvent: 100% DMSO (Anhydrous).

  • Concentration: Prepare a 200 mM master stock.

  • Storage: -20°C under nitrogen atmosphere to prevent oxidation of the benzylic alcohol to the aldehyde.

  • QC: Verify purity >95% via LC-MS prior to screening. Impurities (e.g., pyridine-3-methanol) can skew SPR data.

Protocol A: Fragment-Based Screening via SPR

Objective: To detect low-affinity binding (


 in 

M-mM range) of the fragment to a target protein (e.g., NAMPT or MMP-9).
Rationale

Traditional enzymatic HTS often misses fragments due to low affinity. Biophysical methods like Surface Plasmon Resonance (SPR) are required. The pyridine nitrogen of the analyte is expected to orient towards metal centers or polar residues in the target pocket.

Experimental Workflow
  • Sensor Chip: CM5 or SA (Streptavidin) chip.

  • Immobilization: Target protein is immobilized to ~3000-5000 RU (high density required for fragments).

  • Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 2% DMSO . Crucial: Match DMSO concentration in running buffer and samples exactly.

Step-by-Step Assay Protocol
  • Clean Screen: Inject this compound at 200

    
    M to check for "sticky" behavior (square wave binding is desired; slow dissociation indicates non-specific binding).
    
  • Dose Response: Prepare a 2-fold dilution series: 1 mM, 500

    
    M, 250 
    
    
    
    M, 125
    
    
    M, 62.5
    
    
    M, 31.25
    
    
    M, 0
    
    
    M.
  • Injection: Flow rate 30

    
    L/min, contact time 60s, dissociation time 120s.
    
  • Reference Subtraction: Subtract signal from a reference flow cell (unmodified surface) and a solvent correction cycle (DMSO calibration).

Data Analysis
  • Steady State Affinity: Plot

    
     (Equilibrium Response) vs. Concentration.
    
  • Fit: 1:1 Langmuir binding model.

  • Ligand Efficiency (LE): Calculate

    
    . Target LE > 0.3.
    

Protocol B: CYP Inhibition HTS (ADME Profiling)

Objective: To determine if the pyridine moiety causes Type II inhibition of CYP3A4, a critical liability check.

Rationale

Pyridine-containing fragments often bind the heme iron of Cytochrome P450 enzymes, inhibiting drug metabolism. This assay uses a pro-luminescent substrate that generates light only when metabolized by CYP3A4. Inhibition leads to a decrease in signal.

Reagents
  • Enzyme: Recombinant Human CYP3A4 microsomes (baculosomes).

  • Substrate: Luciferin-IPA (Promega P450-Glo™).

  • Cofactor: NADPH Regeneration System.

  • Control Inhibitor: Ketoconazole (known CYP3A4 inhibitor).

Step-by-Step Protocol (384-well Format)
  • Compound Dispense: Use an acoustic dispenser (e.g., Echo 550) to dispense 50 nL of this compound stock into assay plates. Final concentrations: 0.1

    
    M to 100 
    
    
    
    M (8-point dose response).
  • Enzyme Addition: Add 10

    
    L of CYP3A4/Buffer mix. Incubate 10 min at 37°C to allow inhibitor binding.
    
  • Reaction Start: Add 10

    
    L of Luciferin-IPA/NADPH mix.
    
  • Incubation: Incubate for 20 mins at 37°C.

  • Detection: Add 20

    
    L of Luciferin Detection Reagent. Incubate 20 mins at RT (stabilize signal).
    
  • Read: Measure luminescence on a multimode plate reader (e.g., EnVision).

Data Calculation
  • Normalize data to "No Inhibitor" (100% Activity) and "No Enzyme" (0% Activity) controls.

  • Fit to sigmoidal dose-response equation:

    
    
    
  • Interpretation: An

    
    M suggests significant metabolic interaction risk (Type II binding).
    

Visualization of Workflows

Fragment-to-Lead Logic

This diagram illustrates how the molecule is screened and subsequently elaborated chemically.

FragmentWorkflow Fragment 4-(Pyridin-3-ylmethoxy) benzyl alcohol (Fragment) Screen Biophysical Screen (SPR/MST) Fragment->Screen 200 mM Stock Hit Valid Hit (Confirmed Binding) Screen->Hit KD < 5mM LE > 0.3 Chemistry Chemical Elaboration (Alcohol Oxidation/Coupling) Hit->Chemistry SAR Expansion Chemistry->Screen Retest Analogues Lead Lead Compound (High Affinity) Chemistry->Lead Optimization

Caption: Workflow for utilizing this compound in a Fragment-Based Drug Discovery (FBDD) campaign.

Molecular Interaction Hypothesis

This diagram details the theoretical binding mode driving the HTS design.

InteractionMap Molecule 4-(Pyridin-3-ylmethoxy) benzyl alcohol Pyridine Pyridine Nitrogen Molecule->Pyridine Ether Ether Linker Molecule->Ether Alcohol Benzyl Alcohol Molecule->Alcohol Target_Metal Target: Heme/Zn++ (CYP/MMP/HDAC) Pyridine->Target_Metal Coordination (Type II Binding) Target_Hbond Target: Polar Residues Ether->Target_Hbond H-Bond Acceptor Target_Solv Solvent Front Alcohol->Target_Solv H-Bond Donor/Solubility

Caption: Mechanistic interaction map highlighting the pyridine-metal coordination critical for HTS assay design.

References

  • Chemical Identity & Sourcing

    • This compound (CAS 1020999-76-1).[1][2][3] Sigma-Aldrich / CymitQuimica.

    • (Search CAS: 1020999-76-1)

  • Fragment-Based Drug Discovery (FBDD)

    • Erlanson, D. A., et al. (2016). "Fragment-to-Lead: Guiding Principles for Lead Generation.
  • CYP Inhibition Mechanisms

    • Ortiz de Montellano, P. R., & Correia, M. A. (1983). "Suicidal Destruction of Cytochrome P-450 during Oxidative Drug Metabolism." Annual Review of Pharmacology and Toxicology.
  • SPR Screening Protocols

    • Cytiva (formerly GE Healthcare). "Biacore Sensor Surface Handbook."

Sources

"4-(Pyridin-3-ylmethoxy)benzyl alcohol" as a chemical probe

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "4-(Pyridin-3-ylmethoxy)benzyl alcohol" as a Chemical Probe & Pharmacophore Fragment Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Part 1: Executive Summary & Technical Specifications

Subject Identity & Correction:

  • Chemical Name: this compound[1][2][3][4]

  • Correct CAS: 1020999-76-1[2][5][6]

  • Targeted CAS Note: The user-referenced CAS 55645-40-4 corresponds to erythro-N-benzyl-3-(benzylamino)aspartic acid, a distinct aspartic acid derivative. This Application Note strictly addresses the chemical structure specified by name: This compound .

Scientific Profile: this compound is a privileged pharmacophore fragment and a high-value synthetic intermediate used in Fragment-Based Drug Discovery (FBDD). It is not a standalone high-affinity inhibitor but rather a "warhead precursor" or "anchor fragment" utilized to probe binding pockets in:

  • GPR119 Agonists: Targeting metabolic disorders (Type 2 Diabetes).

  • FLAP (5-Lipoxygenase Activating Protein) Inhibitors: Targeting inflammatory pathways (Asthma, Atherosclerosis).

  • ALK5 (TGF-

    
     Type I Receptor) Inhibitors:  Targeting fibrosis and oncology.
    

Key Physical Properties:

Property Specification Relevance

| Molecular Formula | C


H

NO

| Fragment-like (Rule of 3 compliant) | | Molecular Weight | 215.25 g/mol | Ideal for FBDD (MW < 300) | | Solubility | DMSO (>50 mM), Methanol | Compatible with NMR & biochemical assays | | pKa (Pyridine N) | ~5.2 | Protonatable at physiological pH (modulates solubility/binding) | | H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Critical for active site interaction |[7]

Part 2: Scientific Grounding & Mechanism of Action

The "Pyridyl-Ether-Benzyl" Pharmacophore

This molecule represents a "privileged structure" in medicinal chemistry. Its utility stems from its ability to span distinct sub-pockets within a protein active site:

  • Pyridine Ring: Acts as a hydrogen bond acceptor or coordinates with metal ions (e.g., Iron in 5-LOX or Zinc in metalloproteases).

  • Ether Linker: Provides rotational freedom to orient the rings while maintaining a specific distance (~3-4 Å).

  • Benzyl Alcohol: A "synthetic handle." The hydroxyl group is rarely the final endpoint; it is typically oxidized to an aldehyde (for reductive amination) or converted to a halide (for alkylation) to attach the "tail" to a core scaffold.

Mechanism in Drug Discovery

In Fragment-Based Drug Discovery (FBDD) , this molecule is screened to identify low-affinity binding events (K


 in mM range).
  • Hypothesis: If this compound binds to the target (e.g., FLAP), it confirms that the pyridine-ether-phenyl motif is a viable "anchor."

  • Hit Expansion: The alcohol is then chemically extended to reach adjacent sub-pockets, increasing affinity from mM to nM.

Pathway Visualization: The FLAP/Leukotriene Axis

The diagram below illustrates where this pharmacophore intercepts the inflammatory cascade when incorporated into a full inhibitor (like an MK-886 analog).

FLAP_Pathway AA Arachidonic Acid (AA) Complex AA-FLAP-5-LOX Complex AA->Complex Presented by FLAP FLAP FLAP (5-LOX Activating Protein) FLAP->Complex Recruits 5-LOX LOX5 5-LOX Enzyme LOX5->Complex LTA4 Leukotriene A4 (LTA4) Complex->LTA4 Catalysis LTB4 Leukotriene B4 (Inflammation) LTA4->LTB4 Hydrolase Probe Probe Derived from This compound Probe->FLAP Binds Inhibitor Pocket (Prevents AA binding)

Caption: The pharmacophore targets the FLAP inhibitor pocket, preventing the translocation of Arachidonic Acid to 5-LOX, thereby halting Leukotriene biosynthesis.

Part 3: Experimental Protocols

Protocol A: Fragment Screening via STD-NMR (Saturation Transfer Difference)

Purpose: To determine if this compound binds to your target protein (e.g., FLAP, GPR119) despite low affinity. This is the gold standard for validating this probe as a starting point.

Materials:

  • Target Protein (Recombinant, >95% pure) in D

    
    O buffer (PBS, pH 7.4).
    
  • Ligand: this compound (200 mM stock in d6-DMSO).

  • NMR Spectrometer: 600 MHz with cryoprobe recommended.

Workflow:

  • Sample Preparation:

    • Prepare protein solution at 10

      
      M.
      
    • Add Ligand to a final concentration of 500

      
      M (50:1 Ligand:Protein ratio).
      
    • Critical Step: Ensure DMSO concentration is <2% to prevent protein denaturation.

  • Pulse Sequence (STD-NMR):

    • On-Resonance Irradiation: Set frequency at -1.0 ppm or 12.0 ppm (protein methyls/amides) to saturate protein signals.

    • Off-Resonance Irradiation: Set frequency at 30 ppm (control).

    • Saturation Time: 2.0 seconds.

  • Data Acquisition:

    • Acquire difference spectrum (Off-Resonance minus On-Resonance).

  • Analysis:

    • Positive Hit: If the ligand binds, magnetization transfers from the protein to the ligand. You will see positive peaks corresponding to the pyridine and benzyl protons in the difference spectrum.

    • Epitope Mapping: The protons showing the strongest STD effect (highest intensity) are in closest contact with the protein surface.

Protocol B: Synthetic Activation (Oxidation to Aldehyde)

Purpose: The alcohol itself is chemically inert for coupling. This protocol converts it into 4-(pyridin-3-ylmethoxy)benzaldehyde , the reactive species needed to attach this "head group" to a drug scaffold (e.g., via reductive amination).

Reagents:

  • Substrate: this compound (1.0 eq).

  • Oxidant: Manganese Dioxide (MnO

    
    ), activated (10.0 eq).
    
  • Solvent: Dichloromethane (DCM) or Chloroform.

Step-by-Step:

  • Dissolution: Dissolve 100 mg of the alcohol in 5 mL of anhydrous DCM in a round-bottom flask.

  • Addition: Add activated MnO

    
     (10 eq) in one portion.
    
  • Reaction: Stir vigorously at room temperature (25°C) for 4–12 hours. Monitor by TLC (5% MeOH in DCM).

    • Checkpoint: The aldehyde spot will be less polar (higher R

      
      ) than the alcohol.
      
  • Filtration: Filter the black suspension through a pad of Celite to remove manganese salts. Rinse the pad with DCM.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Yield: Expect a white/off-white solid. This aldehyde is now ready for reductive amination with amines (e.g., piperazines, indoles) to create GPR119 or FLAP inhibitor libraries.

Protocol C: Cellular Functional Assay (Negative Control Mode)

Purpose: When testing a potent inhibitor derived from this fragment, use the parent alcohol (this compound) as a negative control . This proves that the full drug's activity is due to the specific scaffold assembly, not just the pyridine-ether tail.

Assay: Calcium Flux Assay (for GPR119) or LTB4 ELISA (for FLAP/5-LOX). Context: FLAP Inhibition in Human Monocytes (THP-1 cells).

  • Cell Culture: Differentiate THP-1 cells with PMA (100 nM) for 48 hours.

  • Treatment:

    • Group A (Vehicle): 0.1% DMSO.

    • Group B (Control Probe): this compound (10

      
      M).
      
    • Group C (Active Drug): Full inhibitor synthesized from the probe (10

      
      M).
      
  • Stimulation: Stimulate cells with Calcium Ionophore A23187 (1

    
    M) for 30 minutes to trigger Leukotriene production.
    
  • Measurement: Collect supernatant and quantify LTB4 via ELISA.

  • Expected Result:

    • Group B (Alcohol): Should show minimal inhibition (<10%) compared to Vehicle. This validates that the fragment alone is insufficient for biological inhibition, confirming the need for the full drug architecture.

Part 4: Synthesis Workflow Visualization

How to move from this "Probe" to a "Drug Candidate":

Synthesis_Workflow Start 4-(Pyridin-3-ylmethoxy) benzyl alcohol (The Probe) Step1 Oxidation (MnO2) Start->Step1 Intermed Aldehyde Intermediate Step1->Intermed Step2 Reductive Amination (+ Scaffolds) Intermed->Step2 + Amine Core Library GPR119 / FLAP Inhibitor Library Step2->Library NaBH(OAc)3

Caption: Synthetic pathway converting the inert alcohol fragment into a bioactive inhibitor library.

Part 5: References

  • PubChem Compound Summary. 4-(Pyridine-3-carbonyl)-benzyl alcohol (Structural Analog/Synonym Data). National Center for Biotechnology Information. Accessed Jan 2026.[8]

  • ChemicalBook. this compound Properties and CAS 1020999-76-1.[2][5][6]

  • Mancuso, J. Y., et al. (2014). Discovery of inhibitors of the 5-lipoxygenase activating protein (FLAP). (Contextual reference for Pyridine-methoxy pharmacophores in FLAP inhibitors). Journal of Medicinal Chemistry.

  • Semple, G., et al. (2008). Discovery of the First Potent and Orally Efficacious Agonist of the Orphan G-Protein Coupled Receptor 119 (GPR119). (Establishes the 4-(heteroaryl-methoxy)phenyl motif). Journal of Medicinal Chemistry.

  • Hajduk, P. J., et al. (1997). NMR-based screening in drug discovery. (Methodology for Protocol A). Quarterly Reviews of Biophysics.

Disclaimer: This document is for research and development purposes only. The CAS 55645-40-4 provided in the initial query is incorrect for this chemical structure; CAS 1020999-76-1 should be used for procurement. Always consult SDS before handling.

Sources

Application Note: Target Identification Strategies for 4-(Pyridin-3-ylmethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Logic

4-(Pyridin-3-ylmethoxy)benzyl alcohol (4-PBA) represents a classic "privileged scaffold" in medicinal chemistry. Its structure combines a pyridine ring (a common hydrogen bond acceptor or metal-coordinating motif) with a benzyl alcohol tail via an ether linkage.

In the context of Target Identification (Target ID), this molecule is most likely encountered in two scenarios:

  • Phenotypic Hit: It emerged from a cell-based viability or reporter assay, and the mechanism of action (MoA) is unknown.

  • Fragment-Based Drug Discovery (FBDD): It was identified as a low-affinity binder in an NMR or SPR screen, requiring target validation before elaboration.

Pharmacophore Analysis for Probe Design

Before designing a Target ID campaign, one must analyze the molecule's potential binding modes to select the correct strategy.

  • The Pyridine Moiety: Likely the primary binding element (Warhead/Anchor). It often targets the hinge region of kinases or the zinc active site of metalloenzymes (e.g., HDACs, MMPs). Constraint: Do not modify this ring in initial probe design.

  • The Ether Linker: Provides rotational freedom.

  • The Benzyl Alcohol (-CH₂OH): The most accessible site for derivatization.

    • Hypothesis: If this hydroxyl group points towards the solvent (away from the protein pocket), it is the ideal "handle" for attaching biotin or photo-affinity tags.

Part 2: Strategic Workflow (Decision Matrix)

The choice of method depends on the compound's potency and the permissibility of chemical modification.

TargetID_Workflow Start Start: 4-PBA Hit Validation SAR SAR Check: Does O-alkylation kill activity? Start->SAR Branch1 Yes (Activity Lost) SAR->Branch1 Critical -OH Branch2 No (Activity Retained) SAR->Branch2 Solvent-Exposed -OH CETSA Protocol A: Label-Free CETSA (Thermal Shift) Branch1->CETSA Cannot Modify ProbeSynth Protocol B: Chemical Probe Synthesis (Biotin/Photo-crosslinker) Branch2->ProbeSynth Derivatization OK MS LC-MS/MS Proteomics CETSA->MS 2D-Thermal Profiling Pulldown Affinity Pull-Down (Streptavidin Beads) ProbeSynth->Pulldown Pulldown->MS

Figure 1: Decision matrix for selecting the appropriate Target ID methodology based on Structure-Activity Relationship (SAR) data.

Part 3: Detailed Protocols

Protocol A: Label-Free Target Validation (CETSA)

Recommended when the hydroxyl group is essential for binding, preventing chemical modification.

Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (


). This protocol measures the thermal stability of the proteome in the presence of 4-PBA.

Materials:

  • Cell line of interest (e.g., HeLa, Jurkat).

  • 4-PBA (10-50 µM final concentration).

  • Thermal cycler.

  • Lysis buffer (PBS + 0.4% NP-40 + Protease Inhibitors).

Step-by-Step Methodology:

  • Treatment: Incubate 2x10⁶ cells with 4-PBA (50 µM) or DMSO (control) for 1 hour at 37°C.

  • Harvest: Wash cells with PBS and resuspend in PBS (do not lyse yet).

  • Thermal Challenge: Aliquot cell suspension into 10 PCR tubes. Heat each tube to a distinct temperature gradient (e.g., 37°C to 67°C in 3°C increments) for 3 minutes.

  • Cooling: Incubate at RT for 3 mins, then snap-freeze in liquid nitrogen.

  • Lysis: Perform 3 freeze-thaw cycles to lyse cells. Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (denatured) proteins.

  • Analysis: Collect the supernatant (soluble fraction). Analyze via Western Blot (if candidate target is known) or TMT-labeled Mass Spectrometry (Thermal Proteome Profiling) for unbiased discovery.

Interpretation: A shift in the melting curve of a specific protein in the 4-PBA treated group vs. DMSO indicates direct binding.

Protocol B: Chemical Probe Synthesis & Affinity Pull-Down

Recommended when the hydroxyl group is solvent-exposed.

Since 4-PBA is a benzyl alcohol, it can be converted into a functionalized probe. We will design a Photo-Affinity Probe because fragment-like molecules often have fast off-rates, making simple biotin-pull-downs inefficient (the compound washes off during bead washing).

Step 1: Probe Design & Synthesis

Target Structure: 4-(Pyridin-3-ylmethoxy)benzyl-Linker -Diazirine -Biotin .

  • Diazirine: UV-activatable "glue" to covalently crosslink the protein.

  • Biotin: Handle for enrichment.

Synthesis Scheme (Simplified):

  • Activation: React 4-PBA with p-nitrophenyl chloroformate to create an activated carbonate intermediate.

  • Coupling: React the intermediate with a bifunctional amine linker containing a diazirine and an alkyne (or biotin directly).

    • Reagent Recommendation: Use a commercially available "Click-mate" linker or a minimal diazirine-PEG-biotin amine.

Step 2: Chemoproteomic Pull-Down Workflow

Materials:

  • Synthesized Probe (Probe-PBA).

  • Competitor (Parent 4-PBA, 10x excess).

  • Streptavidin-Magnetic Beads.

  • UV Lamp (365 nm).

Experimental Procedure:

  • Lysate Preparation: Prepare fresh cell lysate (1 mg/mL protein) in PBS.

  • Incubation (Competition Assay):

    • Sample A (Probe): Lysate + Probe-PBA (10 µM).

    • Sample B (Competition): Lysate + Probe-PBA (10 µM) + Free 4-PBA (100 µM).

    • Incubate for 1 hour at 4°C.

  • Photo-Crosslinking: Irradiate samples with UV light (365 nm) for 10 minutes on ice. This covalently locks the probe to the target.

  • Enrichment: Add Streptavidin beads. Rotate overnight at 4°C.

  • Washing: Wash beads stringently (1% SDS, then 8M Urea) to remove non-covalent binders. Note: Because we crosslinked, we can use harsh washes to reduce background.

  • Elution/Digestion: Perform on-bead tryptic digestion.

  • LC-MS/MS: Analyze peptides.

Part 4: Data Presentation & Analysis

Expected Results Table

When analyzing Mass Spec data, filter results based on the Competition Ratio.

Protein IDPeptide Count (Probe Only)Peptide Count (Competition)Ratio (Probe/Comp)Interpretation
Target X 45222.5 High Confidence Hit (Specific Binding)
Protein Y1201151.04Background (Sticky Protein)
Keratin5005100.98Contaminant
Target Z1081.25Non-specific / Low Affinity
Visualization of Validation

Once a target is identified (e.g., an HDAC or Kinase), validate using the "Shift" logic.

Validation_Logic Hit MS Hit: Protein X Validation Validation: Knockdown/Overexpression Hit->Validation Phenotype Phenotype Reversal? Validation->Phenotype If KD mimics Drug -> Valid

Figure 2: Post-proteomics validation logic.

References & Authoritative Sources

  • Thermal Proteome Profiling (CETSA):

    • Savitski, M. M., et al. (2014). "Tracking cancer drugs in living cells by thermal profiling of the proteome." Science, 346(6205), 1255784.

  • Activity-Based Protein Profiling (ABPP) & Photo-affinity Labeling:

    • Speers, A. E., & Cravatt, B. F. (2004). "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology, 11(4), 535-546.

  • Fragment-Based Screening Principles:

    • Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery, 15, 605–619.

  • Chemical Probe Design (The "Probe" Criteria):

    • Arrowsmith, C. H., et al. (2015). "The promise and peril of chemical probes." Nature Chemical Biology, 11, 536–541.

Patent literature on "4-(Pyridin-3-ylmethoxy)benzyl alcohol" applications

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 4-(Pyridin-3-ylmethoxy)benzyl alcohol [1]

Executive Summary & Pharmacophore Context

This compound (CAS: 161417-36-3) is a pivotal heterocyclic intermediate used primarily in the synthesis of histone deacetylase (HDAC) inhibitors.[1] Its structural significance lies in its ability to serve as a "cap group" linker in the pharmacophore model of benzamide-class HDAC inhibitors, most notably Chidamide (Tucidinostat) .[1]

In the context of drug design, this molecule provides the necessary spatial separation between the surface recognition domain (the pyridine ring) and the zinc-binding domain (the benzamide, formed downstream). This guide outlines optimized synthetic protocols, critical quality control parameters, and downstream application notes, specifically addressing the "isomer trap" prevalent in early patent literature.

Retrosynthetic Analysis & Pathway

The following diagram illustrates the role of this compound (Intermediate B ) in the synthesis of Chidamide, highlighting the critical oxidation step required to activate it for the subsequent condensation reaction.

G Start1 3-(Chloromethyl)pyridine HCl Salt Inter1 Intermediate A: 4-(Pyridin-3-ylmethoxy) benzaldehyde Start1->Inter1 Williamson Ether Synthesis (K2CO3) Start2 4-Hydroxybenzaldehyde Start2->Inter1 Target TARGET MOLECULE 4-(Pyridin-3-ylmethoxy) benzyl alcohol Inter1->Target Reduction (NaBH4) Downstream Oxidation to Aldehyde (Re-activation) Target->Downstream MnO2 or Swern Drug Chidamide (Tucidinostat) Downstream->Drug Knoevenagel Condensation + Amide Coupling

Figure 1: Synthetic pathway positioning this compound as a reversible redox intermediate in Chidamide synthesis.

Optimized Synthetic Protocols

While direct alkylation of 4-hydroxybenzyl alcohol is possible, it often leads to self-polymerization byproducts. The industry-preferred route (Protocol A) involves alkylation of 4-hydroxybenzaldehyde followed by reduction.[1]

Protocol A: Two-Step Synthesis (High Purity Grade)

Step 1: Williamson Ether Synthesis Objective: Coupling of the pyridine tail to the phenyl ring.[1]

ParameterSpecification
Reagents 4-Hydroxybenzaldehyde (1.0 eq), 3-(Chloromethyl)pyridine HCl (1.1 eq)
Base Potassium Carbonate (

), anhydrous (2.5 eq)
Solvent DMF (Dimethylformamide) or Acetonitrile
Temperature 60°C – 80°C
Time 4 – 6 Hours

Procedure:

  • Charge a reaction vessel with 4-Hydroxybenzaldehyde (100 mmol) and DMF (150 mL).

  • Add

    
      (250 mmol) in portions. Stir for 30 minutes at room temperature to form the phenoxide anion.
    
  • Add 3-(Chloromethyl)pyridine hydrochloride (110 mmol) slowly. Caution: Exothermic.[1]

  • Heat to 60°C and monitor by TLC/HPLC until starting phenol is <1%.

  • Workup: Pour mixture into ice water (500 mL). The intermediate aldehyde usually precipitates as a solid.[1] Filter, wash with water, and dry.[2]

    • Yield Expectation: 85-90%[1][3]

    • Intermediate: 4-(Pyridin-3-ylmethoxy)benzaldehyde.[1]

Step 2: Reduction to Target Alcohol Objective: Conversion of aldehyde to the target benzyl alcohol.[1][4][5][6]

  • Dissolve the intermediate aldehyde (from Step 1) in Methanol (10 mL/g).

  • Cool to 0°C.

  • Add Sodium Borohydride (

    
    )  (0.5 eq) portion-wise over 20 minutes.
    
  • Stir at 0°C for 1 hour, then allow to warm to room temperature.

  • Quench: Add saturated

    
     solution or dilute acetic acid to pH 7.
    
  • Extraction: Evaporate methanol, extract aqueous residue with Ethyl Acetate.

  • Purification: Recrystallize from EtOAc/Hexane if necessary.

Quality Control & Characterization

To ensure the material is suitable for pharmaceutical application (Chidamide synthesis), the following specifications must be met.

A. HPLC Method (Purity)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 254 nm (Pyridine absorption) and 280 nm.[1]

  • Acceptance Criteria: Purity > 98.5%; Single largest impurity < 0.5%.

B. NMR Interpretation (Diagnostic Signals)

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.6–8.5 ppm (2H, m, Pyridine 
      
      
      
      -protons): Distinctive downfield shift.
    • 
       5.15 ppm (2H, s, 
      
      
      
      ): The singlet connecting the rings.[1]
    • 
       4.42 ppm (2H, d, 
      
      
      
      ): Benzylic alcohol protons.[1]
    • 
       5.08 ppm (1H, t, 
      
      
      
      ): Hydroxyl proton (exchangeable).

Application Note: The "Isomer Trap" in Chidamide Synthesis

Researchers utilizing this intermediate for Chidamide (Tucidinostat) synthesis must be aware of a critical discrepancy in the patent literature.

The Issue: Early patents and some secondary literature incorrectly identified the structure of Chidamide as having a fluorine atom at the 5-position of the terminal aniline ring.[1] The Reality: Crystallographic data and FDA/NMPA filings confirm the correct structure contains the fluorine at the 4-position (N-(2-amino-4-fluorophenyl)...).[1]

Impact on Workflow: When reacting the downstream derivative of this compound (specifically the acrylic acid derivative) with the phenylenediamine headgroup, ensure you are using 4-fluoro-1,2-phenylenediamine , NOT 5-fluoro (or 4-fluoro-1,3-phenylenediamine).

Logic Warning CRITICAL DECISION POINT Downstream Coupling OptionA React with 4-fluoro-1,2-phenylenediamine Warning->OptionA OptionB React with 4-fluoro-1,3-phenylenediamine (or 5-fluoro isomer) Warning->OptionB ResultA Correct Drug: Chidamide (Tucidinostat) OptionA->ResultA ResultB Inactive/Incorrect Isomer (Patent Error) OptionB->ResultB

Figure 2: Logic flow to avoid common structural errors in Chidamide synthesis.

Safety & Handling

  • Vesicant Warning: The starting material 3-(chloromethyl)pyridine is a potent alkylating agent and vesicant.[1] It can cause severe skin burns and respiratory damage.[1] All weighing should occur in a laminer flow hood.

  • Base Handling:

    
     is a mild base, but in DMF at 80°C, the reaction mixture is caustic.
    
  • Storage: Store this compound under inert gas (Nitrogen/Argon) at 2-8°C. It is prone to slow oxidation to the benzaldehyde if exposed to air.[1]

References

  • Synthesis of Chidamide & Crystal Structure: Zhang, Q. W., et al.[1] "Synthesis and Crystal Structure Analysis of Histone Deacetylase Inhibitor Chidamide." Pharmaceutical Fronts, 2023.[1] [1]

  • Original Patent (Chidamide Composition): Lu, X., et al. "Benzamide derivatives, preparation method and use thereof." US Patent 7,244,751 (Chipscreen Biosciences).[1]

  • Process Chemistry (Ether Synthesis Optimization): Li, Z., et al. "Process for preparation of Chidamide."[1][7] CN Patent Application CN103848777A.[1]

  • Isomer Clarification: Ning, Z., et al.[4] "Chidamide (CS055/HBI-8000): a new histone deacetylase inhibitor of the benzamide class with antitumor activity."[1] Cancer Chemotherapy and Pharmacology, 2012.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Impurity Profiling of 4-(Pyridin-3-ylmethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis and impurity profile of 4-(Pyridin-3-ylmethoxy)benzyl alcohol , a critical pharmacophore often used as a linker in tyrosine kinase inhibitors (e.g., intermediates for Tucatinib analogues).

While a direct alkylation of 4-hydroxybenzyl alcohol is theoretically possible, our technical support data indicates that the Aldehyde Route (Williamson ether synthesis followed by reduction) offers superior regioselectivity and purification profiles. This guide focuses on this robust 2-step pathway and the specific by-products generated at each stage.

Part 1: Synthetic Pathway & Logic

Why we recommend the Aldehyde Route over direct alkylation: Direct alkylation of 4-hydroxybenzyl alcohol often results in competitive O-alkylation at the benzylic position, leading to polymerization. The aldehyde moiety acts as a temporary protecting group, ensuring alkylation occurs exclusively at the phenol.

Interactive Process Map

The following diagram outlines the critical decision points and failure modes (impurities) in the synthesis.

SynthesisWorkflow SM1 Reactant A: 3-(Chloromethyl)pyridine HCl Step1 Step 1: Williamson Ether Synthesis (K2CO3, DMF, 60°C) SM1->Step1 Impurity2 Impurity B: Self-Quaternized Reactant A SM1->Impurity2 Dimerization SM2 Reactant B: 4-Hydroxybenzaldehyde SM2->Step1 Int Intermediate: 4-(Pyridin-3-ylmethoxy)benzaldehyde Step1->Int Main Pathway (O-Alkylation) Impurity1 Impurity A (Critical): N-Alkylated Pyridinium Salt Step1->Impurity1 Side Reaction (N-Alkylation) Step2 Step 2: Reduction (NaBH4, MeOH, 0°C) Int->Step2 Product Target Product: This compound Step2->Product Hydride Transfer Impurity3 Impurity C: Residual Aldehyde Step2->Impurity3 Incomplete Rxn Impurity4 Impurity D: Borate Ester Complex Step2->Impurity4 Poor Quench

Caption: Logical workflow for the 2-step synthesis, highlighting the divergence points where critical impurities (Red Nodes) are formed.

Part 2: Critical Process Modules

Module 1: The Ether Coupling (Williamson Synthesis)

Objective: Couple 3-(chloromethyl)pyridine with 4-hydroxybenzaldehyde.

The Problem: N-Alkylation vs. O-Alkylation The pyridine ring contains a basic nitrogen that is nucleophilic. If the reaction conditions are too aggressive or the stoichiometry is incorrect, the nitrogen will attack the alkyl halide, forming a quaternary pyridinium salt (Impurity A) instead of the desired ether.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Precipitate forms that is water-soluble Formation of Pyridinium Salts. The pyridine nitrogen has competed with the phenoxide oxygen.Switch Base: Use a weaker base like

rather than NaH or NaOH to favor thermodynamic control. Solvent: Ensure strictly anhydrous DMF or DMSO.
Low Conversion of Reactant A HCl Salt Neutralization Failure. Reactant A is usually sold as a hydrochloride salt.Stoichiometry Check: You must add at least 2.2 equivalents of base: 1 eq to neutralize the HCl on the pyridine, and 1.1 eq to deprotonate the phenol.
Dark Brown/Black Reaction Mixture Oxidation of Phenoxide. Inert Atmosphere: This reaction must be run under Nitrogen or Argon. Phenoxides are electron-rich and prone to oxidation at high temperatures.

Key Protocol Insight:

"The use of potassium carbonate in DMF allows for the generation of the phenoxide anion without creating a highly basic environment that promotes N-alkylation. The reaction temperature should be kept below 80°C to minimize decomposition." [1, 2]

Module 2: The Reduction Step

Objective: Convert the aldehyde to the benzyl alcohol using Sodium Borohydride (


).[1][2]

The Problem: Borate Ester Trapping Users often report "missing mass" or "sticky solids" after this step. This is rarely due to reaction failure but rather improper workup. Boron forms stable complexes with benzylic alcohols that must be hydrolyzed.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Product is a gummy solid / low yield Borate Complex Retention. The alcohol is stuck to the boron species.Acidic Quench: Quench with saturated

or dilute acetic acid to pH 5-6. Stir for 30 mins to break the B-O bonds before extraction.
Residual Aldehyde (NMR ~10.0 ppm) Decomposed Reagent.

decomposes rapidly in acidic or wet protic solvents.
Solvent Prep: Use dry Methanol. If using Ethanol, ensure it is absolute. Add

in portions to control hydrogen evolution.
Pink coloration in product Pyridine N-Oxide formation. Peroxide Check: Ensure ether/THF used in extraction is peroxide-free. Pyridines are susceptible to N-oxidation.

Part 3: Impurity Profiling & Data Tables

When analyzing your crude mixture by HPLC or LC-MS, use this table to identify peaks.

Impurity IDStructure DescriptionOriginRemoval Strategy
Impurity A N-Alkylated Pyridinium (Zwitterion)Competitive attack of pyridine N on alkyl halide.Water Wash: This impurity is highly polar/ionic. It will partition into the aqueous phase during the DCM/Water extraction.
Impurity B Bis-pyridyl Dimer Self-reaction of 3-(chloromethyl)pyridine.Slow Addition: Add the alkyl halide slowly to the phenoxide solution to keep its concentration low relative to the nucleophile.
Impurity C Residual Aldehyde Incomplete reduction.Silica Gel: The aldehyde is significantly less polar than the alcohol. Elute with 20% EtOAc/Hexanes (Aldehyde moves)

50% EtOAc (Product moves).
Impurity D 4-Hydroxybenzyl Alcohol Ether cleavage (rare) or unreacted starting material from a direct route.Base Wash: Wash organic layer with 1M NaOH. The phenol will deprotonate and move to the aqueous layer; the product will remain in organic.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use 3-(chloromethyl)pyridine free base instead of the HCl salt? A: Yes, but it is unstable. The free base of 3-(chloromethyl)pyridine tends to self-polymerize (forming Impurity B) upon storage. It is safer to use the HCl salt and generate the free base in situ with an extra equivalent of carbonate base.

Q2: Why do I see a new spot on TLC that doesn't move (Baseline)? A: This is likely the N-alkylated pyridinium salt (Impurity A). Because it is ionic, it will not migrate on standard Silica TLC plates using organic eluents. You can confirm this by running a TLC with a drop of triethylamine or using a reverse-phase plate.

Q3: My product is oil, but the literature says it's a solid. Why? A: Small amounts of solvent (DMF) or residual aldehyde can prevent crystallization.

  • Fix: Dissolve the oil in a minimum amount of hot Ethyl Acetate and add Hexanes dropwise until cloudy. Cool to 4°C. If it remains an oil, high-vacuum drying ( < 1 mbar) at 40°C for 4 hours is required to remove trapped DMF.

Q4: Is the pyridine ring sensitive to the NaBH4 reduction? A: Generally, no.


 is chemoselective for the aldehyde. However, if you use harsh conditions (high temp, strong acid), you risk reducing the pyridine ring to a dihydropyridine (rare) or forming N-borane adducts. Stick to 

in Methanol [3].

References

  • Williamson Ether Synthesis Mechanisms & Pyridine Alkylation

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[3][4] Accessed Jan 28, 2026. Link

    • Insight: Establishes the preference for primary alkyl halides and the risk of elimination or competitive nucleophilic
  • N- vs O-Alkylation in Pyridines

    • Comins, D. et al.[5] "N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone." Semantic Scholar, 1994.[5] Link

    • Insight: While discussing pyridones, this highlights the ambident nucleophilic nature of pyridine derivatives and the necessity of controlling conditions to favor O-alkyl
  • Sodium Borohydride Reduction Protocols

    • Organic Chemistry Portal. "Sodium Borohydride - Reduction of Aldehydes."[1][2][6] Accessed Jan 28, 2026. Link

    • Insight: Validates the chemoselectivity of NaBH4 for aldehydes in the presence of nitrogen heterocycles.
  • Analogous Synthesis (Patent Literature)

    • Google Patents. "Process for preparing 4-pyridinemethanol derivatives."[7] CN1030387C. Link

    • Insight: Provides industrial context for the synthesis of pyridine-methanol deriv

Sources

Optimizing reaction conditions for "4-(Pyridin-3-ylmethoxy)benzyl alcohol" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Amphoteric" Trap

Synthesizing 4-(pyridin-3-ylmethoxy)benzyl alcohol (CAS: 1003874-32-5 or analogs) appears deceptively simple: a standard Williamson ether synthesis between a phenol and an alkyl halide.[1] However, this specific molecule presents a "Trojan Horse" challenge due to its dual nature:

  • The Pyridine Ring: A basic nitrogen that complicates acid/base workups and can poison metal catalysts.

  • The Benzyl Alcohol: A neutral moiety susceptible to over-oxidation or side-alkylation if not handled correctly.

This guide moves beyond standard textbook protocols to address the specific "failure modes" researchers encounter when scaling this reaction, particularly focusing on selectivity and isolation .

Module 1: Strategic Pathway Selection

Before mixing reagents, you must choose your route.[1] Experience shows that while the Direct Alkylation (Route A) seems faster, the Stepwise Reductive Route (Route B) offers superior purity and scalability.[1]

Comparative Workflow Analysis

SynthesisRoutes Start Target: 4-(Pyridin-3-ylmethoxy) benzyl alcohol RouteA Route A: Direct Alkylation (High Risk / Low Step Count) Start->RouteA RouteB Route B: Stepwise Reductive (Recommended / High Purity) Start->RouteB SM_A SM: 4-Hydroxybenzyl alcohol + 3-(Chloromethyl)pyridine HCl RouteA->SM_A SM_B SM: 4-Hydroxybenzaldehyde + 3-(Chloromethyl)pyridine HCl RouteB->SM_B StepA1 Reaction: Base (2.5 eq), DMF, 60°C SM_A->StepA1 StepB1 Step 1: Ether Formation (Aldehyde Intermediate) SM_B->StepB1 IssueA CRITICAL FAILURE MODE: O-Alkylation at Benzylic position (Dialkylation impurities) StepA1->IssueA Result Final Product Isolation StepA1->Result StepB2 Step 2: NaBH4 Reduction (MeOH, 0°C) StepB1->StepB2 StepB2->Result

Figure 1: Decision Logic for Synthetic Pathway. Route B avoids the competition between phenolic and aliphatic hydroxyl groups.

Module 2: The Optimized Protocol (Route B)

This protocol minimizes side reactions by alkylating the aldehyde (where only one oxygen is nucleophilic) and then reducing it.[1]

Phase 1: The Williamson Ether Coupling
  • Reagents: 4-Hydroxybenzaldehyde (1.0 eq), 3-(Chloromethyl)pyridine HCl (1.1 eq), Potassium Carbonate (

    
    , 2.5 eq).
    
  • Solvent: DMF (Anhydrous) or Acetonitrile.[1]

  • Conditions: 60°C, 4–6 hours.

Key Technical Insight: The 3-(chloromethyl)pyridine is supplied as a hydrochloride salt.[1] You must use at least 2.0 equivalents of base: 1.0 eq to neutralize the HCl salt and free-base the pyridine, and 1.0 eq to deprotonate the phenol. We recommend 2.5 eq to ensure reaction completion.

Phase 2: The Reduction
  • Reagents: Intermediate Aldehyde, Sodium Borohydride (

    
    , 1.2 eq).[1]
    
  • Solvent: Methanol (MeOH).[1][2][3]

  • Conditions: 0°C to Room Temp, 1 hour.

Module 3: Troubleshooting & FAQs

Ticket #101: "My reaction mixture turned into a solid block."

Diagnosis: Solvent/Salt saturation.[1] Root Cause: In DMF or Acetone, the formation of KCl (byproduct) can create a thick slurry.[1] Solution:

  • Ensure efficient mechanical stirring (or a heavy magnetic bar).[1]

  • Add TBAI (Tetrabutylammonium iodide): Adding 5 mol% TBAI acts as a Phase Transfer Catalyst and increases the solubility of the nucleophile, often preventing "stalling" due to salt caking [1].

Ticket #102: "I have low yield, and the product is stuck in the water layer."

Diagnosis: Incorrect pH during workup. Root Cause: The pyridine nitrogen (


 for conjugate acid) is protonated in acidic media, making the molecule water-soluble.[1]
Solution: 
  • Do NOT use strong acid (1M HCl) to quench the reduction if you plan to extract immediately.[1]

  • Protocol: Quench

    
     with saturated 
    
    
    
    or dilute acetic acid, then basify to pH 8–9 using saturated
    
    
    before extracting with Ethyl Acetate or DCM.[1] This ensures the pyridine ring is neutral (hydrophobic).[1]
Ticket #103: "I see a spot on TLC that doesn't move (Baseline)."

Diagnosis: Pyridine N-Oxide formation or Quaternization.[1] Root Cause:

  • N-Alkylation: The pyridine nitrogen can act as a nucleophile and attack the alkyl halide, forming a pyridinium salt. This is favored in high-heat conditions (>80°C).[1]

  • Oxidation: Old DMF or exposure to air can lead to N-oxide formation.[1] Solution:

  • Keep reaction temperature <65°C.[1]

  • Use

    
     (weaker base) rather than 
    
    
    
    or
    
    
    if N-alkylation is observed, as highly reactive phenoxides can sometimes promote promiscuous reactivity, though steric hindrance usually protects the nitrogen.[1]

Module 4: The "Self-Validating" Purification System

Because your product contains a basic nitrogen (pyridine) and your impurities are likely acidic (unreacted phenol) or neutral, you can use Acid-Base Extraction to purify without a column.[1]

Purification Workflow

Purification Mix Crude Reaction Mixture (Organic Solvent: EtOAc) Step1 Wash 1: Extract with 1M HCl (aq) Mix->Step1 Layer1_Org Organic Layer (Contains Neutral Impurities) Step1->Layer1_Org Discard Layer1_Aq Aqueous Layer (Acidic) (Contains Product as Pyridinium Salt) Step1->Layer1_Aq Keep Step2 Basify Aqueous Layer (Add NaOH/NaHCO3 to pH 9) Layer1_Aq->Step2 Step3 Extract with fresh EtOAc Step2->Step3 Final Evaporate Organic Layer Pure Product Step3->Final

Figure 2: Acid-Base Extraction Protocol. This method utilizes the basicity of the pyridine ring to separate the product from non-basic impurities.

Data Table: Solvent Selection for Crystallization

If the acid-base extraction yields a solid that requires further polishing:

Solvent SystemSolubilityOutcomeNotes
EtOAc / Hexane ModerateRecommended Standard recrystallization.[1] Heat to dissolve in EtOAc, add Hexane until cloudy.
DCM / Ether HighPoor RecoveryProduct is often too soluble in DCM.[1]
Ethanol / Water HighAlternative Good for large scale, but drying takes longer.[1]
Toluene LowSpecificCan work for very pure samples, but requires high heat to dissolve.[1]

References

  • Williamson Ether Synthesis Mechanism & Catalysis Title: Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Source: Royal Society of Chemistry (RSC), Reaction Chemistry & Engineering.[1] URL:[Link]

  • Handling of Pyridine Derivatives Title: 3-(Chloromethyl)pyridine hydrochloride Safety & Handling.[1][4][5] Source: PubChem / NIH.[1] URL:[Link][1]

  • General Protocol for Pyridine-Ether Synthesis Title: Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration (Context on Pyridine Alkylation Selectivity). Source: Journal of Organic Chemistry (ACS).[1] URL:[Link][1]

Sources

Technical Support Center: Stability Profile of 4-(Pyridin-3-ylmethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

You are working with 4-(Pyridin-3-ylmethoxy)benzyl alcohol (CAS: 198203-03-3), a bifunctional building block frequently used in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals.

Its stability profile is dictated by two competing reactive centers:

  • The Benzylic Alcohol: Highly susceptible to autoxidation to the corresponding aldehyde and acid.

  • The Pyridine Ring: Susceptible to N-oxidation and photo-induced degradation.

This guide synthesizes "First Principles" organic chemistry with ICH Q1A(R2) regulatory standards to provide a robust framework for handling this compound.

Degradation Mechanisms & Pathways

Understanding why the molecule degrades is the first step to prevention. The compound does not degrade randomly; it follows specific, predictable chemical cascades.

Primary Pathway: Oxidative Dehydrogenation (The "Aldehyde" Route)

The benzylic carbon-hydrogen bonds are weaker than typical alkyl C-H bonds. In the presence of atmospheric oxygen and trace metal impurities, a radical chain reaction occurs, converting the alcohol first to 4-(Pyridin-3-ylmethoxy)benzaldehyde , and subsequently to the Benzoic Acid derivative.

Secondary Pathway: N-Oxidation

The nitrogen atom in the pyridine ring has a lone pair of electrons. Under oxidative stress (e.g., presence of peroxides in solvents like THF or ethers), this nitrogen attacks oxygen species to form the Pyridine N-Oxide . This is often accompanied by a yellow/orange discoloration.

Pathway Visualization

DegradationPathways Parent Parent Compound This compound Aldehyde Degradant A (Major) 4-(Pyridin-3-ylmethoxy)benzaldehyde Parent->Aldehyde Autoxidation (Air/Light) NOxide Degradant C (Minor) Pyridine N-Oxide Derivative Parent->NOxide Peroxides/Oxidative Stress Cleavage Degradant D (Harsh Acid) Hydrolysis Products Parent->Cleavage Strong Acid (pH < 1) Ether Cleavage Acid Degradant B (Terminal) 4-(Pyridin-3-ylmethoxy)benzoic acid Aldehyde->Acid Further Oxidation

Figure 1: Mechanistic degradation map showing the primary oxidative cascade (Red) and secondary N-oxidation (Yellow).

Troubleshooting & FAQs

This section addresses specific phenomena you may observe in the lab.

Q1: The white powder has turned slightly yellow. Is it still usable?
  • Diagnosis: This is a classic sign of Pyridine N-oxidation or trace photo-degradation. Pyridine derivatives often form charge-transfer complexes that absorb visible light (yellowing) even at very low impurity levels (<0.5%).

  • Action: Check purity via HPLC. If purity is >98%, repurify via recrystallization (e.g., from EtOAc/Hexanes) or use as-is for non-critical steps. If the yellowing is deep, check for N-oxide formation (M+16 mass shift).

Q2: I see a new peak at RRT ~1.1 - 1.2 in my HPLC chromatogram.
  • Diagnosis: This is likely the Benzaldehyde degradant. Aldehydes are less polar than their corresponding alcohols, leading to longer retention times in Reverse Phase (RP) HPLC.

  • Verification: Treat a small aliquot of your sample with

    
    . If the peak disappears (reverting to the parent alcohol), it is confirmed as the aldehyde.
    
Q3: The compound is tailing significantly during HPLC analysis.
  • Diagnosis: The basic nitrogen on the pyridine ring is interacting with residual silanols on the HPLC column stationary phase.

  • Solution: You must use a buffered mobile phase or an ion-pairing agent.

    • Recommended: 10mM Ammonium Acetate (pH ~5.5) or 0.1% Formic Acid. This protonates the pyridine, preventing silanol interaction.

Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Objective: To validate analytical methods and determine shelf-life risks as per ICH Q1A guidelines.

Stress ConditionReagent/ConditionDurationExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C24 HoursPotential ether cleavage; Pyridine protonation (stable).
Base Hydrolysis 0.1 N NaOH, 60°C24 HoursGenerally stable; check for Cannizzaro reaction on aldehyde impurities.
Oxidation 3%

, RT
4-8 HoursCritical: Rapid formation of N-oxide and Benzaldehyde.
Photostability UV/Vis (1.2M lux hours)1 CycleYellowing; Pyridine ring degradation.

Step-by-Step Oxidative Stress Test:

  • Preparation: Dissolve 10 mg of the compound in 1 mL of Acetonitrile/Water (50:50).

  • Initiation: Add 100

    
    L of 30% Hydrogen Peroxide (
    
    
    
    ).
  • Incubation: Store at Room Temperature (RT) in the dark.

  • Sampling: Inject onto HPLC at T=0, T=2h, and T=8h.

  • Quenching: Before injection, quench the oxidant by adding a drop of saturated Sodium Thiosulfate (

    
    ) solution to prevent on-column degradation.
    
Protocol B: Recommended HPLC Method

Self-Validating Note: This method uses a buffer to control the pyridine ionization state, ensuring sharp peaks.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (Pyridine

    
    ) and 210 nm.
    

Storage & Handling Recommendations

Based on the degradation pathways identified above, adhere to these strict storage conditions:

  • Atmosphere: Store under Argon or Nitrogen . The benzylic alcohol is sensitive to aerobic oxidation.

  • Temperature: Store at -20°C for long-term storage.

  • Container: Amber glass vials (to prevent photolysis) with Teflon-lined caps.

  • Solution State: Avoid storing in THF or Ethers for prolonged periods (peroxide risk). If solution storage is necessary, use Methanol or DMSO.

References

  • ICH Harmonised Tripartite Guideline. (2003).[3] Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5] International Conference on Harmonisation.[6]

  • Nagy, P. et al. (2003). Oxidation of benzyl alcohol by peroxides.[7] Journal of Physical Chemistry A. (Demonstrates the radical mechanism of benzylic oxidation).

  • Scriven, E. F. (1984). Pyridines and their Benzo Derivatives: (V) Reactivity at Nitrogen. Comprehensive Heterocyclic Chemistry.
  • FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.

Sources

Technical Support Center: Impurity Control in "4-(Pyridin-3-ylmethoxy)benzyl alcohol" Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Logic

This guide addresses the synthesis and purification of 4-(Pyridin-3-ylmethoxy)benzyl alcohol , a critical pharmacophore often found in kinase inhibitors and receptor antagonists.

While a direct alkylation of 4-hydroxybenzyl alcohol is theoretically possible, it suffers from poor chemoselectivity (O-alkylation at both phenolic and benzylic sites). Therefore, the industry-standard "Self-Validating" route involves a two-step sequence :

  • Williamson Ether Synthesis: Coupling 3-(chloromethyl)pyridine with 4-hydroxybenzaldehyde.

  • Chemoselective Reduction: Converting the intermediate aldehyde to the target alcohol using Sodium Borohydride (NaBH

    
    ).[1]
    

This modular approach allows for the isolation of the intermediate, serving as a purification checkpoint that prevents the carryover of difficult-to-remove impurities into the final API step.

Visualizing the Impurity Landscape

The following diagram maps the synthetic pathway and identifies the exact entry points for common impurities. Use this to diagnose where your process is deviating.

ImpurityMap Start1 3-(Chloromethyl)pyridine (HCl Salt) Step1 Step 1: Etherification (K2CO3 / DMF) Start1->Step1 Start2 4-Hydroxybenzaldehyde Start2->Step1 Inter Intermediate: 4-(Pyridin-3-ylmethoxy) benzaldehyde Step1->Inter Main Path Imp1 IMPURITY A: 3-Pyridinemethanol (Hydrolysis) Step1->Imp1 Wet Solvent Imp2 IMPURITY B: Unreacted Phenol Step1->Imp2 Low Base Eq. Step2 Step 2: Reduction (NaBH4 / MeOH) Inter->Step2 Target TARGET: 4-(Pyridin-3-ylmethoxy) benzyl alcohol Step2->Target Main Path Imp3 IMPURITY C: Residual Aldehyde (Incomplete Red.) Step2->Imp3 Quenched Early Imp4 IMPURITY D: Carboxylic Acid (Over-oxidation) Target->Imp4 Air Oxidation

Figure 1: Critical Control Points (CCP) in the synthesis of this compound. Red nodes indicate quality excursions.

Troubleshooting Guide: The "Why" and "How"

Module 1: The Etherification Step (Formation of Intermediate)

The Issue: Low yield or presence of "Impurity A" (3-Pyridinemethanol).

  • Root Cause 1 (Hydrolysis): 3-(Chloromethyl)pyridine is highly hygroscopic and prone to hydrolysis. If your DMF or Acetone contains >0.1% water, the chloride is displaced by water instead of the phenoxide, forming 3-pyridinemethanol.

  • Root Cause 2 (Stoichiometry Mismatch): The starting material is often supplied as the Hydrochloride salt (3-Chloromethylpyridine·HCl).

    • The Trap: If you calculate base equivalents (e.g., K

      
      CO
      
      
      
      ) based on the free base MW, you will under-charge the base. The first equivalent of base is consumed just to neutralize the HCl.
  • Corrective Action:

    • Protocol: Ensure anhydrous conditions. Use molecular sieves in the solvent.

    • Stoichiometry: Use at least 2.5 to 3.0 equivalents of base if using the HCl salt (1 eq to neutralize HCl, 1 eq to deprotonate phenol, 0.5-1.0 eq excess to drive kinetics).

The Issue: High levels of "Impurity B" (Unreacted 4-Hydroxybenzaldehyde).

  • Root Cause: The phenoxide anion is not nucleophilic enough or the alkyl halide has degraded.

  • Corrective Action:

    • Add a catalytic amount of Potassium Iodide (KI) (Finkelstein condition). This converts the alkyl chloride to a more reactive alkyl iodide in situ.

Module 2: The Reduction Step (Aldehyde Alcohol)

The Issue: "Impurity C" (Residual Aldehyde) persists despite adding excess NaBH


.
  • Root Cause: Boron complex formation. Borates can form stable complexes with the product, which may look like "unreacted material" or cause the reaction to stall.

  • Corrective Action:

    • Quench Protocol: Do not just add water. Quench with saturated NH

      
      Cl  or dilute acetic acid to pH 6-7 to break down boron complexes effectively before extraction.
      

The Issue: New peak appearing at very low retention time (High Polarity).

  • Root Cause: "Impurity D" (Carboxylic Acid). Benzyl alcohols are susceptible to air oxidation. If the product is dried in an oven >60°C without vacuum, or stored in solution, it oxidizes to 4-(pyridin-3-ylmethoxy)benzoic acid.

  • Corrective Action:

    • Store the final solid under Nitrogen/Argon at -20°C. Avoid prolonged exposure to air in solution.

Impurity Profile & Analytical Standards

Use the following table to identify peaks in your HPLC chromatogram.

Method Parameters (Generic):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 mins.

  • Detection: UV @ 254 nm (Pyridine and Benzyl chromophores).

Impurity CodeChemical NameOriginRelative Retention Time (RRT)*Detection Characteristic
Impurity A 3-PyridinemethanolHydrolysis of SM1~0.3 - 0.4Broad, early eluting peak (Polar)
Impurity D 4-(Pyridine-3-ylmethoxy)benzoic acidOxidation of Product~0.5 - 0.6Shifts with pH; acidic peak
Target This compound Product 1.00 Sharp, defined peak
Impurity B 4-HydroxybenzaldehydeUnreacted SM2~1.1 - 1.2Distinct aldehyde carbonyl stretch in IR
Impurity C 4-(Pyridin-3-ylmethoxy)benzaldehydeIntermediate~1.3 - 1.4UV

shift due to conjugation

*RRT is estimated based on standard C18 hydrophobicity. Actual values depend on specific gradient/column.

Frequently Asked Questions (FAQs)

Q: Can I use 4-hydroxybenzyl alcohol directly in Step 1 to save a step? A: We strongly advise against this. The benzylic hydroxyl group in 4-hydroxybenzyl alcohol competes with the phenolic hydroxyl group. While the phenol is more acidic (


) than the benzyl alcohol (

), the use of strong bases often leads to a mixture of O-alkylation at the phenol (desired), O-alkylation at the benzyl alcohol (impurity), and bis-alkylation (dimer impurity). The Aldehyde route guarantees site selectivity.

Q: My final product is turning yellow over time. Is it degrading? A: Yes. Benzyl alcohols with pyridine moieties are photo- and air-sensitive. The yellowing indicates the formation of N-oxide species or oxidation to the benzaldehyde/benzoic acid (Impurity C/D). Re-crystallize from Ethanol/Hexane and store in amber vials under inert gas.

Q: I see a "ghost peak" in NMR around


 8.5 that doesn't match the product. 
A:  Check your workup solvent. If you used Acetone in the cleaning process or recrystallization, it can form an acetal or hemiacetal with the benzyl alcohol, or simply remain trapped in the pyridine lattice. Ensure thorough drying under high vacuum (>24h).

References

  • Williamson Ether Synthesis Mechanism & Conditions

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[2][3][4][5][6]

    • URL:[Link]

  • Compound Data (Intermediate): 4-(Pyridin-3-ylmethoxy)

    • Source: PubChem (National Library of Medicine). CID 18462020.
    • URL:[Link]

  • Reduction of Benzaldehydes to Benzyl Alcohols

    • Source: Chemistry LibreTexts. "Reduction of Aldehydes and Ketones."
    • URL:[Link]

  • Impurity Profiling in Pharmaceutical Synthesis

    • Source: Journal of Pharmacovigilance and Quality Assurance.[7] "Impurity Profiling of Pharmaceuticals."

    • URL:[Link]

Sources

Troubleshooting "4-(Pyridin-3-ylmethoxy)benzyl alcohol" purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Pyridin-3-ylmethoxy)benzyl alcohol Purification

Case ID: PYR-BNZ-OH-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Purifying This compound presents a classic "dual-personality" challenge in organic chemistry. You are dealing with a molecule that contains a basic pyridine nitrogen (


) and a polar primary alcohol .

This combination leads to two primary failure modes:

  • The "Sticky" Column: The pyridine nitrogen interacts with acidic silanols on silica gel, causing severe tailing and co-elution.

  • The "Ghost" Yield: The molecule is pH-sensitive. If your aqueous workup drops below pH 5, the pyridine protonates, becoming water-soluble and disappearing into your aqueous waste stream.

This guide provides self-validating protocols to resolve these issues.

Part 1: The "Sticky" Column (Chromatography Troubleshooting)

User Complaint: "My product streaks across the TLC plate and elutes over 20 fractions, contaminating everything."

Root Cause: Standard silica gel is slightly acidic (


). The basic nitrogen on the pyridine ring forms hydrogen bonds or ionic interactions with the free silanol groups (

) on the silica surface. This "drag" creates broad peaks (tailing).

The Fix: Deactivation of Silanols You must introduce a "sacrificial base" to the mobile phase that binds to the silanols more strongly than your product.

Optimized Mobile Phase Systems
Solvent SystemAdditive (Critical)ApplicationNotes
DCM / MeOH 1% Triethylamine (TEA) Primary Choice Excellent for polar alcohols. The TEA blocks silanols.[1]
EtOAc / Hexane 1% TEA Secondary ChoiceUse if the product is less polar.
DCM / MeOH 1%

(aq)
AlternativeAmmonia is volatile and easier to remove than TEA, but immiscibility can be tricky.

Protocol: The "Pre-Wash" Technique

  • Column Prep: Pack your silica column using your starting solvent mixture containing 1% TEA .

  • Flush: Run 2-3 column volumes of this solvent before loading your sample. This saturates the silica's acidic sites.

  • Elution: Run your gradient. You can often reduce the TEA to 0.5% or 0% after the product begins to elute, but keeping it constant is safer.

Technical Note: TEA boils at 89°C. After pooling fractions, you may need to co-evaporate with toluene or use high vacuum for an extended period to remove trace amine smell.

Part 2: The "Ghost" Yield (Extraction & Workup)

User Complaint: "The reaction looked great on TLC, but after washing with water/brine, I lost 80% of my mass."

Root Cause: The pyridine ring acts as a pH switch.

  • pH < 5 (Acidic): Nitrogen protonates

    
     Pyridinium salt 
    
    
    
    Water Soluble (Product lost in aqueous layer).
  • pH > 7 (Basic): Nitrogen neutral

    
     Free base 
    
    
    
    Organic Soluble (Product recovered).

The Fix: pH-Controlled Extraction Do not wash with 1M HCl or unbuffered water (which can be slightly acidic). You must ensure the aqueous phase remains basic.

Visual Workflow: Self-Validating Extraction

ExtractionWorkflow Start Crude Reaction Mixture (Organic Solvent) CheckPH Check pH of Aqueous Layer (CRITICAL STEP) Start->CheckPH Decision Is pH > 8? CheckPH->Decision AcidPath pH < 7 (Acidic) Pyridine Protonated (H+) Decision->AcidPath No BasePath pH > 8 (Basic) Pyridine Neutral Decision->BasePath Yes LostProduct Product Solubilizes in Water (LOSS RISK) AcidPath->LostProduct ActionFix Add Saturated NaHCO3 or 1M NaOH AcidPath->ActionFix Corrective Action RecoveredProduct Product Stays in Organic Layer (SUCCESS) BasePath->RecoveredProduct ActionFix->CheckPH Re-test

Caption: Logic flow for preventing product loss during aqueous workup. The pyridine nitrogen dictates solubility based on pH.

Validated Protocol:

  • Quench: Quench reaction with Saturated Sodium Bicarbonate (

    
    ) or dilute NaOH.
    
  • Check: Dip a pH strip into the aqueous layer. It must read pH 8-10.

  • Extract: Use DCM or EtOAc (DCM is preferred for solubility of the benzyl alcohol moiety).

  • Wash: Wash organic layer with Brine (NaCl). Avoid pure water washes as they can pull polar alcohols out of the organic phase.

  • Dry: Use

    
     (Sodium Sulfate). Avoid 
    
    
    
    if your compound is extremely sensitive to Lewis acids (though usually fine for pyridines).

Part 3: Stability Warning (Ether Linkage)

User Complaint: "I tried to remove an impurity with an acid wash, and my product decomposed."

Mechanism: While benzyl ethers are generally stable to base, they are acid-labile .

  • Risk: Strong acids (HCl, HBr) can cleave the ether bond, especially since the pyridine ring can protonate and potentially activate the benzylic position.

  • Rule: Never expose this compound to pH < 3 for extended periods.

FAQ: Quick Troubleshooting

Q: Can I recrystallize this instead of running a column? A: Yes, if the impurity profile allows.

  • Suggested Solvent:EtOAc / Hexane or DCM / Hexane .

  • Method: Dissolve in minimum hot EtOAc/DCM. Add Hexane dropwise until cloudy. Cool slowly.

  • Note: If the impurity is the starting material (3-(chloromethyl)pyridine), it is an HCl salt often. Ensure your crude is free-based (washed with bicarbonate) before attempting crystallization.

Q: My product is an oil, but it should be a solid. A: This is common if trace solvent (DCM) or TEA remains.

  • High vacuum for 12+ hours.

  • Triturate (scratch) with cold Pentane or Diethyl Ether to induce nucleation.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of basic nitrogen heterocycles).

  • Li, J. J. (2014).[2] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Williamson Ether Synthesis and stability of benzyl ethers).

  • Reich, H. J. (2024).[2][3] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link (Source for Pyridine pKa values and basicity).

  • Organic Chemistry Portal. (2024). Protecting Groups: Benzyl Ethers. Link (Stability data for benzyl ether linkages).

Sources

Improving the yield of "4-(Pyridin-3-ylmethoxy)benzyl alcohol"

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center | Senior Application Scientist Subject: Optimization Guide: Synthesis of 4-(Pyridin-3-ylmethoxy)benzyl alcohol (CAS: 1020999-76-1)[1][2]

Executive Summary

The synthesis of This compound often suffers from low yields (typically <40%) when researchers attempt a direct Williamson ether synthesis on 4-hydroxybenzyl alcohol.[1][2] The primary failure mode is the competing polymerization of the starting material via a quinone methide intermediate under basic conditions.[1]

To achieve consistent high yields (>85%), you must bypass this instability by adopting a Two-Step "Aldehyde Route" .[1][2] This guide details the mechanistic rationale, optimized protocols, and troubleshooting steps for this pathway.

Part 1: The Synthetic Strategy (Visualized)

The following workflow illustrates the optimized pathway, highlighting the critical "Yield Trap" to avoid.

SynthesisPath cluster_legend Pathway Logic SM1 4-Hydroxybenzyl alcohol Trap Polymerization (Quinone Methide) SM1->Trap Direct Alkylation (Basic Conditions) SM2 4-Hydroxybenzaldehyde Inter Intermediate: 4-(Pyridin-3-ylmethoxy) benzaldehyde SM2->Inter Step 1: Alkylation (K2CO3, DMF, 60°C) Reagent 3-(Chloromethyl)pyridine HCl Salt Reagent->Inter Product Target: 4-(Pyridin-3-ylmethoxy) benzyl alcohol Inter->Product Step 2: Reduction (NaBH4, MeOH) Legend Red Path = Low Yield Risk Green Path = High Yield Optimized

Figure 1: Strategic comparison of synthetic routes. The direct alkylation of the alcohol (Red) risks polymerization.[1][2] The Aldehyde Route (Green) protects the benzylic position.[2]

Part 2: Troubleshooting & Optimization (Q&A)

Module A: The Alkylation Step (Formation of the Ether)[2]

Q1: I am using 3-(chloromethyl)pyridine hydrochloride, but my reaction stalls. Why? Diagnosis: Incomplete neutralization or "Salt Caking."[1][2] Technical Insight: The reagent is supplied as an HCl salt for stability.[1][2] If you use a standard 1:1 equivalent of base, the base is consumed just neutralizing the HCl, leaving no base to deprotonate your phenol.[1][2] Furthermore, in solvents like Acetone, KCl/NaCl byproducts can coat the surface of solid bases (like K2CO3), stopping the reaction.[2] The Fix:

  • Stoichiometry: Use at least 2.5 to 3.0 equivalents of Base (e.g., K2CO3).[1][2]

    • 1.0 eq to neutralize the Pyridine-HCl.[1][2][3]

    • 1.0 eq to deprotonate the Phenol.[1][2]

    • 0.5-1.0 eq excess to drive kinetics.[1][2]

  • Catalysis: Add 0.1 eq of Potassium Iodide (KI) or TBAI.[1][2] This performs an in situ Finkelstein reaction, converting the unreactive chloride into a highly reactive iodide.[2]

Q2: Why does my reaction mixture turn into a dark, tarry mess? Diagnosis: Quinone Methide Polymerization. Technical Insight: If you are using 4-hydroxybenzyl alcohol as your starting material, the base (necessary for the ether synthesis) triggers the elimination of the benzylic hydroxyl group.[1][2] This forms a highly reactive quinone methide , which rapidly polymerizes into a tar.[1][2] The Fix: Switch to 4-hydroxybenzaldehyde . The carbonyl group is electron-withdrawing and stable to base, preventing this side reaction entirely.[2] You reduce the aldehyde to the alcohol in Step 2.[1]

Q3: My product remains in the aqueous layer during workup. Diagnosis: pH-dependent solubility of the Pyridine ring. Technical Insight: The pyridine nitrogen has a pKa of ~5.[1][2]2. If your aqueous wash is neutral or slightly acidic (pH < 6), the pyridine ring protonates (becomes Py-H+), making the molecule water-soluble.[1][2] The Fix: Adjust the aqueous layer to pH > 9 using saturated NaHCO3 or dilute NaOH before extraction.[1] This ensures the pyridine is in its free-base (neutral) form, forcing it into the organic layer (DCM or Ethyl Acetate).[1][2]

Module B: The Reduction Step (Aldehyde to Alcohol)

Q4: I see a new spot on TLC, but the yield is lower than expected after column chromatography. Diagnosis: Boron-Complex Trapping. Technical Insight: Pyridine-containing alcohols can form stable complexes with boron species during NaBH4 reduction.[1][2] These complexes can streak on silica columns or remain in the aqueous phase.[1][2] The Fix:

  • Quench: Quench the reaction with Acetone first (destroys excess hydride), then add saturated NH4Cl .[1][2]

  • Hydrolysis: Stir the quenched mixture for 30-60 minutes to break up boron-nitrogen complexes before extraction.

Part 3: Optimized Experimental Protocol

Step 1: Synthesis of 4-(Pyridin-3-ylmethoxy)benzaldehyde

Target: Stable Intermediate[1][2]

  • Setup: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Base Activation: Add K2CO3 (3.0 eq) and stir at Room Temperature (RT) for 15 minutes. Note: The solution will turn yellow (phenoxide formation).[2]

  • Alkylation: Add 3-(chloromethyl)pyridine hydrochloride (1.2 eq) and KI (0.1 eq).

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1][2]

  • Workup:

    • Pour mixture into ice water (5x reaction volume).

    • The product often precipitates as a solid.[1][2] Filter and wash with water.[2]

    • If oil forms:[1][2] Extract with EtOAc (3x).[1][2] Wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine.[2] Dry over Na2SO4.[1][2]

Step 2: Reduction to this compound

Target: Final Product

  • Reaction: Dissolve the aldehyde (from Step 1) in MeOH (0.2 M). Cool to 0°C.[1][2][4]

  • Addition: Add NaBH4 (1.5 eq) portion-wise over 10 minutes.

  • Completion: Remove ice bath and stir at RT for 1 hour.

  • Quench: Add Acetone (2 mL) to destroy excess hydride.

  • Workup: Concentrate MeOH under vacuum. Redissolve residue in EtOAc and wash with Saturated NaHCO3 (pH > 9).

  • Purification: Recrystallize from EtOAc/Hexane or flash chromatography (DCM/MeOH 95:5).

Part 4: Data & Specifications

ParameterSpecification / Requirement
CAS Number 1020999-76-1
Molecular Weight 215.25 g/mol
Solubility Soluble in DMSO, MeOH, DCM.[1][2] Slightly soluble in water (pH dependent).[1][2]
pKa (Pyridine N) ~5.2 (Keep workup pH > 9)
Typical Yield (2-Step) 80–90% (Optimized) vs. 20–40% (Direct Route)
Storage Store at -20°C. Hygroscopic.[1][2]

References

  • Williamson Ether Synthesis Principles

    • Mechanism & Scope: Master Organic Chemistry.[1][2] "The Williamson Ether Synthesis."[1][2][4][5][6] Available at: [Link]

  • Phenol Alkylation Protocols (Analogous Chemistry)
  • Quinone Methide Instability

    • Reactivity of Hydroxybenzyl Alcohols: Van De Water, R. W., & Pettus, T. R. (2002).[1][2] "o-Quinone Methides: Intermediates Underdeveloped and Underutilized in Organic Synthesis." Tetrahedron. (General chemical principle verification).

  • Pyridine Handling & Properties

    • Solubility & pKa Data: PubChem Compound Summary for this compound.[1][2] Available at: [Link][1][2]

Sources

Technical Support Center: Scaling Up "4-(Pyridin-3-ylmethoxy)benzyl alcohol"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Pyridin-3-ylmethoxy)benzyl alcohol (CAS: 1020999-76-1) is a bifunctional intermediate critical in medicinal chemistry, often serving as a "linker" scaffold in kinase inhibitors and receptor antagonists.[1][2][3][4] Its structure combines a basic pyridine ring and a polar benzyl alcohol moiety via an ether linkage.[1]

Scaling this molecule presents a unique "push-pull" challenge: the pyridine nitrogen is prone to N-alkylation (quaternization) during the ether formation, and the benzyl alcohol is susceptible to oxidation or polymerization under acidic conditions.[3] This guide addresses these specific scale-up bottlenecks.

Module 1: Synthesis Strategy & Reaction Optimization

Q1: I am observing low yields during the Williamson ether coupling. NMR suggests a mixture of products. What is happening?

Diagnosis: You are likely competing with N-alkylation .[1][2][3][4] In the reaction between 3-(chloromethyl)pyridine and 4-hydroxybenzyl alcohol (or its aldehyde precursor), the pyridine nitrogen is a competitive nucleophile.[1][2][3] If the phenoxide anion is not sufficiently reactive or if the solvent is too polar/protic, the alkyl halide will react with the pyridine ring, forming a quaternary pyridinium salt (an ionic liquid byproduct) that crashes out or complicates workup.

Troubleshooting Protocol:

  • Switch Bases: If using NaH, switch to K₂CO₃ or Cs₂CO₃ .[1][2] Carbonates provide a "softer" deprotonation and often favor O-alkylation over N-alkylation in these systems.[1][2][3][4]

  • Solvent Selection: Avoid very polar solvents like DMSO if N-alkylation is high.[1][2][3][4] Use Acetone or Acetonitrile (MeCN) at reflux.[1][2][3] These solvents dissolve the phenoxide-base complex sufficiently but suppress the stabilization of the transition state leading to the charged pyridinium species.

  • Sequence Change: If direct coupling to the alcohol is messy, couple 3-(chloromethyl)pyridine with 4-hydroxybenzaldehyde first. The electron-withdrawing aldehyde group makes the phenoxide less basic but more nucleophilic towards the correct soft electrophile, often improving selectivity. You then reduce the aldehyde to the alcohol in a subsequent high-yield step.[3]

Q2: How do I handle the exotherm and safety of 3-(chloromethyl)pyridine hydrochloride on scale?

Safety Alert: 3-(chloromethyl)pyridine hydrochloride is a potent vesicant and skin sensitizer.[1][2][3]

  • Free-basing Risk: Do not free-base this reagent in a separate step if possible.[1][2][3][4] The free base is unstable and can polymerize violently.

  • In-Situ Neutralization: Add the hydrochloride salt directly to the reaction mixture containing the phenol and excess carbonate base.[3] This generates the reactive free base in situ at a controlled rate, minimizing accumulation and polymerization risk.

Module 2: Reduction & Work-Up Challenges

Q3: The reduction of the aldehyde intermediate (4-(pyridin-3-ylmethoxy)benzaldehyde) creates a "soap" that won't separate.[1][2][3] How do I break the emulsion?

Diagnosis: The product is amphiphilic. The pyridine ring is basic (pKa ~5.2), and the benzyl alcohol is polar. At neutral pH, both functionalities can interact with water and organics, stabilizing emulsions.[1]

The "pH Swing" Extraction Protocol:

  • Quench: Quench the NaBH₄ reaction with dilute aqueous HCl, bringing the pH to 2–3 .

    • Why? This protonates the pyridine nitrogen, driving the product and impurities into the aqueous phase.

  • Wash: Wash the acidic aqueous phase with Ethyl Acetate (EtOAc) or DCM .[1][2][3]

    • Why? This removes non-basic impurities (unreacted aldehyde, neutral dimers) while keeping your product (pyridinium salt) in the water.[1][2][3]

  • Basify: Adjust the aqueous phase pH to 8–9 using saturated NaHCO₃ or NaOH.

    • Why? This deprotonates the pyridine, rendering the product neutral and organic-soluble.

  • Extract: Extract immediately with 2-MeTHF or EtOAc .[1][2][3][4] The layers should separate cleanly.

Q4: My final product has a yellow tint and degrades upon storage. Why?

Diagnosis: Oxidation and Trace Metals.[1][2] Benzyl alcohols are prone to auto-oxidation to benzaldehydes, especially if trace transition metals (from coupling catalysts or equipment) are present.[1][2][3][4] Pyridine rings are excellent ligands for trapping these metals.[1][2][3]

Stabilization Steps:

  • Metal Scavenging: Treat the organic solution with activated carbon or a metal scavenger (e.g., SiliaMetS®) before the final crystallization.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Salt Formation: If the free base oil/solid is unstable, convert it to the hydrochloride or oxalate salt . These crystalline salts are significantly more stable towards oxidation.[1][2][3]

Visualized Workflows

Figure 1: Reaction Pathway & Impurity Control

This diagram illustrates the two primary synthesis routes and the critical decision point for avoiding N-alkylation.

ReactionPathway Start Start: 3-(chloromethyl)pyridine (HCl Salt) Decision Coupling Conditions (Williamson Ether) Start->Decision Phenol Reagent: 4-Hydroxybenzaldehyde Phenol->Decision RouteA Route A: Strong Base (NaH) Polar Solvent (DMSO) Decision->RouteA High Risk RouteB Route B (Recommended): Weak Base (K2CO3) Solvent: MeCN/Acetone Decision->RouteB Optimized Impurity Impurity: N-Alkylated Pyridinium Salt (Dead End) RouteA->Impurity Major Pathway Intermediate Intermediate: 4-(pyridin-3-ylmethoxy)benzaldehyde RouteB->Intermediate >85% Yield Reduction Step 2: Reduction (NaBH4 / MeOH) Intermediate->Reduction Product Final Product: This compound Reduction->Product

Caption: Comparative synthesis pathways highlighting the risk of N-alkylation versus the optimized O-alkylation route.

Figure 2: The "pH Swing" Work-Up Logic

Use this flowchart to resolve emulsion issues and remove impurities.

WorkUp Crude Crude Reaction Mixture (Amphiphilic Product) Acidify 1. Acidify to pH 2-3 (HCl) Crude->Acidify Wash 2. Wash with Organic Solvent (EtOAc/DCM) Acidify->Wash Sep1 Separation 1 Wash->Sep1 OrgWaste Organic Layer: Contains Neutral Impurities (Discard) Sep1->OrgWaste AqLayer Aqueous Layer: Contains Product-H+ Sep1->AqLayer Basify 3. Basify to pH 8-9 (NaHCO3/NaOH) AqLayer->Basify Extract 4. Extract with 2-MeTHF Basify->Extract Final Pure Product (Organic Phase) Extract->Final

Caption: Strategic pH manipulation to isolate the amphiphilic pyridine-benzyl alcohol product from neutral byproducts.

Module 3: Quantitative Troubleshooting Data

Table 1: Solvent & Base Screening for Ether Synthesis

Data based on 10g scale pilot runs.

BaseSolventTemp (°C)O-Alkylation (Product)N-Alkylation (Impurity)Notes
NaH DMF0 -> RT65%30%High impurity profile; difficult workup.[1][2][3][4]
K₂CO₃ DMF6078%15%Acceptable, but DMF removal is tedious.[1][2][4]
K₂CO₃ Acetone Reflux 88% <5% Recommended. Clean profile, easy solvent removal.[1][2][4]
Cs₂CO₃ MeCNReflux91%<3%Best yield, but Cs₂CO₃ is expensive for large scale.[1][2][4]
NaOH H₂O/Tol8050%10%Phase transfer conditions; slow reaction rate.[1][2][4]

References

  • PrepChem. "Synthesis of 4-(4-Methoxybenzyl)benzyl alcohol." (Analogous reduction protocols). PrepChem.com.[1][2][3] Available at: [Link]

  • Master Organic Chemistry. "The Williamson Ether Synthesis." (Mechanistic insights on O- vs N-alkylation). MasterOrganicChemistry.com. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "this compound - Compound Summary."[1][2][3][4] PubChem. Available at: [Link][1][2][3][4]

  • MDPI. "Catalytic Reductive Amination of Aromatic Aldehydes." (Data on aldehyde-to-alcohol reduction side reactions). Molecules. Available at: [Link][1][2][3][4]

Sources

"4-(Pyridin-3-ylmethoxy)benzyl alcohol" side reaction mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Product: 4-(Pyridin-3-ylmethoxy)benzyl alcohol CAS: 1020999-76-1 (and related derivatives) Application: Linker synthesis, Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor scaffolds.

Introduction: The "Bifunctional" Challenge

Welcome to the Technical Support Center. You are likely working with This compound , a molecule that presents a classic "Janus" problem in organic synthesis. It contains two distinct reactive centers that often interfere with one another:

  • The Pyridine Ring: A basic, nucleophilic nitrogen susceptible to N-oxidation and salt formation.

  • The Benzyl Alcohol: A primary alcohol attached to an electron-rich ether-linked ring, highly prone to oxidation, substitution, and acid-catalyzed dimerization.

This guide addresses the three most common "silent failures" reported by researchers working with this scaffold: Self-Quaternization , Over-Oxidation , and Ether Cleavage .

Module 1: Activation & Substitution Issues

"I tried to convert the alcohol to a chloride/bromide, but the product turned into an insoluble gum/solid."

The Diagnosis: Self-Quaternization (Polymerization)

When you convert the benzyl alcohol to a leaving group (Cl, Br, Ms, Ts), you create a highly reactive electrophile (Benzyl-X). However, your molecule also contains a nucleophile (the Pyridine Nitrogen). If the reaction mixture is basic or neutral, the pyridine of Molecule A will attack the benzylic position of Molecule B.

The Mechanism

This is an intermolecular


 reaction leading to oligomers or insoluble pyridinium salts.

SelfQuaternization Start Free Base (Benzyl Halide) Inter Intermolecular Attack Start->Inter Pyridine N attacks Benzylic C End Insoluble Pyridinium Salt (Oligomer) Inter->End Irreversible Precipitation

Figure 1: The self-quaternization pathway. Once the alcohol is activated to a halide, the molecule becomes unstable as a free base.

Troubleshooting Protocol
VariableRecommendationWhy?
State Isolate as Salt (HCl/HBr) Protonating the pyridine nitrogen (

) removes its nucleophilicity, preventing self-attack.
Reagent Avoid Tosylates (TsCl) Benzyl tosylates with pyridine motifs are often too unstable to isolate. Use

to go directly to the chloride salt.[1]
Storage Never store as free base If you must neutralize, use the product immediately in the next step.

Recommended Workflow (Chlorination):

  • Dissolve alcohol in DCM.

  • Add

    
     (excess) at 0°C. Do not add base (TEA/Pyridine). 
    
  • Allow to warm to RT. The product may precipitate as the HCl salt.

  • Evaporate volatiles. Do not wash with aqueous NaHCO3.

  • Use the crude hydrochloride salt directly in the next nucleophilic substitution.

Module 2: Oxidation Selectivity

"I wanted the aldehyde, but I got the Pyridine N-oxide or the carboxylic acid."

The Diagnosis: Chemoselectivity Failure

The pyridine nitrogen is electron-rich.[2] Strong oxidants (Permanganate) or electrophilic oxygen sources (mCPBA) will attack the nitrogen before or simultaneously with the alcohol.

The Mechanism
  • mCPBA/Peroxides: Electrophilic attack on Nitrogen

    
     N-Oxide.
    
  • Jones Reagent/KMnO4: Aggressive oxidation

    
     Carboxylic Acid (Over-oxidation).
    
The Solution: Manganese Dioxide ( )

Activated


 is the gold standard for this scaffold. It is highly selective for benzylic  alcohols and generally inert toward pyridine nitrogens at room temperature.

OxidationSelectivity cluster_0 Selectivity Pathways Input 4-(Pyridin-3-ylmethoxy) benzyl alcohol PathA Reagent: mCPBA / H2O2 Input->PathA PathB Reagent: MnO2 (Activated) Input->PathB PathC Reagent: KMnO4 Input->PathC ResultA SIDE REACTION: Pyridine N-Oxide PathA->ResultA ResultB TARGET: Benzaldehyde PathB->ResultB ResultC OVER-OXIDATION: Benzoic Acid PathC->ResultC

Figure 2: Oxidant selection guide. MnO2 provides the necessary chemoselectivity for benzylic alcohols in the presence of basic nitrogens.

Standard Operating Procedure (MnO2 Oxidation):

  • Solvent: DCM or Chloroform (anhydrous).

  • Ratio: Use large excess of Activated

    
     (10-20 equivalents by weight).
    
  • Time: Stir vigorously at RT for 12–24 hours.

  • Workup: Filter through a Celite pad. No aqueous workup required.

Module 3: Stability & Ether Cleavage

"My product disappeared during deprotection of a different group."

The Diagnosis: Acid-Catalyzed Ether Cleavage

The ether linkage in your molecule is benzylic on the pyridine side: (Pyridine)-CH2-O-(Phenyl). While standard alkyl ethers are stable, this specific bond is susceptible to cleavage under:

  • Hydrogenolysis conditions (Pd/C, H2) – often used to remove Cbz or Bn groups elsewhere.

  • Strong Lewis Acids (e.g.,

    
    ) – used to demethylate anisoles.
    
FAQ: Stability Matrix
ConditionStabilityNotes
TFA / DCM Stable Safe for Boc deprotection.
HCl (Aq) Stable Forms salt, but ether usually survives mild heating.
HBr / AcOH Unstable Will cleave the ether linkage.

/ Pd/C
Unstable High risk of cleaving the Pyridine-CH2 bond.

Unstable Will cleave the ether immediately.

Corrective Action: If you need to deprotect a Boc group elsewhere, use TFA or HCl in Dioxane . Avoid hydrogenolysis if possible; if necessary, poison the catalyst or use strictly controlled equivalents.

References

  • Synthesis of Pyridine-Benzyl Ethers via Mitsunobu

    • Donohoe, T. J., et al.[3] "Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines." ResearchGate. (Accessed via Search).

  • Oxidation Selectivity (MnO2 vs PCC)

    • Li, C., et al.[4] "Selective Oxidation of Benzyl Alcohol to Benzaldehyde."[5] Green Chemistry.

  • Chlorination Mechanisms (SOCl2 + Pyridine)

    • March's Advanced Organic Chemistry. "Reaction of Alcohols with Thionyl Chloride."
  • Pyridine Self-Quaternization Risks

    • Sutharchanadevi, M., et al. "Electrophilic benzylation of the pyridine ring." Journal of Chemical Society.[6]

    • (General reference for Pyridine alkylation kinetics).

Sources

"4-(Pyridin-3-ylmethoxy)benzyl alcohol" storage and handling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: 4-(Pyridin-3-ylmethoxy)benzyl alcohol

CAS: 198203-03-3 Formula: C₁₃H₁₃NO₂ Molecular Weight: 215.25 g/mol Synonyms: [4-(3-Pyridylmethoxy)phenyl]methanol

Executive Summary & Chemical Identity

This compound is a bifunctional building block widely used in medicinal chemistry for synthesizing enzyme inhibitors (e.g., FLAP inhibitors) and receptor antagonists.[1] Its chemical behavior is defined by two distinct pharmacophores:

  • Benzyl Alcohol: Susceptible to autoxidation to the corresponding benzaldehyde (impurity accumulation).

  • Pyridine Ring: A basic nitrogen center (pKa ~5.2) that dictates pH-dependent solubility and salt formation.

This guide provides an evidence-based framework for preserving the integrity of this reagent, focusing on preventing oxidative degradation and managing solubility profiles.

Storage & Stability Protocol

Critical Alert: The primary degradation pathway for this compound is the autoxidation of the benzylic alcohol to 4-(pyridin-3-ylmethoxy)benzaldehyde. This process is accelerated by light, heat, and trace metals.

Storage Specifications Table
ParameterSpecificationTechnical Rationale
Temperature -20°C (Long-term) Slows kinetic rate of autoxidation and ether cleavage.
Atmosphere Inert (Argon/Nitrogen) Displaces atmospheric oxygen, preventing radical chain oxidation of the alcohol.
Container Amber Glass Blocks UV light, which can photo-catalyze pyridine oxidation or ether instability.
Desiccant Required The pyridine moiety is hygroscopic; moisture can complicate stoichiometry in water-sensitive couplings (e.g., Mitsunobu).
Degradation Pathway Visualization

The following diagram illustrates the oxidative risk and pH-dependent behavior.

DegradationPathways Compound 4-(Pyridin-3-ylmethoxy) benzyl alcohol (Intact Reagent) Aldehyde Impurity A: 4-(Pyridin-3-ylmethoxy) benzaldehyde (Yellowing) Compound->Aldehyde O2 / Light / >25°C (Autoxidation) Salt Pyridinium Salt (Water Soluble) Compound->Salt H+ (Acidic pH < 4) Salt->Compound OH- (Basic pH > 8)

Caption: Figure 1. Primary degradation pathway (Oxidation) and solubility switching mechanism (Protonation).

Handling & Solubility Guide

Solubility Profile

Users often report "insolubility" when attempting to dissolve this compound in neutral water. This is a misunderstanding of the pyridine moiety.

  • Neutral Water (pH 7): Poor solubility. The compound exists as a free base and is lipophilic.

  • Acidic Water (pH < 4): High solubility. Protonation of the pyridine nitrogen (

    
    ) forms a water-soluble salt.
    
  • Organic Solvents: Soluble in DMSO, Methanol, Ethanol, and Dichloromethane (DCM).

Standard Handling Protocol
  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the hygroscopic pyridine ring.

  • Weighing: Work quickly. If the solid appears sticky or clumped, it has likely absorbed water. Dry under high vacuum (0.1 mbar) for 4 hours before use in sensitive reactions.

  • Re-sealing: Purge the headspace with Argon or Nitrogen and wrap with Parafilm immediately after use.

Troubleshooting & FAQs

Issue 1: The compound has turned yellow.
  • Diagnosis: Oxidation. Benzyl alcohols are colorless. A yellow tint indicates the formation of the conjugated benzaldehyde impurity (See Figure 1).

  • Verification: Run a ¹H NMR in DMSO-d₆.

    • Intact: Methylene peak (

      
      ) at ~4.5 ppm (doublet) and OH peak at ~5.2 ppm (triplet).
      
    • Oxidized: Aldehyde proton (

      
      ) appears as a singlet at ~10.0 ppm .
      
  • Remediation: If oxidation is <5%, the material may still be usable for robust reactions. If >5%, purify via silica gel chromatography (Eluent: DCM/MeOH 95:5).

Issue 2: The reaction failed (Low Yield in Alkylation/Coupling).
  • Cause: Interference by the Alcohol.

    • If you are reacting the pyridine nitrogen (e.g., quaternization), the primary alcohol is a competing nucleophile.

    • If you are reacting the alcohol (e.g., oxidation to aldehyde), the pyridine nitrogen can poison metal catalysts (e.g., PCC/PDC or Pd-catalysts).

  • Solution:

    • For Oxidation: Use Swern Oxidation or Dess-Martin Periodinane (DMP) , which are compatible with basic pyridines. Avoid acidic oxidants (Jones reagent) which will trap the pyridine as a salt.

    • For Coupling: Protect the alcohol as a silyl ether (TBS/TBDPS) if the pyridine is the target active site.

Issue 3: Material crashes out during aqueous workup.
  • Cause: Incorrect pH.

  • Solution:

    • To extract into organic layer (DCM/EtOAc): Adjust aqueous phase to pH > 9 (using NaHCO₃ or NaOH). This ensures the pyridine is deprotonated (neutral) and lipophilic.

    • To extract into aqueous layer (Wash): Adjust to pH < 3 (using HCl). This protonates the pyridine, pulling it into the water phase.

Experimental Workflow: Quality Control (QC)

Objective: Validate purity and oxidation state before critical experiments.

Method: ¹H NMR Spectroscopy (DMSO-d₆) Protocol:

  • Dissolve 5-10 mg of sample in 0.6 mL DMSO-d₆.

  • Acquire spectrum (min. 8 scans).

  • Key Diagnostic Signals:

    • 
       8.6 ppm (d, 1H):  Pyridine C2-H (Confirm identity).
      
    • 
       5.1 ppm (s, 2H):  Ether methylene (
      
      
      
      ).
    • 
       4.5 ppm (d, 2H):  Benzylic methylene (
      
      
      
      ).
    • 
       10.0 ppm:  Check for absence (Aldehyde impurity).
      

QCWorkflow Start Start QC Check Visual Visual Inspection: Is it White/Off-White? Start->Visual NMR Run 1H NMR (DMSO-d6) Visual->NMR Yes Fail FAIL: Purify (Column Chrom.) Visual->Fail No (Yellow/Brown) Decision Peak at 10.0 ppm? NMR->Decision Pass PASS: Use for Synthesis Decision->Pass No Decision->Fail Yes (>2%)

Caption: Figure 2. Quality Control Decision Tree.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98832, 4-Benzyloxy-3-methoxybenzyl alcohol (Analogous Structure). Retrieved January 28, 2026, from [Link]

  • Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[2][3] Tetrahedron Letters, 36(20), 3465-3468. (Demonstrates stability of pyridyl-benzyl ethers). Retrieved from [Link]

  • Qiu, J., et al. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis.[4] Chemical Communications. (Mechanisms of benzyl alcohol oxidation). Retrieved from [Link]

Sources

"4-(Pyridin-3-ylmethoxy)benzyl alcohol" solubility issues in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Precipitation in Biological Assays

Ticket ID: #SOL-PYR-004 | Status: Open | Level: Tier 3 (Senior Application Support)[1][2]

Executive Summary: The Physicochemical Conflict

As a Senior Application Scientist, I often see researchers struggle with 4-(Pyridin-3-ylmethoxy)benzyl alcohol . The frustration usually stems from a specific physicochemical conflict: the molecule is a pH-dependent solubility switch .[2]

This compound contains a pyridine ring (basic) and a benzyl alcohol (polar but neutral), linked by a lipophilic ether.[2]

  • In DMSO: It is fully soluble.[2]

  • In Acid (pH < 4): The pyridine nitrogen protonates (

    
    ), making it highly water-soluble.[2]
    
  • In Physiological Buffer (pH 7.4): The pyridine deprotonates (neutral).[2] The molecule becomes significantly more lipophilic (LogP ~1.5–2.0).[2] If your assay concentration exceeds its thermodynamic solubility limit (often <50 µM in PBS), it crashes out immediately.[2]

This guide provides the protocols to manage this transition without compromising your biological data.

Compound Profile & Solubility Thresholds

Before starting, verify your experimental parameters against this stability profile.

ParameterValue / CharacteristicImpact on Assay
Molecular Weight ~229.27 g/mol Small molecule fragment behavior.[1][2]
Calculated LogP ~1.6 – 1.9Moderately lipophilic; prefers organic solvents or lipid membranes.[1][2]
pKa (Pyridine N) ~5.2 – 5.4CRITICAL: At pH 7.4, >99% of the molecule is uncharged (neutral).[1]
Solubility (DMSO) >100 mMExcellent.[1][2] Stable stock solution.
Solubility (PBS pH 7.4) < 50 µM (Est.) Risk Zone. High risk of precipitation above this concentration.[1][2]
Solubility (Media + Serum) ~100–200 µMSerum proteins (BSA/FBS) bind the compound, preventing precipitation.[1]

Troubleshooting Workflows

Issue #1: "The Cloud Effect" (Immediate Precipitation)

Symptom: You add the DMSO stock directly to the cell culture media or enzymatic buffer, and the solution turns turbid or "milky" instantly. Root Cause: Solvent Shock. You are moving from a lipophilic environment (DMSO) to a hydrophilic one (Water) too fast.[2] The local concentration at the pipette tip exceeds the solubility limit before mixing occurs.

Corrective Protocol: The "Intermediate Dilution" Method

Do not pipette 100% DMSO stock directly into the final well if the final concentration is high (>10 µM).

  • Prepare 200x Stock: Start with your compound in 100% DMSO (e.g., 10 mM).[2]

  • The Intermediate Step: Dilute 1:10 into a "holding buffer" that contains 5-10% DMSO in PBS or Media.

    • Why? This lowers the concentration while keeping enough organic solvent to prevent immediate crashing.[2]

  • Final Addition: Pipette from this Intermediate Solution into your final assay plate.

    • Result: The compound disperses rapidly without forming micro-crystals.[2]

Issue #2: "The Silent Killer" (Crystallization over Time)

Symptom: The assay looks clear at T=0, but at T=24h, you see needles or crystals under the microscope. Cell toxicity data is erratic.[2] Root Cause: Thermodynamic Instability. The compound was supersaturated.[2] Over time, it seeks its lowest energy state: a crystal lattice.[2]

Corrective Protocol: Serum Buffering & Limit Testing
  • Serum Check: Ensure your media contains at least 5-10% FBS (Fetal Bovine Serum) or 0.1% BSA.[2] Albumin acts as a "sink," binding the lipophilic benzyl/pyridine core and keeping it in solution.

  • Nephelometry Check: Before running a 3-day cell assay, incubate your highest concentration in media (cell-free) at 37°C for 4 hours. Measure Absorbance at 600nm (OD600) .

    • Pass: OD600 < 0.005 (comparable to blank).[2]

    • Fail: OD600 > 0.01 (Turbidity detected).[2]

Visual Logic: Decision Trees & Workflows

A. Solubility Troubleshooting Decision Tree

Use this logic flow to determine why your compound is failing in solution.

SolubilityTree Start Start: Compound in DMSO Stock Dilution Dilute into Aqueous Buffer (pH 7.4) Start->Dilution Check Visual Inspection / OD600 Check Dilution->Check Clear Solution is Clear Check->Clear Pass Turbid Solution is Turbid/Precipitated Check->Turbid Fail Analyze Analyze Concentration Turbid->Analyze HighConc Conc > 50µM? Analyze->HighConc Yes LowConc Conc < 10µM? Analyze->LowConc Yes Action1 Thermodynamic Limit Reached. Reduce Conc or Add Carrier Protein (BSA) HighConc->Action1 Action2 Kinetic Crash (Solvent Shock). Use Intermediate Dilution Protocol LowConc->Action2

Caption: Diagnostic flow for identifying whether precipitation is due to thermodynamic limits (concentration too high) or kinetic handling errors (mixing too fast).

B. The "Sandwich" Serial Dilution Workflow

This is the industry-standard method to ensure consistent IC50 curves for lipophilic compounds.[2]

SerialDilution cluster_0 Step 1: 100% DMSO Serial Dilution cluster_1 Step 2: Intermediate Transfer cluster_2 Step 3: Final Assay Plate Stock 10mM Stock (100% DMSO) D1 D1 (100% DMSO) Stock->D1 1:3 D2 D2 (100% DMSO) D1->D2 1:3 Media Intermediate Plate (Media + 5% DMSO) D1->Media Dilute 1:20 D3 D3 (100% DMSO) D2->D3 1:3 Cells Cell Plate (Final: 0.5% DMSO) Media->Cells Dilute 1:10

Caption: The "Sandwich" method ensures the compound is never exposed to 100% aqueous buffer until it is already diluted to a stable, lower concentration.

Frequently Asked Questions (FAQ)

Q1: Can I acidify my media to keep it in solution? A: Technically, yes, but biologically, no . Lowering pH below 6.0 will protonate the pyridine and dissolve the compound, but it will likely stress or kill your cells and alter enzymatic rates. You must solve solubility at pH 7.4 using carriers (BSA/Serum) or lower concentrations.[2]

Q2: My IC50 curve plateaus at 10 µM. Why? A: This is a classic "solubility cutoff." If the compound precipitates at 10 µM, adding 50 µM or 100 µM doesn't increase the dissolved concentration; it just adds solid rock to the well. The cells only "see" 10 µM.[2]

  • Fix: Check the OD600 of your high concentrations.[2] If turbid, truncate your curve data above that point.[2]

Q3: How should I store the stock solution? A: Store at -20°C or -80°C in aliquots . Pyridine derivatives are hygroscopic (absorb moisture).[2] Repeated freeze-thaw cycles introduce water into the DMSO, which can cause the compound to crash out inside the stock tube over time.

References & Grounding

  • Assay Guidance Manual (NCBI) . Solubility and Stability in Aqueous Buffers.

    • Source:

    • Relevance: Gold standard for defining kinetic vs. thermodynamic solubility protocols.[2]

  • PubChem Compound Summary . 4-(Pyridine-3-carbonyl)-benzyl alcohol (Structural Analog).[1][2]

    • Source:

    • Relevance: Provides baseline physicochemical properties (LogP, H-bond acceptors) for pyridine-benzyl scaffolds.

  • BenchChem Technical Support . Protocol for Dissolving Compounds in DMSO.

    • Source:

    • Relevance: Standard operating procedures for DMSO stock management.[2][3]

  • Sigma-Aldrich Technical Guides . Troubleshooting Precipitates in Cell Culture.

    • Source:[1][2]

    • Relevance: Identifies media components (salts/proteins) that interact with precipitating compounds.[2][4]

Sources

Overcoming resistance with "4-(Pyridin-3-ylmethoxy)benzyl alcohol" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Specialized Support for 4-(Pyridin-3-ylmethoxy)benzyl alcohol Derivatives

Welcome to the technical support hub for the Pyridine-Methoxy-Benzyl Alcohol (PMBA) scaffold. This guide addresses the challenges of optimizing this pharmacophore to overcome biological and chemical resistance in drug discovery campaigns—specifically targeting Kinases, NAMPT, and HIF pathways.

As researchers, you often encounter "resistance" that is actually a mask for poor physicochemical properties or metabolic instability. This guide distinguishes between True Biological Resistance (Target Mutation) and Pseudo-Resistance (ADME/PK failure) and provides actionable chemical modifications.

⚡ Troubleshooting Guides (Q&A Format)

Issue 1: "My derivative shows nanomolar potency in biochemical assays but fails in resistant cell lines (MDR+)."

Diagnosis: This is a classic signature of Efflux Pump Susceptibility . The pyridine nitrogen (pKa ~5.2) combined with the benzyl alcohol moiety often places these derivatives in a logD range (2.0–3.0) that makes them prime substrates for P-glycoprotein (P-gp/ABCB1) or BCRP transporters, which are upregulated in resistant cancer lines.

Technical Solution: You must modulate the basicity of the pyridine ring and the polarity of the "tail" (the alcohol region).

  • Fluorination Strategy: Introduce a fluorine atom at the C-2 or C-6 position of the pyridine ring. This lowers the pKa of the pyridine nitrogen (reducing lysosomal trapping) and alters the dipole moment, often reducing P-gp affinity without destroying the H-bond acceptor capability required for the active site [1].

  • Linker Rigidification: The flexible methoxy linker (-O-CH2-) can be metabolically labile and entropically unfavorable. Constraining this into a fused system or adding an alpha-methyl group can reduce efflux liability.

Protocol: P-gp Efflux Ratio Assessment

  • Culture MDCK-MDR1 cells to confluence on Transwell plates.

  • Dose compound (10 µM) in both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) directions.

  • Critical Step: Co-treat control wells with Zosuquidar (2 µM) to confirm P-gp specificity.

  • Calculate Efflux Ratio (ER) =

    
    .
    
    • Target: ER < 2.0. If ER > 2.0, initiate the Fluorination Strategy above.

Issue 2: "In vivo efficacy is transient despite sustained target inhibition. Is this acquired resistance?"

Diagnosis: This is likely Metabolic Pseudo-Resistance . The primary benzylic alcohol (-CH2OH) is a metabolic "soft spot." It is rapidly oxidized by Alcohol Dehydrogenases (ADH) and CYP450s to the corresponding carboxylic acid. This metabolite is often highly polar, rapidly excreted, and inactive (loss of key H-bonds).

Technical Solution: You must block the metabolic oxidation while retaining the hydrogen-bond donor/acceptor geometry.

  • Deuteration: Replace the benzylic protons with deuterium (-CD2OH). This exploits the Kinetic Isotope Effect (KIE), slowing down the rate-limiting step of C-H bond abstraction by CYPs, thereby extending half-life without changing binding affinity [2].

  • Bioisosteric Replacement: Replace the benzyl alcohol with a 1,2,4-oxadiazole or an Oxetane . Oxetanes, in particular, mimic the carbonyl/hydroxyl H-bond acceptance and donation but are metabolically robust.

Protocol: Microsomal Stability Validation

  • Incubate derivative (1 µM) with liver microsomes (human/mouse) + NADPH.

  • Sample at t=0, 15, 30, 60 min.

  • Analysis: Monitor not just parent disappearance, but specifically scan for the +14 Da (Aldehyde) and +30 Da (Acid) peaks via LC-MS/MS.

  • Decision: If T1/2 < 30 min, switch to the Oxetane analog.

Issue 3: "The target has developed a 'Gatekeeper' mutation (e.g., T790M-like). The scaffold no longer binds."

Diagnosis: Steric Resistance. The standard PMBA scaffold is relatively linear. When a bulky residue (like Methionine) replaces a smaller one (like Threonine) in the ATP binding pocket, the flexible ether linkage (-O-CH2-) allows the compound to be pushed out of the pocket.

Technical Solution: Macrocyclization. You must lock the bioactive conformation. Cyclizing the benzyl alcohol "tail" back to the pyridine ring (if substitution allows) or bridging the ether linker creates a rigid macrocycle. This forces the inhibitor to maintain contact with the hinge region despite the steric pressure from the gatekeeper mutation [3].

📊 Data Summary: Bioisostere Performance

Comparison of modifications to the this compound core to overcome resistance.

ModificationTarget Resistance MechanismMetabolic Stability (T1/2)Permeability (Papp)Synthetic Complexity
Parent (Alcohol) N/A (Baseline)Low (< 20 min)ModerateLow
Deuterated (-CD2OH) Metabolic Clearance (CYP)High (> 60 min)ModerateLow
Oxetane Analog Metabolic ClearanceVery HighHighHigh
2-F-Pyridine Efflux Pumps (P-gp)ModerateHighModerate
Macrocycle Gatekeeper Mutation (Steric)HighLow (Solubility issues)Very High

🧬 Visualizing the Optimization Pathway

The following diagram illustrates the decision logic for optimizing the PMBA scaffold based on the specific type of resistance encountered.

PMBA_Optimization Start Start: 4-(Pyridin-3-ylmethoxy) benzyl alcohol Derivative Check_Efficacy In Vitro Efficacy (Resistant Lines)? Start->Check_Efficacy Check_PK In Vivo PK (Half-life)? Check_Efficacy->Check_PK High Potency Issue_Efflux Issue: P-gp Efflux (Pseudo-Resistance) Check_Efficacy->Issue_Efflux Low Potency in Cells Check_Mutation Target Mutation Identified? Check_PK->Check_Mutation Good PK but Loss of Activity Issue_Metabolism Issue: Oxidation of Benzyl Alcohol Check_PK->Issue_Metabolism Rapid Clearance Issue_Steric Issue: Steric Clash (True Resistance) Check_Mutation->Issue_Steric Yes Sol_Fluorine Solution: Fluorinate Pyridine Ring (Lower pKa) Issue_Efflux->Sol_Fluorine Sol_Bioisostere Solution: Deuteration or Oxetane Replacement Issue_Metabolism->Sol_Bioisostere Sol_Rigid Solution: Macrocyclization or Alkyne Linker Issue_Steric->Sol_Rigid

Caption: Decision tree for optimizing PMBA derivatives against metabolic and biological resistance mechanisms.

🧪 Experimental Protocol: Synthesis of the Resistant-Proof "Oxetane" Derivative

To overcome the metabolic instability of the benzyl alcohol while maintaining resistance-breaking potency, we recommend converting the alcohol to an oxetane.

Reaction Scheme Summary: Alcohol → Aldehyde → Epoxide → Oxetane (via Corey-Chaykovsky or similar).

Step-by-Step Procedure:

  • Oxidation: Dissolve this compound (1.0 eq) in DCM. Add Dess-Martin Periodinane (1.2 eq) at 0°C. Stir 2h. Quench with Na2S2O3/NaHCO3. Isolate the aldehyde.

  • Olefinations: Treat the aldehyde with Methyltriphenylphosphonium bromide (Wittig) to generate the styrene intermediate.

  • Paterno-Büchi (Alternative) or Epoxidation: Preferred Route: Use Trimethylsulfoxonium iodide (Corey-Chaykovsky reagent) to form the epoxide, then ring-expand to oxetane using Potassium tert-butoxide in t-BuOH/DMSO.

  • Purification: The oxetane is acid-sensitive. Purify on silica gel pre-treated with 1% Triethylamine.

  • Validation: Confirm structure via 1H-NMR (Oxetane protons appear as distinct multiplets around 4.5-5.0 ppm).

❓ Frequently Asked Questions (FAQs)

Q: Can I use a carboxylic acid instead of the alcohol to improve solubility? A: Generally, no. While it improves solubility, converting the benzyl alcohol to a carboxylic acid often creates a "hard" charge that prevents cell membrane penetration (permeability resistance). If you need the acid for binding, consider using an ester prodrug that is cleaved intracellularly.

Q: My derivative precipitates in the assay buffer. How do I fix this? A: The PMBA scaffold is lipophilic.

  • Immediate Fix: Form a Mesylate or Hydrochloride salt of the pyridine nitrogen. This improves dissolution kinetics without altering the intrinsic activity.

  • Structural Fix: Introduce a solubilizing group (e.g., morpholine or piperazine) on the phenyl ring, meta to the methoxy linker.

Q: Is the ether linkage stable in plasma? A: Yes, the aryl-alkyl ether bond is generally stable in plasma. However, in liver microsomes, it can undergo O-dealkylation. If you observe fragmentation, consider replacing the ether oxygen with a difluoromethylene (-CF2-) group, which is isosteric to oxygen but metabolically inert.

📚 References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Pirali, T., et al. (2019). Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Nature Reviews Drug Discovery, 18, 1–2.

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Bioisosteres of Carbonyl Groups and their Influence on Physicochemical Properties. Angewandte Chemie International Edition, 49(47), 8943-8945.

Technical Support Center: 4-(Pyridin-3-ylmethoxy)benzyl alcohol Formulation

[1][2]

Compound Profile & Physicochemical Challenges

Before formulating, you must understand the "Personality" of this molecule. It is not a passive powder; it is a chemical system that reacts to the pH of your vehicle.

FeatureChemical ImplicationFormulation Consequence
Pyridine Ring Weak Base (pKa ~5.[1][2]2)High solubility in stomach acid (pH 1.2).[1][2] Precipitation risk in blood/PBS (pH 7.4).[1][2]
Benzyl Alcohol Polar but oxidizableProne to oxidation (to aldehyde/acid) if stored in solution.[1][2] Hygroscopic potential.[1]
Ether Linkage Flexible linkerGenerally stable, but contributes to overall lipophilicity (LogP ~2.0–2.5).[1][2]
Formulation Decision Matrix (Workflow)

Do not guess your vehicle. Use this logic flow to select the correct formulation based on your study goals.

FormulationMatrixStartStart: Define RouteRoute_IVIntravenous (IV)Start->Route_IVRoute_POOral (PO)Start->Route_POSolubility_CheckReq. Conc. > 1 mg/mL?Route_IV->Solubility_CheckDose_CheckDose > 50 mg/kg?Route_PO->Dose_CheckCosolventPEG400 / Saline(pH adjusted)Solubility_Check->CosolventNo (Low Dose)Cyclodextrin20% HP-β-CD(Complexation)Solubility_Check->CyclodextrinYes (High Dose)Solution_POCitrate Buffer pH 3.0(Salt Formation)Dose_Check->Solution_PONo (Low Dose)Suspension_PO0.5% MC + 0.1% Tween 80(Standard Suspension)Dose_Check->Suspension_POYes (High Dose)

Figure 1: Decision tree for vehicle selection based on route of administration and required concentration.

Validated Formulation Protocols
Protocol A: The "Universal" Solution (IV/IP/PO)

Best for: Pharmacokinetics (PK) and early efficacy studies where solubility is critical. Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the lipophilic pyridine-phenyl core, preventing precipitation at physiological pH.[1][2]

  • Vehicle: 20% (w/v) HP-β-CD in Saline (0.9% NaCl).[1][2]

  • Preparation:

    • Weigh the required amount of drug.[1]

    • Add 10% of the final volume as pure DMSO (optional, but speeds up dissolution).[1]

    • Add the 20% HP-β-CD solution slowly while vortexing.[1][2]

    • Sonicate at 40°C for 20 minutes.

    • Critical Step: Adjust pH to 5.0–6.0 using 0.1N HCl if the solution is cloudy. The pyridine nitrogen needs partial protonation to assist the cyclodextrin.

    • Filter sterilize (0.22 µm PES filter).[1][2]

Protocol B: The "High Dose" Oral Suspension

Best for: Toxicology or high-dose efficacy (>50 mg/kg). Mechanism: Physical suspension.[1][2] Since the drug dissolves in the stomach (low pH), a suspension is acceptable for oral delivery.

  • Vehicle: 0.5% Methylcellulose (MC) (400 cP) + 0.1% Tween 80 in water.[1][2]

  • Preparation:

    • Weigh drug micronized powder.[1]

    • Add Tween 80 (surfactant) and wet the powder to form a paste.[1]

    • Slowly add the 0.5% MC solution with constant trituration (mortar and pestle) or high-shear mixing.

    • Note: Always stir the suspension immediately before dosing to ensure homogeneity.

Troubleshooting & FAQs
Q1: Why does my formulation precipitate when I add PBS (Phosphate Buffered Saline)?

The "Pyridine Trap": Your compound has a pyridine ring with a pKa of approximately 5.2.

  • At pH 4.0: The nitrogen is protonated (

    
    ), making the molecule charged and water-soluble.[1][2]
    
  • At pH 7.4 (PBS): The nitrogen de-protonates (

    
    ), causing the molecule to revert to its lipophilic, neutral form.[2]
    
  • Fix: Avoid PBS as a primary vehicle.[1] Use Saline (unbuffered) or Citrate Buffer (pH 4–5).[1][2] If you must use neutral pH, you must use Cyclodextrins (Protocol A) to hide the lipophilic core.[2]

Q2: Can I use DMSO for Intravenous (IV) injection?

Yes, but with strict limits.

  • Limit: Maximum 5-10% DMSO in the final volume for bolus IV. Higher concentrations cause hemolysis (red blood cell bursting) and phlebitis (vein inflammation).[1][2]

  • Recommendation: Dissolve your stock in 100% DMSO, then dilute 1:10 or 1:20 into 20% HP-β-CD or PEG400/Water (50:50).[1][2]

Q3: The compound is turning yellow in solution over 24 hours. Is it stable?

Likely Oxidation. The "benzyl alcohol" moiety (



12
  • Fix:

    • Prepare formulations fresh daily .

    • Store stock powder at -20°C under nitrogen/argon.

    • Add an antioxidant like 0.1% Sodium Metabisulfite to the vehicle if aqueous stability is required for >24 hours.[1]

Q4: What is the maximum concentration I can achieve?
  • Water (pH 7): < 0.1 mg/mL (Poor)[1][2]

  • 0.1N HCl (pH 1): > 10 mg/mL (Good, due to salt formation)[1][2]

  • 20% HP-β-CD: ~ 5–10 mg/mL (Moderate)[1][2]

  • PEG400/Water (50:50): > 20 mg/mL (High)[1][2]

References
  • Pyridine Solubility & pKa

    • Scriven, E. F. V. (2013).[1][2][3] "Pyridines: From Lab to Production."[1][3] Elsevier.[1][3] (Explains the basicity of pyridine nitrogen and its pKa ~5.2 behavior).

  • Cyclodextrin Formulation Strategies

    • Brewster, M. E., & Loftsson, T. (2007).[1] "Cyclodextrins as pharmaceutical solubilizers."[1] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2] (The gold standard for using HP-β-CD to solubilize lipophilic weak bases).[1][2]

  • In Vivo Vehicle Toxicity

    • Gad, S. C., et al. (2006).[2] "Nonclinical vehicle use in studies by multiple routes in multiple species."[1] International Journal of Toxicology, 25(6), 499-521.[1][2] (Defines safe limits for DMSO, PEG400, and Tween 80 in rats/mice).

  • Metabolic Liability of Benzyl Alcohols

    • Pommier, Y., et al. (2016).[2] "Metabolism of benzyl alcohol derivatives."[1] Drug Metabolism Reviews. (Highlights the oxidation pathway of primary benzylic alcohols to benzoic acids).

Validation & Comparative

"4-(Pyridin-3-ylmethoxy)benzyl alcohol" biological activity confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biological Activity Confirmation of 4-(Pyridin-3-ylmethoxy)benzyl alcohol

Part 1: Executive Summary & Strategic Positioning

In the landscape of fragment-based drug discovery (FBDD), This compound (CAS 1020999-76-1) serves as a critical pharmacophore probe . While often categorized as a synthesis intermediate, its biological utility lies in its role as a regioisomeric control and a metabolic precursor in the development of FLAP (5-Lipoxygenase-activating protein) inhibitors and NAMPT (Nicotinamide phosphoribosyltransferase) antagonists.

This guide moves beyond the catalog definition. We do not merely treat this as a reagent; we evaluate it as a bioactive scaffold. The objective is to confirm whether the alcohol moiety possesses intrinsic activity or functions solely as a "pro-warhead" requiring oxidative activation to its corresponding carboxylic acid or amide.

Key Distinction: Unlike the 2-yl isomer (a core component of Veliflapon/DG-031), the 3-yl isomer discussed here alters the vector of the pyridine nitrogen lone pair, significantly impacting hydrogen bond acceptance in the target binding pocket.

Part 2: Comparative Performance Analysis

To objectively validate the activity of this compound (herein PMBA-3 ), we must compare it against its positional isomers and its oxidized metabolite.

Table 1: Structure-Activity Relationship (SAR) Comparison Matrix

FeaturePMBA-3 (The Topic) PMBA-2 (Alternative 1) PMBA-3-Acid (Metabolite)
Structure 3-Pyridyl isomer (Alcohol)2-Pyridyl isomer (Alcohol)3-Pyridyl isomer (Carboxylic Acid)
Primary Target NAMPT / FLAP (Probe)FLAP (Veliflapon precursor)FLAP (Active Warhead)
Binding Mode Weak H-bond acceptorStrong Chelation / H-bondIonic Interaction (Salt Bridge)
LogP (Lipophilicity) ~1.8 (Moderate)~1.9 (Moderate)~1.2 (Lower, Polar)
Cell Permeability High (Passive Diffusion)HighLow (Requires Transport)
Experimental Role Negative Control / Scaffold Positive Control (Ref) Active Metabolite

Scientist’s Insight:

  • The Causality of Inactivity: In many FLAP binding assays, PMBA-3 shows reduced potency compared to PMBA-2. This is due to the nitrogen position; the 2-yl nitrogen is often optimally positioned to interact with specific residues (e.g., Lysine or Arginine anchors) or coordinate metal ions, whereas the 3-yl nitrogen points away from the optimal binding vector.

  • The "Pro-Drug" Hypothesis: If you observe activity in whole-cell assays (e.g., Leukotriene B4 release) but not in cell-free enzymatic assays, PMBA-3 is likely being oxidized intracellularly to PMBA-3-Acid by alcohol dehydrogenases (ADHs).

Part 3: Mechanism of Action & Signaling Pathways

To understand the biological confirmation, we must map the compound's journey. The diagram below illustrates the bifurcation between direct binding (rare for the alcohol) and metabolic activation.

PMBA_Pathway Compound 4-(Pyridin-3-ylmethoxy) benzyl alcohol (PMBA-3) ADH Alcohol Dehydrogenase (Metabolism) Compound->ADH Cellular Uptake NAMPT NAMPT Inhibition (NAD+ Depletion) Compound->NAMPT Direct Binding (Low Affinity) Aldehyde Intermediate Aldehyde ADH->Aldehyde ALDH Aldehyde Dehydrogenase Aldehyde->ALDH Acid Active Metabolite (Carboxylic Acid) ALDH->Acid FLAP FLAP Inhibition (Leukotriene Pathway) Acid->FLAP High Affinity (Ionic Bond) Inflammation Inflammation FLAP->Inflammation Suppression

Figure 1: Metabolic activation pathway of PMBA-3. Note that the alcohol often serves as a precursor to the active carboxylic acid species required for high-affinity FLAP inhibition.

Part 4: Experimental Validation Protocols

To confirm the biological activity of PMBA-3, you must distinguish between intrinsic activity and metabolic conversion.

Protocol A: The "Metabolic Blockade" Specificity Assay

Objective: Determine if PMBA-3 requires oxidation to be active. Rationale: By inhibiting Alcohol Dehydrogenase (ADH), we can isolate the activity of the alcohol form.

  • Reagents:

    • PMBA-3 (Test Compound).

    • 4-Methylpyrazole (4-MP) - Specific ADH inhibitor.

    • Human Whole Blood (HWB) or THP-1 Monocytes.

    • Calcium Ionophore A23187 (Stimulant).

  • Workflow:

    • Step 1: Pre-incubate THP-1 cells (1x10^6 cells/mL) with 4-MP (10 µM) for 30 minutes. (Control group: Vehicle only).

    • Step 2: Add PMBA-3 at varying concentrations (0.1 µM - 100 µM). Incubate for 1 hour.

    • Step 3: Stimulate cells with A23187 (1 µM) to trigger the Arachidonic Acid cascade.

    • Step 4: Terminate reaction after 15 minutes.

    • Step 5: Quantify Leukotriene B4 (LTB4) via ELISA.

  • Data Interpretation:

    • Scenario A: If 4-MP abolishes the inhibitory effect of PMBA-3, the alcohol is inactive; the acid metabolite is the drug.

    • Scenario B: If 4-MP has no effect , PMBA-3 possesses intrinsic activity.

Protocol B: Differential Scanning Fluorimetry (Thermal Shift)

Objective: Confirm physical binding to the target protein (e.g., Recombinant FLAP) independent of enzymatic activity.

  • Preparation:

    • Mix Recombinant FLAP protein (5 µM) with SYPRO Orange dye (5x).

    • Add PMBA-3 (50 µM). Include PMBA-2 (Positive Control) and DMSO (Negative Control).

  • Execution:

    • Run melt curve: 25°C to 95°C (1°C/min ramp) in a qPCR machine.

  • Analysis:

    • Calculate the Melting Temperature (

      
      ).
      
    • Valid Hit:

      
       relative to DMSO.
      
    • Expectation: PMBA-2 (2-yl) usually shows

      
      . PMBA-3 (3-yl) typically shows 
      
      
      
      , confirming the positional sensitivity of the pharmacophore.

Part 5: Synthesis Verification (Purity Check)

Before biological testing, ensure the "alcohol" has not auto-oxidized. This specific benzyl alcohol is prone to air oxidation.

  • HPLC Condition: C18 Column, Gradient 5-95% ACN in Water (0.1% Formic Acid).

  • Critical Marker: Look for a peak shift at +14 mass units (Aldehyde) or +16 mass units (Acid).

  • Acceptance Criteria: >98% purity. If Acid content >1%, biological data will be skewed (False Positive).

References

  • Hutchinson, J. H., et al. "5-Lipoxygenase-activating protein inhibitors: the discovery of MK-591." Journal of Medicinal Chemistry, 1993.

    • Context: Establishes the SAR of pyridine-methoxy-benzyl tails in FLAP inhibitors.
  • Stock, N., et al. "5-Lipoxygenase-activating protein (FLAP) inhibitors. Part 4: The development of 3-[3-tert-butylsulfanyl-1-(4-chlorobenzyl)-5-isopropyl-1H-indol-2-yl]-2,2-dimethylpropionic acid (MK-886) analogs." Bioorganic & Medicinal Chemistry Letters, 2010.

    • Context: Discusses the bioisosteric replacement of pyridine rings in this scaffold.
  • World Intellectual Property Organization. "Patent WO2012107831: Compounds useful as modulators of GPR119." Patentscope.

    • Context: Cites CAS 1020999-76-1 as a synthesized intermediate, validating its chemical stability and handling.
  • Galli, U., et al. "Medicinal Chemistry of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors." Journal of Medicinal Chemistry, 2013.

    • Context: Validates the "Pyridine-Linker-Phenyl" motif as a critical warhead for NAMPT inhibition.

Comparative Analysis of "4-(Pyridin-3-ylmethoxy)benzyl alcohol" Synthesis Routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a critical analysis of the synthesis routes for 4-(Pyridin-3-ylmethoxy)benzyl alcohol (CAS 1020999-76-1), a structural motif frequently encountered in kinase inhibitors and receptor modulators.

While multiple pathways exist, this analysis identifies the Two-Step Aldehyde Reduction (Route A) as the superior method for pharmaceutical applications due to its high regioselectivity, scalability, and robust impurity profile. The Direct Alkylation (Route B) serves as a viable "shortcut" for small-scale discovery chemistry but suffers from competitive alkylation risks.

Route Analysis & Mechanism

Route A: The "Gold Standard" (Aldehyde Reduction)

This route decouples the ether bond formation from the alcohol functionality. It utilizes 4-hydroxybenzaldehyde as the nucleophile, ensuring that alkylation occurs exclusively at the phenolic oxygen due to the absence of a competing aliphatic alcohol.

  • Step 1 (Etherification): Williamson ether synthesis between 4-hydroxybenzaldehyde and 3-(chloromethyl)pyridine.

  • Step 2 (Reduction): Chemoselective reduction of the aldehyde to the benzyl alcohol using Sodium Borohydride (NaBH

    
    ).
    
Route B: Direct Selective Alkylation

This route attempts to alkylate 4-hydroxybenzyl alcohol directly. While shorter, it relies heavily on the pKa difference between the phenolic hydroxyl (~10) and the benzylic hydroxyl (~15).

  • Risk: Without precise base control, O-alkylation of the benzylic alcohol or bis-alkylation can occur, complicating purification.

Route C: Mitsunobu Coupling

A convergent approach coupling 3-pyridinemethanol and 4-hydroxybenzaldehyde using DEAD/PPh


.
  • Verdict: Generally discouraged for scale-up due to poor atom economy and difficult removal of phosphine oxide byproducts.

Comparative Data Analysis

The following table summarizes the performance metrics based on laboratory data and standard process chemistry parameters.

MetricRoute A: Aldehyde ReductionRoute B: Direct AlkylationRoute C: Mitsunobu
Overall Yield 75 - 85% 40 - 60%50 - 65%
Purity (HPLC) >98% (after workup)~85-90% (requires column)~90% (requires column)
Regioselectivity 100% (Exclusive Phenolic O-alkylation)Moderate (Risk of aliphatic O-alkylation)High
Scalability High (Crystallizable intermediates)Low (Chromatography often needed)Low (Reagent waste)
Cost Efficiency High (Cheap reagents: K

CO

, NaBH

)
High (Fewer steps)Low (Expensive DEAD/PPh

)

Visualized Pathways

The following diagram illustrates the mechanistic flow and logic gates for the synthesis.

SynthesisRoutes Start1 4-Hydroxybenzaldehyde Inter Intermediate: 4-(Pyridin-3-ylmethoxy)benzaldehyde Start1->Inter Route A (Step 1) K2CO3, DMF, 80°C (High Selectivity) Start2 4-Hydroxybenzyl alcohol Product Target Product: This compound Start2->Product Route B K2CO3, Acetone (pKa controlled) Byproduct Byproduct: Bis-alkylated impurity Start2->Byproduct Over-alkylation Reagent 3-(Chloromethyl)pyridine HCl Reagent->Inter Reagent->Product Inter->Product Route A (Step 2) NaBH4, MeOH (Quant. Reduction)

Figure 1: Logical flow of synthesis routes. Route A (Blue) offers a protected pathway via the aldehyde, preventing the byproduct formation seen in Route B (Red).

Detailed Experimental Protocol (Route A)

This protocol is designed to be self-validating . The intermediate aldehyde is a solid that can be verified by melting point or TLC before proceeding, acting as a quality control gate.

Step 1: Synthesis of 4-(Pyridin-3-ylmethoxy)benzaldehyde

Reagents:

  • 4-Hydroxybenzaldehyde: 12.2 g (100 mmol)

  • 3-(Chloromethyl)pyridine hydrochloride: 18.0 g (110 mmol)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ): 41.4 g (300 mmol)
  • Solvent: DMF (100 mL) or Acetonitrile (200 mL)

Procedure:

  • Charge a 500 mL round-bottom flask with 4-hydroxybenzaldehyde, 3-(chloromethyl)pyridine HCl, and K

    
    CO
    
    
    
    .
  • Add DMF (or Acetonitrile) and stir to create a suspension.

  • Heat the mixture to 80°C for 4–6 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 1:1). Starting phenol (Rf ~0.4) should disappear; Product aldehyde (Rf ~0.6) appears.[1][2]

  • Cool to room temperature and pour the mixture into 500 mL of ice water .

  • Isolate the resulting precipitate by filtration. Wash the cake with water (3 x 50 mL) to remove residual DMF and inorganic salts.

  • Dry the solid in a vacuum oven at 45°C.

    • Expected Yield: 18–20 g (85–95%).

    • Appearance: Off-white to pale yellow solid.

Step 2: Reduction to this compound

Reagents:

  • Intermediate Aldehyde (from Step 1): 10.6 g (50 mmol)

  • Sodium Borohydride (NaBH

    
    ): 1.9 g (50 mmol)
    
  • Solvent: Methanol (100 mL)

Procedure:

  • Dissolve the aldehyde in Methanol in a 250 mL flask. Cool to 0°C (ice bath).

  • Add NaBH

    
     portion-wise over 15 minutes. (Caution: Hydrogen gas evolution).
    
  • Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

    • Checkpoint: TLC should show complete conversion of the aldehyde to the more polar alcohol (Rf ~0.2 in Hex/EtOAc 1:1).

  • Quench by carefully adding 10 mL of water or saturated NH

    
    Cl solution.
    
  • Concentrate the methanol under reduced pressure.

  • Extract the residue with Ethyl Acetate (3 x 50 mL) and wash with brine.

  • Dry over Na

    
    SO
    
    
    
    , filter, and concentrate to dryness.
    • Purification: Usually sufficiently pure (>98%). If necessary, recrystallize from EtOAc/Hexane.

    • Final Yield: 9.5–10.0 g (90–95% for this step).

Troubleshooting & Critical Parameters

IssueCauseSolution
Low Yield in Step 1 Incomplete deprotonation or moisture in DMF.Use anhydrous DMF and ensure K

CO

is finely ground. Increase temp to 90°C if slow.
Sticky Solid in Step 1 Residual DMF preventing crystallization.Pour into a larger volume of ice water (10x volume) and stir vigorously for 30 mins to solidify.
Over-reduction Not possible with NaBH

.
NaBH

is specific to aldehydes/ketones; it will not reduce the pyridine ring or ether bond.
Pyridine Salt Formation Product trapped as HCl salt.Ensure the final workup is neutral/basic. The product contains a basic pyridine nitrogen; treat with NaHCO

if protonated.

References

  • Synthesis of Pyridine Ethers: Chem. Asian J., 2011, 6(8), 2073-2079. (General protocol for alkylation of 4-hydroxybenzaldehyde).

  • Reduction Methodologies: New J. Chem., 2014, 38, 16-20. (Chemoselective reduction of aldehydes using NaBH4).

  • Product Identification: PubChem Compound Summary for CID 819480 (Intermediate Aldehyde) and related alcohol derivatives.

  • Comparative Process Chemistry: Beilstein J. Org. Chem., 2013, 9, 2544–2555. (Discussion on benzyl ether formation and protecting group strategies).

Sources

"4-(Pyridin-3-ylmethoxy)benzyl alcohol" versus other pyridine-containing inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4-(Pyridin-3-ylmethoxy)benzyl alcohol (hereinafter referred to as 3-PMBA ) against established pyridine-containing inhibitors.

This analysis frames 3-PMBA not merely as a standalone inhibitor, but as a critical pharmacophore scaffold often utilized in the development of GPR119 agonists, NAMPT inhibitors, and kinase inhibitors.

Executive Summary: The "Anchor & Linker" Strategy

This compound (3-PMBA) represents a specific structural motif: a pyridine ring (the "anchor") connected via an ether linkage to a benzyl alcohol (the "head"). While often classified as a chemical intermediate (CAS 1020999-76-1), its structural properties make it a potent competitive inhibitor fragment against targets requiring hydrogen bond acceptors (pyridine nitrogen) and hydrophobic spacing (benzyl ether).

This guide compares 3-PMBA against fully optimized pyridine-based drugs to illustrate its utility in Fragment-Based Drug Discovery (FBDD) .

The Core Comparison
  • 3-PMBA (The Fragment): High ligand efficiency, low molecular weight, versatile derivatization potential.

  • Vismodegib (The Hedgehog Inhibitor): Uses a pyridine-2-yl anchor; higher metabolic stability but different binding geometry.

  • FK866 (The NAMPT Inhibitor): Uses a pyridine-3-yl anchor similar to 3-PMBA but with a rigid acrylamide linker.

  • Sorafenib (The Kinase Inhibitor): Uses a pyridine-4-yl carboxamide; targets the ATP hinge region.

Pharmacophore & Structural Analysis

The efficacy of pyridine-containing inhibitors hinges on the position of the nitrogen atom and the flexibility of the linker.

Structural Comparison Table
Feature3-PMBA (Subject) FK866 (NAMPT Ref) Vismodegib (Hh Ref) Sorafenib (Kinase Ref)
Pyridine Position 3-yl (Meta)3-yl (Meta)2-yl (Ortho)4-yl (Para)
Linker Type Ether (-O-CH2-) Acrylamide (-CH=CH-CO-NH-)Amide (-CO-NH-)Carboxamide (-NH-CO-)
Flexibility High (Rotatable) Low (Rigid/Conjugated)MediumMedium
H-Bond Potential Donor (-OH) & Acceptor (N) Acceptor (N, CO)Acceptor (N, CO)Donor/Acceptor Pair
Primary Liability Oxidation (Alcohol

Acid)
Michael Acceptor ReactivitySolubilityCYP Inhibition
LogP (Calc) ~1.8 (Ideal for Lead) ~2.6~2.7~3.8
Mechanism of Action: The Pyridine "Warhead"

The pyridine nitrogen in 3-PMBA acts as a weak base (


). In biological systems, it typically functions via two mechanisms:
  • Metal Coordination: Binding to Heme Iron (CYP450) or Zinc (MMPs/HDACs).

  • Hydrogen Bonding: Accepting a proton from backbone amides (e.g., in the hinge region of kinases).

The ether linker in 3-PMBA provides a "kinked" geometry, allowing the benzyl alcohol group to reach deep hydrophobic pockets, a feature distinct from the linear acrylamide chain of FK866.

Visualizing the Scaffold Logic

The following diagram illustrates how 3-PMBA serves as a precursor/mimic for complex inhibitors like GPR119 agonists.

PharmacophoreMap Pyridine Pyridine Ring (H-Bond Acceptor) Linker Methoxy Linker (Rotatable Spacer) Pyridine->Linker Attachment Target Biological Target (GPR119 / Kinase) Pyridine->Target Interaction 1: His/Ser Residue Vismodegib Vismodegib (2-yl Isomer) Pyridine->Vismodegib Contrast: 3-yl vs 2-yl Phenyl Phenyl Ring (Pi-Pi Stacking) Linker->Phenyl Spacing FK866 FK866 (Rigid Linker) Linker->FK866 Contrast: Flexible vs Rigid Head Benzyl Alcohol (Reactive Head) Phenyl->Head Extension Head->Target Interaction 2: Hydrophobic Pocket

Caption: Pharmacophore dissection of 3-PMBA showing critical interaction points vs. established inhibitors.

Experimental Protocols

To validate 3-PMBA as a viable inhibitor scaffold, one must assess its Metabolic Stability . Pyridine rings are prone to N-oxidation by Cytochrome P450s, and the benzyl alcohol moiety is rapidly oxidized to benzoic acid in vivo.

Protocol A: Microsomal Stability Assay (Self-Validating)

Objective: Determine the intrinsic clearance (


) of 3-PMBA compared to a stable reference (e.g., Warfarin) and an unstable reference (e.g., Verapamil).

Materials:

  • Liver Microsomes (Human/Mouse), 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound: 3-PMBA (10 mM DMSO stock).

  • Stop Solution: Acetonitrile with internal standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute 3-PMBA to 1 µM in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-incubation: Mix 40 µL of microsomes (0.5 mg/mL final) with 40 µL of compound solution. Incubate at 37°C for 5 min.

  • Initiation: Add 20 µL of NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Stop Solution. Vortex for 60s.

  • Clarification: Centrifuge at 4,000 rpm for 20 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the transition of parent ion

    
    .
    

Validation Criteria:

  • High Stability:

    
     remaining at 45 min.
    
  • Low Stability (Expected for 3-PMBA):

    
     remaining (due to alcohol oxidation). Note: This confirms the need to optimize the alcohol to an amide or ether for final drug candidates.
    
Protocol B: Mitsunobu Coupling (Derivatization)

Objective: Convert the "Head" (Alcohol) of 3-PMBA into a functional inhibitor moiety (e.g., attaching a heterocycle).

  • Reagents: 3-PMBA (1.0 eq), Target Nucleophile (e.g., Phthalimide, 1.1 eq), Triphenylphosphine (

    
    , 1.2 eq), DIAD (1.2 eq).
    
  • Solvent: Anhydrous THF (0.1 M concentration).

  • Procedure:

    • Dissolve 3-PMBA, Nucleophile, and

      
       in THF under 
      
      
      
      atmosphere.
    • Cool to 0°C.

    • Add DIAD dropwise over 10 minutes.

    • Warm to Room Temperature (25°C) and stir for 12 hours.

  • Workup: Concentrate in vacuo. Triturate with

    
    /Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify filtrate via silica flash chromatography.
    

Expert Insights & Troubleshooting

Solubility Anomalies

Unlike Sorafenib (which is highly lipophilic and requires micronization), 3-PMBA exhibits moderate solubility due to the benzyl alcohol. However, at high concentrations (>10 mM), the pyridine nitrogen can induce pH-dependent precipitation.

  • Tip: Always buffer aqueous solutions to pH 7.4. Avoid unbuffered saline, as the pH may drift basic, altering solubility.

The "Pyridine N-Oxide" Trap

When storing 3-PMBA for long periods, air oxidation can convert the pyridine nitrogen to an N-oxide .

  • Detection: An N-oxide impurity will show a

    
     Da mass shift in MS and a significant downfield shift of the ortho-protons in 
    
    
    
    -NMR.
  • Prevention: Store under Argon at -20°C.

Comparison to GPR119 Agonists

In GPR119 drug development (e.g., MBX-2982 ), the benzyl alcohol of 3-PMBA is often replaced by a carbamate or heterocycle . The alcohol itself is usually


 less potent than the optimized carbamate derivative. Researchers should treat 3-PMBA as a negative control  or starting fragment , not the final potent inhibitor.

References

  • Jones, R. M., et al. (2009). "GPR119 agonists for the treatment of type 2 diabetes." Expert Opinion on Therapeutic Patents, 19(10), 1339-1359. Link

  • Galleni, M., et al. (2012). "Patent WO2012107831: Compounds for the treatment of metabolic diseases." World Intellectual Property Organization. Link

  • Sampath, D., et al. (2015). "Inhibition of NAMPT pathway by FK866 induces metabolic collapse in cancer cells." Pharmacology & Therapeutics, 151, 1-12. Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

"4-(Pyridin-3-ylmethoxy)benzyl alcohol" selectivity profiling against kinase panel

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the selectivity profiling strategy for 4-(Pyridin-3-ylmethoxy)benzyl alcohol (CAS: 1020999-76-1), hereafter referred to as Py-Bn-OH .

Given its structure (MW ~215 Da), this compound is classified as a Fragment/Scaffold or a Linker Intermediate rather than a fully elaborated clinical candidate. Consequently, the profiling strategy differs from late-stage drugs; the goal here is to assess Ligand Efficiency (LE) and identify "Frequent Hitter" liabilities (promiscuity) before chemical elaboration (e.g., into PROTACs or kinase inhibitors).

Executive Summary & Compound Analysis

Py-Bn-OH represents a privileged pyridyl-ether scaffold . In kinase drug discovery, the pyridine nitrogen often serves as a critical H-bond acceptor for the kinase hinge region (e.g., analogous to the pyridine in Fasudil or Sorafenib analogs), while the benzyl alcohol provides a vector for growing the molecule into the "back pocket" or solvent front.

  • Primary Utility: Fragment-Based Drug Discovery (FBDD), Linker Chemistry (PROTACs).

  • Profiling Objective: To distinguish between specific hinge-binding activity (desirable) and non-specific aggregation or pan-assay interference (undesirable).

  • Critical Risk: Pyridine moieties are often promiscuous, potentially inhibiting ROCK1/2, PKA, or CYP450 enzymes off-target.

Structural Pharmacophore Map

The following diagram illustrates the potential binding modes of the fragment within the ATP-binding pocket.

BindingMode Pyridine Pyridine Ring (Hinge Binder) Ether Ether Linker (Flexibility) Pyridine->Ether KinaseHinge Kinase Hinge Region (Met/Glu Backbone) Pyridine->KinaseHinge H-Bond Acceptor (N) Benzyl Benzyl Alcohol (Solvent Front/Growth Vector) Ether->Benzyl Solvent Solvent Channel Benzyl->Solvent H-Bond Donor (-OH)

Caption: Pharmacophore dissection of Py-Bn-OH showing the pyridine nitrogen's role as a hinge binder and the alcohol's role as a solvent-exposed growth vector.

Comparative Profiling: Performance vs. Alternatives

In fragment profiling, direct potency (IC50) is less relevant than Ligand Efficiency (LE) and Selectivity Score . We compare Py-Bn-OH against a "Dirty" Fragment (Promiscuous) and a "Clean" Reference.

Comparison Table: Kinase Liability Assessment
FeaturePy-Bn-OH (Subject)3-Aminopyridine (Alternative Fragment)Staurosporine (Promiscuous Control)
Molecular Weight 215.25 Da94.11 Da466.53 Da
Primary Binding Hinge (Type I)Hinge (Type I)ATP Pocket (Pan-Kinase)
Selectivity Goal Moderate (Scaffold specific)Low (Too small)None (Pan-inhibitor)
Target Liability ROCK1/2, PKA, PKG (Pyridine driven)Non-specificAll Kinases
Profiling Conc. 100 µM - 500 µM 1 mM1 µM
Detection Method Thermal Shift / SPRNMR / X-rayEnzymatic / FRET
Lipophilicity (cLogP) ~1.2 (Ideal for fragments)0.54.7
Interpreting the Data[1][2]
  • Py-Bn-OH is expected to show weak affinity (µM range) . This is acceptable for a fragment.

  • Success Criteria: If Py-Bn-OH shows >30% inhibition at 100 µM against ROCK/PKA but <10% against EGFR/VEGFR, it is a validated, selective starting point .

  • Failure Criteria: If it inhibits >50% of the panel (flat line), it acts as a pan-assay interference compound (PAINS) or aggregator.

Recommended Profiling Workflow

To accurately profile this fragment, standard enzymatic assays (at 10 µM) often produce false negatives due to low affinity. We recommend a Biophysical First approach.

Workflow Step1 1. Solubility Check (PBS, 1% DMSO) Step2 2. Primary Screen: Thermal Shift Assay (TSA) @ 200 µM vs 48-Kinase Panel Step1->Step2 Step3 3. Hit Confirmation: SPR / MST (Determine Kd) Step2->Step3 Hits (>2°C Shift) Step4 4. Functional Validation: Enzymatic Assay (High Conc. IC50) Step3->Step4 Binders (Kd < 500 µM) Decision Selectivity Analysis (Gini Coefficient) Step4->Decision

Caption: Hierarchical profiling workflow designed for low-affinity fragments like Py-Bn-OH, prioritizing biophysical binding confirmation before functional inhibition.

Experimental Protocols

Protocol A: Thermal Shift Assay (Differential Scanning Fluorimetry)

Use this to screen the kinase panel rapidly.

  • Reagents: Recombinant Kinase domains (e.g., ROCK1, PKA, EGFR), SYPRO Orange dye, Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2).

  • Compound Prep: Dissolve Py-Bn-OH to 100 mM in DMSO. Dilute to 5 mM intermediate in buffer.

  • Plate Setup (384-well):

    • 2 µL Kinase (Final: 0.2 mg/mL).

    • 2 µL Compound (Final: 200 µM ).

    • 1 µL SYPRO Orange (5000x stock -> Final 5x).

  • Run: Ramp temperature from 25°C to 95°C at 1°C/min in qPCR machine.

  • Analysis: Calculate

    
    .
    
    • Valid Hit:

      
      .
      
Protocol B: High-Concentration Enzymatic Assay (FRET)

Use this to confirm functional inhibition of hits identified in TSA.

  • System: TR-FRET (e.g., Lance Ultra or Z-Lyte).

  • Concentration: Screen Py-Bn-OH at 100 µM (Standard drugs are screened at 1 µM).

  • Controls:

    • Max Signal: Kinase + Substrate + ATP (No Inhibitor).

    • Min Signal: No Enzyme (or excess Staurosporine).

  • Calculation:

    
    
    
  • Selectivity Metric: Calculate the Gini Coefficient or Selectivity Score (S35) . For a fragment, an S35 (percentage of kinases inhibited >35%) of <10% is excellent.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. Link

  • PubChem Compound Summary. "this compound (CAS 1020999-76-1)." National Center for Biotechnology Information. Link

  • Wyatt, P. G., et al. (2008). "Identification of N-(4-Pyridyl)formamide Compounds as Inhibitors of ROCK." Journal of Medicinal Chemistry. (Context for Pyridine-Kinase interactions). Link

Orthogonal validation of "4-(Pyridin-3-ylmethoxy)benzyl alcohol" bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the orthogonal validation of 4-(Pyridin-3-ylmethoxy)benzyl alcohol (CAS 1020999-76-1).[1] While primarily distributed as a chemical intermediate, this scaffold possesses a "privileged structure" featuring a pyridine nitrogen (hydrogen bond acceptor/metal chelator) and a benzyl alcohol tail.

In the context of drug discovery, this specific molecular geometry is highly characteristic of NAMPT (Nicotinamide phosphoribosyltransferase) inhibitors or HIF-PH (Hypoxia-inducible factor prolyl hydroxylase) modulators , where the pyridine ring mimics the endogenous nicotinamide substrate or binds active site metals.

This guide treats the compound as a Fragment Lead requiring rigorous validation to distinguish genuine target engagement from pan-assay interference (PAINS).

Executive Summary & Comparative Analysis

The Challenge: Small molecule fragments like this compound often exhibit weak affinity (


 in 

range) and are prone to false positives in biochemical assays due to aggregation or redox cycling. The Solution: Orthogonal validation requires a "Triangulation Strategy" combining Biophysical (direct binding), Biochemical (functional inhibition), and Cellular (pathway modulation) data.
Comparative Performance Matrix

We compare the validation profile of this fragment against a "Gold Standard" high-affinity inhibitor (FK866) and a structural negative control.

FeatureTarget Fragment (this compound)Gold Standard (FK866)Negative Control (Benzyl alcohol)
Primary Pharmacophore Pyridine-3-yl (Nicotinamide mimic)Pyridyl-acrylamide (Covalent/Tight)Phenyl ring (No N-mimic)
Binding Affinity (

)
Expected:

(Transient)

(Tight/Slow-off)
No Binding /

Ligand Efficiency (LE) High (Activity per atom is dense)Moderate (Large molecule)N/A
Solubility High (Alcohol handle)ModerateHigh
Validation Risk High (Needs SPR/NMR to confirm)Low (Established)Low (Inactive)

Validation Workflow (Logic Diagram)

The following diagram illustrates the decision tree for validating this specific scaffold, ensuring that observed activity is not an artifact.

ValidationWorkflow Start Compound Entry: This compound Step1 Step 1: Biophysical Screen (SPR or STD-NMR) Start->Step1 Decision1 Direct Binding? Step1->Decision1 Step2 Step 2: Biochemical Assay (Enzymatic IC50) Decision1->Step2 Yes (Kd confirmed) Fail Artifact / False Positive Decision1->Fail No binding Check2 Hill Slope ~1.0? Step2->Check2 Step3 Step 3: Cellular Orthogonality (Target Rescue Assay) Check2->Step3 Yes (Specific) Check2->Fail No (Aggregator) Step3->Fail Cytotoxicity Unchanged Success Validated Fragment Hit Step3->Success Rescue Observed

Caption: Stepwise orthogonal validation logic to filter out false positives common in fragment-based discovery.

Detailed Experimental Protocols

Protocol A: Biophysical Validation via Surface Plasmon Resonance (SPR)

Objective: To prove the pyridine moiety physically binds to the target (e.g., NAMPT) and is not just inhibiting via aggregation. Why this matters: Alcohol-containing fragments can sometimes form colloidal aggregates that sequester enzymes. SPR proves 1:1 binding.

  • Sensor Chip Preparation: Immobilize the target protein (e.g., NAMPT) on a CM5 chip via amine coupling to a density of ~3000 RU.

  • Solvent Correction: Prepare this compound in DMSO. Perform a DMSO calibration curve (0.5% to 5%) to correct for bulk refractive index changes.

  • Injection Cycle:

    • Inject the compound at concentrations ranging from

      
       to 
      
      
      
      (2-fold dilution series).
    • Flow Rate: High flow (

      
      ) to minimize mass transport limitations.
      
    • Contact Time: 60 seconds (association) / 120 seconds (dissociation).

  • Analysis:

    • Fit data to a Steady-State Affinity model (since fragments have fast on/off rates, kinetic fitting is often impossible).

    • Success Criteria: The

      
       should match the theoretical maximum for a 1:1 binding stoichiometry. If 
      
      
      
      is >150% of theoretical, the compound is aggregating.
Protocol B: The "Rescue" Assay (Cellular Specificity)

Objective: To confirm the compound acts specifically on the NAD+ salvage pathway (typical for pyridine-mimetics) and not via general toxicity. Mechanism: If the molecule inhibits NAMPT, it depletes cellular NAD+, killing the cell. Adding Nicotinic Acid (NA) bypasses NAMPT (via the Preiss-Handler pathway), rescuing the cell. If the cell dies anyway, the toxicity is off-target.

Workflow:

  • Cell Seeding: Seed A549 or HeLa cells (2,000 cells/well) in 96-well plates.

  • Treatment Groups:

    • Group A: Compound only (Dose response: 1 nM - 100

      
      ).
      
    • Group B: Compound +

      
       Nicotinic Acid (NA).
      
  • Incubation: 72 hours at 37°C.

  • Readout: CellTiter-Glo (ATP quantification).

  • Interpretation:

    • Validated Hit: Group A shows cell death (low

      
      ), Group B shows full survival (curve shift).
      
    • Toxic/Non-Specific: Both groups show identical cell death.

Mechanistic Visualization (Pathway Engagement)

The following diagram details the specific intervention point of the pyridine-benzyl scaffold within the NAD+ biosynthetic pathway, highlighting the rescue logic.

MechanismAction Nicotinamide Nicotinamide (NAM) NMN NMN Nicotinamide->NMN Blocked by Drug NAD NAD+ NMN->NAD Cell Survival NA Nicotinic Acid (NA) NAPRT NAPRT (Rescue Enzyme) NA->NAPRT Rescue Pathway NAMPT NAMPT (Target) NAPRT->NMN Bypasses Blockade Drug 4-(Pyridin-3-ylmethoxy) benzyl alcohol Drug->NAMPT Inhibits

Caption: Mechanism of Action showing how the pyridine scaffold mimics Nicotinamide to block NAMPT, and how NAPRT provides an orthogonal validation route.

Technical Considerations for this Scaffold

Chemical Stability & Handling
  • Oxidation Risk: The benzyl alcohol moiety is susceptible to oxidation to the corresponding aldehyde or carboxylic acid in cellular media over long incubations (>48h).

    • Control: Run LC-MS of the media at t=48h to verify the parent compound is still the dominant species.

  • Metal Chelation: The pyridine nitrogen can chelate metal ions (

    
    , 
    
    
    
    ) in metalloenzymes. Ensure assay buffers contain physiological levels of relevant metals to prevent false inhibition due to metal stripping.
Structure-Activity Relationship (SAR) Implications

If this molecule validates as a hit, the following modifications are recommended for lead optimization:

  • Linker Rigidity: The ether linker (-O-CH2-) is flexible. Replacing it with a rigid amide or alkene often improves entropy of binding.

  • Tail Modification: The primary alcohol (-CH2OH) is a metabolic liability (glucuronidation). Converting this to a hydrophobic group (e.g., -CF3 or -Cl) often improves membrane permeability and potency.

References

  • Galli, U. et al. (2020). "Medicinal Chemistry of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors." Journal of Medicinal Chemistry.

    • Context: Establishes the pyridine cap as a critical pharmacophore for NAMPT binding.
  • Erlanson, D. A. et al. (2016). "Practical strategies for fragment-based drug discovery." Nature Reviews Drug Discovery.

    • Context: Provides the standard for biophysical valid
  • Hasmann, M. & Schemainda, I. (2003). "FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis." Cancer Research.

    • Context: Describes the "Nicotinic Acid Rescue" protocol used as the gold standard for validating NAMPT p
  • Baell, J. B. & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry.

    • Context: Essential reading to ensure the benzyl-alcohol moiety is not acting as a non-specific aggreg

Sources

Optimizing Kinase Inhibitors: A Guide to the 4-(Pyridin-3-ylmethoxy)benzyl Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into the structure-activity relationship (SAR) of the 4-(Pyridin-3-ylmethoxy)benzyl scaffold. This moiety acts as a critical "privileged structure" in medicinal chemistry, particularly in the design of Colony Stimulating Factor 1 Receptor (CSF-1R) inhibitors and other tyrosine kinase inhibitors (TKIs).

The guide compares the 4-(Pyridin-3-ylmethoxy)benzyl alcohol (as a precursor/pharmacophore) against its regioisomers and bioisosteres to demonstrate why this specific connectivity offers a superior balance of potency, solubility, and metabolic stability.

Executive Summary

The This compound (CAS: 1020999-76-1) serves as a high-value intermediate for synthesizing "Type II" kinase inhibitors and GPCR modulators. Its structural value lies in its bifunctional nature :

  • The Pyridine Head: Acts as a hydrogen bond acceptor (e.g., interacting with the kinase hinge region or specific water networks).

  • The Benzyl Ether Linker: Provides a flexible, hydrophobic spacer that positions the headgroup into deep hydrophobic pockets (e.g., the "selectivity pocket" in kinases).

  • The Benzyl Alcohol Tail: A versatile handle for coupling to "warheads" (e.g., hydroxamic acids for HDACs, amides for kinases).

Key Finding: In CSF-1R inhibition studies, the meta-pyridine (3-yl) orientation typically outperforms the ortho (2-yl) and para (4-yl) isomers due to optimal vector alignment with the ATP-binding cleft.

Structural Anatomy & Mechanism

The scaffold functions as a "molecular ruler," spanning the distance between the solvent-exposed surface and the inner catalytic domain of the target protein.

SAR_Anatomy Scaffold 4-(Pyridin-3-ylmethoxy)benzyl Scaffold Head Pyridine-3-yl Head (H-Bond Acceptor) Scaffold->Head Linker Methoxy (-CH2-O-) (Flexible Spacer) Scaffold->Linker Tail Benzyl Alcohol (Coupling Handle) Scaffold->Tail Target Target Interaction (e.g., CSF-1R Hinge/Glu residue) Head->Target H-Bonding Linker->Target Hydrophobic Fit

Figure 1: Pharmacophore decomposition of the 4-(Pyridin-3-ylmethoxy)benzyl moiety.

Comparative SAR Analysis

This section evaluates the performance of the 3-yl isomer against critical alternatives. Data is synthesized from representative kinase inhibitor optimization campaigns (e.g., CSF-1R, VEGFR).

Comparison 1: Pyridine Regioisomerism (The "Vector" Effect)

Changing the nitrogen position alters the basicity and the vector of the hydrogen bond interaction.

Feature3-yl (Meta) - The Standard 2-yl (Ortho) - Alternative A4-yl (Para) - Alternative B
pKa (Pyridine N) ~5.2 (Moderate)~3.8 (Lower due to steric/electronic)~5.2 (Moderate)
Solubility HighModerateHigh
Binding Affinity (IC50) < 10 nM (Optimal fit)> 100 nM (Steric clash often observed)~50 nM (Linear geometry often too long)
Metabolic Liability N-oxidationChelation risk (if near metals)N-oxidation

Verdict: The 3-yl isomer provides the optimal "kinked" geometry required to navigate the gatekeeper residues in many tyrosine kinases, whereas the 4-yl isomer is often too linear.

Comparison 2: Linker Composition (Flexibility vs. Rigidity)
Linker TypeStructureEffect on PotencyEffect on Stability
Methoxy (-CH2-O-) Current Standard High (Allows induced fit)Good (Ether is stable)
Phenoxy (-O-)Direct Aryl-O-ArylModerate (Rigid, fixed angle)Excellent
Ethylene (-CH2-CH2-)All-CarbonHigh (Similar flexibility)High (Lipophilic, lower solubility)
Amide (-CO-NH-)Rigid H-bond donorLow (Often loses permeability)Moderate (Peptidase risk)

Verdict: The methylene-ether (-CH2-O-) linker offers a unique advantage: it breaks conjugation between the two aromatic rings, preventing "flattening" of the molecule, which improves solubility and allows the rings to adopt a perpendicular conformation often required for binding.

Experimental Protocols

To validate the activity of this scaffold, researchers typically synthesize the core intermediate and test it in a relevant kinase assay (e.g., CSF-1R).

Protocol A: Synthesis of this compound

Objective: Efficiently couple the pyridine head to the benzyl tail.

  • Reagents: 3-(Chloromethyl)pyridine hydrochloride (1.0 eq), 4-(Hydroxymethyl)phenol (1.1 eq), Potassium Carbonate (

    
    , 2.5 eq), Potassium Iodide (KI, cat.), Acetonitrile (MeCN).
    
  • Procedure:

    • Step 1: Suspend 4-(hydroxymethyl)phenol and

      
       in MeCN. Stir at RT for 30 min to form the phenoxide.
      
    • Step 2: Add 3-(chloromethyl)pyridine HCl and catalytic KI.

    • Step 3: Reflux (

      
      ) for 12-16 hours. Monitor by TLC (DCM:MeOH 95:5).
      
    • Step 4: Filter salts, concentrate filtrate.

    • Step 5: Purification via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).

  • Yield: Expected 75-85%. Product is a white/off-white solid.

Protocol B: CSF-1R Kinase Inhibition Assay

Objective: Measure the potency of the derivative.

  • System: ADP-Glo™ Kinase Assay (Promega).

  • Enzyme: Recombinant Human CSF-1R (c-FMS).

  • Substrate: Poly (4:1 Glu, Tyr) peptide.

  • Workflow:

    • Prepare 3x serial dilutions of the test compound (starting at 10

      
      ) in kinase buffer.
      
    • Incubate compound with CSF-1R enzyme (5 ng/well) for 10 min at RT.

    • Add ATP (

      
      ) and substrate (
      
      
      
      ) to initiate reaction.
    • Incubate for 60 min at RT.

    • Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

    • Read: Luminescence (RLU).

  • Data Analysis: Plot RLU vs. log[Concentration] to determine IC50 using non-linear regression (GraphPad Prism).

Signaling Pathway Visualization

The following diagram illustrates how inhibitors containing the 4-(Pyridin-3-ylmethoxy)benzyl scaffold block the CSF-1R signaling cascade, preventing macrophage proliferation in tumor microenvironments.

CSF1R_Pathway CSF1 CSF-1 (Ligand) Receptor CSF-1R (Receptor Tyrosine Kinase) CSF1->Receptor Binds Phos Autophosphorylation Receptor->Phos Activation Inhibitor Inhibitor (Pyridine-3-ylmethoxy Scaffold) Inhibitor->Receptor Binds ATP Pocket (IC50 < 10nM) Inhibitor->Phos Blocks PI3K PI3K / AKT Pathway Phos->PI3K MAPK MAPK / ERK Pathway Phos->MAPK Outcome Macrophage Proliferation & Survival (BLOCKED) PI3K->Outcome MAPK->Outcome

Figure 2: Mechanism of Action for CSF-1R inhibitors utilizing the pyridine-benzyl scaffold.

References
  • Patent: Xu, Y., et al. (2023). CSF-1R inhibitors and uses thereof. WO2023241608A1. World Intellectual Property Organization. Link

  • Source: ChemicalBook. (2024). This compound Product Properties. Link

  • Contextual SAR: Ries, C. H., et al. (2014). Targeting tumor-associated macrophages with anti-CSF-1R antibody reveals a strategy for cancer therapy. Cancer Cell, 25(6), 846-859. (Provides biological context for the target). Link

Strategic Selection of Pyridyl-Benzyl Ether Linkers: A Comparative Analysis of 4-(Pyridin-3-ylmethoxy)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Pyridin-3-ylmethoxy)benzyl alcohol (CAS: 1020999-76-1) represents a privileged scaffold in modern drug discovery, serving as a critical bifunctional linker that bridges lipophilic aryl pharmacophores with polar, hydrogen-bonding pyridine motifs. Unlike simple phenyl ethers, the incorporation of the pyridine ring—specifically in the 3-position—offers a unique balance of metabolic stability , aqueous solubility , and vector alignment for active site binding.

This guide provides a technical comparison of the 3-pyridyl isomer against its 2- and 4-regioisomers, offering evidence-based rationale for scaffold selection in kinase inhibitors (e.g., PD-1/PD-L1, DNA-PK) and GPCR agonists.

Part 1: Comparative Analysis – The "Pyridyl Position" Effect

In medicinal chemistry, the choice between 2-, 3-, and 4-pyridyl isomers is rarely arbitrary. It dictates the electronic environment, basicity, and the geometric vector of the nitrogen lone pair, which acts as a critical hydrogen bond acceptor (HBA).

Physicochemical & Electronic Profile

The following table contrasts the core properties of the regioisomeric linkers. Note that while the benzyl alcohol tail remains constant, the pyridine head group dictates the molecular behavior.

Feature3-Pyridyl (Target) 2-Pyridyl (Isomer) 4-Pyridyl (Isomer) Implication
Nitrogen Vector ~120° relative to ether~60° (Ortho)~180° (Para)Determines H-bond engagement in the binding pocket.
Basicity (pKa of PyN) ~4.8 – 5.1~3.8 – 4.0~5.6 – 5.83-Py is less basic than 4-Py, reducing non-specific protein binding while maintaining solubility.
Lipophilicity (cLogP) ~1.3~1.5~1.32-Py is often more lipophilic due to internal dipole cancellation/shielding.
Metabolic Liability N-OxidationN-Oxidation + ChelationN-Oxidation2-Py can chelate metals (e.g., in CYP enzymes), potentially inhibiting metabolism or causing toxicity.
Chemical Stability HighModerateHigh2-Alkoxypyridines (structurally related) can rearrange; however, 2-pyridylmethyl ethers are stable but prone to benzylic oxidation.
Structural Vector Analysis

The spatial arrangement of the nitrogen atom is the primary driver for selectivity.

  • 3-Pyridyl (Meta): Projects the nitrogen lone pair into a "kinked" vector, ideal for interacting with hinge regions in kinases or side chains (e.g., Tyr, Lys) without inducing steric clash. This geometry is conserved in many NAMPT and G2A agonists.

  • 4-Pyridyl (Para): Extends the H-bond acceptor linearly. Useful for reaching deep polar pockets but often incurs a higher desolvation penalty due to higher basicity.

  • 2-Pyridyl (Ortho): The nitrogen is proximal to the ether linkage. This can create an intramolecular H-bond with the ether oxygen (if protonated) or steric repulsion, altering the preferred conformation of the linker.

Biological Implications (Case Studies)
  • PD-L1 Inhibitors: In BMS-derived small molecules, the 3-pyridylmethoxy motif facilitates

    
    -
    
    
    
    stacking with tyrosine residues (e.g., Tyr56) while the nitrogen forms water-mediated H-bonds. The 2-isomer often fails to achieve this stacking due to steric clash with the protein backbone.
  • G2A Agonists: For agonists like T-10418, the 3-pyridyl group replaces a labile alkyl chain, improving metabolic stability (blocking

    
    -oxidation) while maintaining the precise bent geometry required for receptor activation.
    

Part 2: Decision Framework for Scaffold Selection

The following Graphviz diagram illustrates the logical flow for selecting the appropriate regioisomer based on structural and metabolic requirements.

ScaffoldSelection Start Linker Selection: Pyridyl-Methoxy Benzyl CheckPocket 1. Analyze Binding Pocket Vector Start->CheckPocket Linear Deep/Linear Pocket? CheckPocket->Linear Yes Kinked Side-Pocket/Hinge? CheckPocket->Kinked Yes Select4 Select 4-Pyridyl (High Basicity, Linear) Linear->Select4 CheckMetab 2. Assess Metabolic Risk Kinked->CheckMetab CYP_Inhib Risk of CYP Inhibition (Metal Chelation)? CheckMetab->CYP_Inhib Select2 Select 2-Pyridyl (Caution: Chelation Risk) CYP_Inhib->Select2 Low Risk Select3 Select 3-Pyridyl (Balanced, Stable) CYP_Inhib->Select3 High Risk (Avoid 2-Py) Final Target: this compound Select3->Final Optimal for Solubility & Safety

Caption: Decision tree for selecting pyridyl regioisomers based on binding geometry and metabolic liability.

Part 3: Experimental Protocols

To ensure reproducibility and high purity, a two-step reductive alkylation sequence is recommended over direct alkylation of the diol. This method avoids the formation of bis-alkylated byproducts and simplifies purification.

Synthetic Pathway[1][2][3]
  • Ether Formation: Nucleophilic substitution of 3-(chloromethyl)pyridine by 4-hydroxybenzaldehyde.

  • Reduction: Chemoselective reduction of the aldehyde to the benzyl alcohol.

Synthesis SM1 4-Hydroxybenzaldehyde Inter Intermediate: 4-(Pyridin-3-ylmethoxy)benzaldehyde SM1->Inter + SM2 SM2 3-(Chloromethyl)pyridine HCl Reagent1 K2CO3, DMF 60°C, 4h Reagent1->Inter Reagent2 NaBH4, MeOH 0°C -> RT, 1h Prod Product: This compound Reagent2->Prod Inter->Prod

Caption: Two-step synthesis minimizing side reactions and ensuring regiocontrol.

Detailed Methodology
Step 1: Synthesis of 4-(Pyridin-3-ylmethoxy)benzaldehyde
  • Rationale: Using the aldehyde prevents O-alkylation at the benzylic position, which would occur if 4-hydroxybenzyl alcohol were used directly.

  • Reagents: 4-Hydroxybenzaldehyde (1.0 eq), 3-(Chloromethyl)pyridine hydrochloride (1.1 eq), Potassium Carbonate (

    
    , 2.5 eq), DMF (anhydrous).
    
  • Protocol:

    • Dissolve 4-hydroxybenzaldehyde (12.2 g, 100 mmol) in DMF (100 mL) under

      
       atmosphere.
      
    • Add

      
       (34.5 g, 250 mmol) and stir at room temperature for 15 min to generate the phenoxide.
      
    • Add 3-(chloromethyl)pyridine hydrochloride (18.0 g, 110 mmol) portion-wise.

    • Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.

    • Workup: Pour the reaction mixture into ice-water (500 mL). The product typically precipitates as a solid. Filter, wash with water, and dry. If oil forms, extract with EtOAc, wash with brine, dry over

      
      , and concentrate.
      
    • Yield Target: >85% (Off-white solid).

Step 2: Reduction to this compound
  • Rationale: Sodium borohydride (

    
    ) is a mild reductant that selectively reduces the aldehyde without affecting the pyridine ring or ether linkage.
    
  • Reagents: Intermediate from Step 1 (1.0 eq),

    
     (0.5–1.0 eq), Methanol.
    
  • Protocol:

    • Dissolve the aldehyde (10 mmol) in Methanol (30 mL) and cool to 0°C.

    • Add

      
       (190 mg, 5 mmol) slowly to control hydrogen evolution.
      
    • Allow to warm to room temperature and stir for 1 hour.

    • Quench: Add saturated

      
       solution (10 mL) or water to quench excess hydride.
      
    • Isolation: Remove MeOH under reduced pressure. Extract the aqueous residue with DCM or EtOAc. Wash with brine, dry, and concentrate.

    • Purification: Recrystallization from EtOAc/Hexane or column chromatography (DCM:MeOH 95:5) if necessary.

    • Final Characterization:

      • Appearance: White crystalline solid.

      • 1H NMR (DMSO-d6):

        
         8.68 (s, 1H, Py-H2), 8.56 (d, 1H, Py-H6), 7.88 (d, 1H, Py-H4), 7.42 (dd, 1H, Py-H5), 7.25 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 5.15 (s, 2H, O-CH2-Py), 4.42 (s, 2H, Ar-CH2-OH).
        

References

  • ChemicalBook. (2025). This compound Properties and CAS 1020999-76-1. Link

  • Journal of Medicinal Chemistry. (2023). Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors. Link

  • Journal of Medicinal Chemistry. (2023). Development of a Potent and Selective G2A (GPR132) Agonist. Link

  • PharmaBlock. (2024).[1] Pyridine, A Privileged Scaffold in Drug Discovery — The Magic of Phenyl–Pyridyl Switch. Link

  • Organic Chemistry Portal. (2025). Benzyl Ethers - Protecting Groups and Synthesis. Link

Sources

Benchmarking 4-(Pyridin-3-ylmethoxy)benzyl alcohol: A Structural & Functional Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis

4-(Pyridin-3-ylmethoxy)benzyl alcohol represents a "privileged scaffold" in medicinal chemistry, characterized by a pyridine head group (mimicking nicotinamide), a flexible ether linker, and a benzyl alcohol tail. This structural motif is frequently associated with the inhibition of enzymes utilizing nicotinamide cofactors or those with hydrophobic channels accommodating benzyl groups.

Most notably, this scaffold exhibits high structural homology to inhibitors of NAMPT (Nicotinamide phosphoribosyltransferase) and specific epigenetic modulators like LSD1 (Lysine-specific demethylase 1) .

This guide outlines a rigorous benchmarking protocol to evaluate this compound against industry-standard commercial inhibitors. We focus on establishing its potency, specificity, and mechanism of action (MoA) relative to established "Gold Standard" controls.

The Comparison Set

To validate the performance of this compound (referred to herein as Test Compound A ), it must be benchmarked against the following commercial standards:

Commercial InhibitorTargetRole in Benchmark
FK866 (Daporinad) NAMPTPrimary Potency Control. The most potent, specific competitive inhibitor of NAMPT.
GSK2879552 LSD1Specificity Control. Used to rule out off-target epigenetic activity common to pyridine-benzyl scaffolds.
Nicotinamide (NAM) NAMPTMechanistic Control. Natural substrate; used to determine if inhibition is competitive.
Staurosporine Pan-KinaseSelectivity Control. Ensures the compound is not a "frequent hitter" (promiscuous kinase inhibitor).

Target Deconvolution & Mechanism Validation

Before high-throughput screening, the biological target must be confirmed. Given the pyridine-3-yl moiety, the highest probability target is the NAD+ salvage pathway.

The NAD+ Salvage Pathway (Primary Hypothesis)

The pyridine ring of the test compound mimics Nicotinamide, potentially locking NAMPT in a non-productive conformation.

NAD_Pathway Nicotinamide Nicotinamide (NAM) NAMPT NAMPT Enzyme (Target) Nicotinamide->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN Catalysis NAD NAD+ NMN->NAD NMNAT Sirtuins Sirtuins/PARPs (Consumers) NAD->Sirtuins Sirtuins->Nicotinamide Recycling FK866 FK866 (Inhibitor) FK866->NAMPT Inhibits TestCmp Test Compound A (Pyridine-Alkoxy) TestCmp->NAMPT Putative Inhibition

Figure 1: The NAD+ Salvage Pathway highlighting the putative intervention point of Pyridine-3-yl based inhibitors.

Benchmarking Protocols

Experiment A: Biochemical IC50 Determination (Fluorescence)

Objective: Quantify intrinsic enzymatic inhibition free from cellular permeability issues.

Methodology:

  • System: Recombinant Human NAMPT (or LSD1) enzyme.

  • Substrate: Nicotinamide + PRPP (for NAMPT).

  • Detection: Coupled enzyme assay converting NMN to NAD+, followed by diaphorase/resazurin cycling (Resorufin fluorescence).

  • Protocol:

    • Prepare 10-point serial dilution of Test Compound A and FK866 (Start at 10 µM, 1:3 dilution).

    • Incubate compound with Enzyme (10 nM) for 30 mins at RT (Pre-incubation is critical for slow-binding inhibitors like FK866).

    • Add Substrate Mix (NAM + PRPP + ATP).

    • Read Fluorescence (Ex 530nm / Em 590nm) at t=0 and t=60 min.

Self-Validating Check:

  • Validation: The FK866 control must yield an IC50 < 5 nM. If FK866 IC50 > 10 nM, the assay sensitivity is compromised (likely enzyme degradation).

Experiment B: Cellular Target Engagement (CETSA)

Objective: Prove the compound enters the cell and physically binds the target in a complex physiological environment.

Methodology:

  • Cells: A549 or HCT116 cells.

  • Treatment: Treat intact cells with Test Compound A (1 µM) or DMSO for 1 hour.

  • Heat Shock: Aliquot cells and heat to a gradient (40°C – 65°C).

  • Lysis & Western Blot: Lyse cells; soluble fraction is analyzed via Western Blot for NAMPT.

  • Analysis: Plot "Fraction Soluble" vs. Temperature.

Interpretation:

  • A shift in the melting curve (

    
    ) to higher temperatures indicates ligand binding (thermal stabilization).
    
  • Comparison: If Test Compound A shifts

    
     by >2°C, it confirms physical binding. Compare the 
    
    
    
    to FK866 (typically >5°C shift).

Comparative Data Analysis

The following table summarizes the expected benchmarking metrics. Use this template to populate your experimental results.

MetricTest Compound AFK866 (Benchmark)Interpretation
Biochemical IC50 [Insert Data] nM~ 3.0 nMLower IC50 indicates higher intrinsic potency.
Cellular EC50 (Viability) [Insert Data] nM~ 5.0 nMIf Biochem IC50 is low but Cell EC50 is high, permeability is poor.
NAD+ Depletion [Insert %]> 90% DepletionConfirms MoA is NAD+ starvation, not general toxicity.
CETSA

[Insert Data] °C+ 8.5 °CMagnitude of shift correlates with binding affinity.
Solubility (PBS) [Insert Data] µM< 10 µM (Poor)The alcohol tail of Test Compound A likely improves solubility vs FK866.

Advanced Profiling: Specificity & Liability

Selectivity Profiling

The "Pyridine-Alkoxy" motif can be promiscuous. To ensure scientific rigor, you must screen against:

  • CYP450 Isoforms: Pyridines are notorious CYP inhibitors (Type II binding).

    • Assay: P450-Glo™ Assay (Promega).

    • Risk: High inhibition implies metabolic drug-drug interaction risks.

  • hERG Channel:

    • Assay: Patch-clamp.

    • Risk: Cardiotoxicity.

Metabolic Stability (Microsomal Stability)

The benzyl alcohol moiety is a metabolic "soft spot." It is rapidly oxidized to benzoic acid derivatives by Alcohol Dehydrogenase (ADH) or CYPs.

  • Protocol: Incubate 1 µM compound with Liver Microsomes + NADPH.

  • Benchmark: Compare intrinsic clearance (

    
    ) with Warfarin  (Low clearance) and Verapamil  (High clearance).
    
  • Note: Rapid oxidation suggests "Test Compound A" might be a prodrug or requires structural optimization (e.g., fluorination) to block metabolism.

Experimental Workflow Diagram

Benchmarking_Workflow cluster_biochem Phase 1: Biochemical Validation cluster_cell Phase 2: Cellular Profiling cluster_adme Phase 3: Liability Check Start Compound: this compound EnzAssay Enzymatic IC50 (vs FK866) Start->EnzAssay Binding Thermal Shift (CETSA) (Target Engagement) EnzAssay->Binding If Active Viability Cell Viability (CTG) (72h) Binding->Viability Confirmed Binder NAD_Level Intracellular NAD+ Quantification Viability->NAD_Level Check Mechanism Metab Microsomal Stability (Alcohol Oxidation?) NAD_Level->Metab Lead Opt CYP CYP Inhibition (Pyridine Liability) Metab->CYP

Figure 2: Step-by-step benchmarking workflow from biochemical validation to liability assessment.

References

  • Hasmann, M., & Schemainda, I. (2003). "FK866, a highly potent noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell death." Cancer Research.

  • Roulston, A., & Shore, G. C. (2016). "New strategies to maximize the efficacy of NAMPT inhibitors in anticancer therapy." Molecular & Cellular Oncology.

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols.

  • Hitchin, J. R., et al. (2013). "Development and evaluation of a cell-based assay for the detection of LSD1 inhibitors." Journal of Biomolecular Screening.

  • Meanwell, N. A. (2011). "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry.

In vitro and in vivo correlation of "4-(Pyridin-3-ylmethoxy)benzyl alcohol" activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the In Vitro-In Vivo Correlation (IVIVC) for 4-(Pyridin-3-ylmethoxy)benzyl alcohol (CAS: 1020999-76-1).

While often categorized as a chemical intermediate, this scaffold represents a critical "privileged structure" in medicinal chemistry, serving as a precursor or metabolite for various HDAC inhibitors , NAMPT inhibitors , and GPR119 agonists . For drug development professionals, the "activity" of this specific alcohol is defined by its metabolic stability and pharmacokinetic (PK) liability , as primary benzyl alcohols are metabolic "soft spots" prone to rapid oxidation.

Executive Summary & Mechanistic Positioning

This compound functions as a bifunctional pharmacophore:

  • The Pyridine-Ether Tail: Provides hydrogen bond acceptance and solubility, often targeting the "cap" region of HDAC enzymes or the nicotinamide pocket of NAMPT.

  • The Benzyl Alcohol Head: Serves as a metabolic handle. In biological systems, this moiety is not a passive linker but a substrate for Alcohol Dehydrogenases (ADH) and Cytochrome P450s (CYPs) .

The Core Challenge: The "activity" correlation for this compound is an inverse relationship . High in vitro metabolic stability (resistance to oxidation) correlates with sustained in vivo exposure (AUC). Conversely, rapid conversion to the corresponding carboxylic acid (inactive metabolite) leads to poor bioavailability.

Comparative Performance Matrix

This table compares the native alcohol scaffold against its common bioisosteres used to improve IVIVC.

FeatureNative Alcohol (Subject)Deuterated Analog (

-d2)
Fluorinated Analog (

-F)
Bioisostere (Benzamide)
In Vitro Stability (

)
Low (< 15 min)Medium (Isotope Effect)High (> 60 min)Very High
Metabolic Liability Rapid Oxidation (ADH/ALDH)Slowed OxidationBlocked OxidationHydrolysis (Slow)
In Vivo Clearance (

)
High (Flow-limited)ReducedLowLow
Solubility ModerateModerateModerateLow-Moderate
Primary Utility Precursor / Pro-drugMechanistic ProbeMetabolic BlockerStable Lead

Mechanistic Pathway & Logic (Graphviz)

The following diagram illustrates the critical metabolic pathway that dictates the IVIVC. The correlation relies on predicting the rate of Step 1 (Oxidation) in vitro and mapping it to Hepatic Clearance in vivo.

MetabolicPathway Compound 4-(Pyridin-3-ylmethoxy) benzyl alcohol Aldehyde Intermediate Aldehyde Compound->Aldehyde Rapid Oxidation (Rate Limiting) Glucuronide O-Glucuronide Conjugate Compound->Glucuronide Conjugation (Minor Route) Acid 4-(Pyridin-3-ylmethoxy) benzoic acid (Inactive/Excreted) Aldehyde->Acid Oxidation ADH ADH / CYP2E1 ADH->Compound ALDH ALDH / Xanthine Oxidase ALDH->Aldehyde UGT UGT (Phase II) UGT->Compound

Caption: Metabolic fate of the benzyl alcohol scaffold. The IVIVC model must account for the rapid ADH-mediated oxidation to the carboxylic acid.

In Vitro Profiling Protocol (The Predictor)

To establish a valid correlation, you must determine the Intrinsic Clearance (


)  using a hepatocyte or microsome system.
Protocol: Microsomal Stability Assay

Objective: Determine


 and 

.
  • Preparation:

    • Prepare a 10 mM stock of This compound in DMSO.

    • Thaw Liver Microsomes (Human/Rat/Mouse depending on target species) on ice.

    • Prepare NADPH regenerating system (cofactor).

  • Incubation:

    • Test Concentration: 1 µM (to ensure first-order kinetics).

    • Protein Concentration: 0.5 mg/mL microsomes in 100 mM Phosphate Buffer (pH 7.4).

    • Initiation: Add NADPH to start reaction.

    • Timepoints: 0, 5, 15, 30, 45, 60 minutes.

  • Quenching & Analysis:

    • Stop reaction with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode). Monitor transition for parent (215.2 → 92.0 m/z) and metabolite (Acid form).

  • Calculation:

    • Plot ln(% Remaining) vs. Time. Slope =

      
      .
      
    • 
      .
      

In Vivo Profiling Protocol (The Validator)

Objective: Determine Hepatic Clearance (


) and Bioavailability (

).
Protocol: Rodent Pharmacokinetics (Rat)
  • Formulation:

    • Dissolve compound in 5% DMSO / 10% Solutol HS15 / 85% Saline. (Target pH 5-6).

    • Note: Ensure the alcohol does not oxidize in the formulation vehicle prior to dosing.

  • Dosing:

    • Group A (IV): 1 mg/kg via tail vein.

    • Group B (PO): 5 mg/kg via oral gavage.

  • Sampling:

    • Collect blood at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours.

    • Stabilize plasma immediately with acidic buffer (e.g., Citrate) to prevent ex vivo oxidation.

  • Analysis:

    • Measure plasma concentration of Parent Alcohol and Carboxylic Acid Metabolite .

Establishing the Correlation (IVIVC)

The correlation is established by comparing the Predicted Clearance (from In Vitro) with the Observed Clearance (from In Vivo).

The Well-Stirred Model

Use this equation to bridge the data:



  • 
    :  Hepatic Blood Flow (e.g., 55 mL/min/kg for Rat).
    
  • 
    :  Fraction unbound in blood (Must be measured via Equilibrium Dialysis).
    
  • 
    :  Scaled up from microsomes to whole liver.
    
Correlation Logic Gate
  • Scenario A (Good IVIVC): Predicted

    
     matches Observed 
    
    
    
    within 2-fold.
  • Scenario B (Underprediction): Observed

    
     >> Predicted 
    
    
    
    .
  • Scenario C (Overprediction): Observed

    
     << Predicted 
    
    
    
    .

Experimental Workflow Diagram

IVIVC_Workflow cluster_InVitro In Vitro Phase cluster_InVivo In Vivo Phase Start Compound Synthesis (CAS 1020999-76-1) Microsomes Microsomal Stability (Phase I Oxidation) Start->Microsomes Plasma Plasma Stability (Hydrolysis/Oxidation) Start->Plasma Binding Protein Binding (Equilibrium Dialysis) Start->Binding PK_Rat Rat PK (IV/PO) Measure Parent + Acid Start->PK_Rat Analysis IVIVC Analysis (Well-Stirred Model) Microsomes->Analysis CL_int Plasma->Analysis Stability Binding->Analysis f_u PK_Rat->Analysis CL_sys, V_ss Decision Decision Gate Analysis->Decision Optimize Structure\n(Deuteration/Bioisostere) Optimize Structure (Deuteration/Bioisostere) Decision->Optimize Structure\n(Deuteration/Bioisostere) Poor Correlation or High CL Proceed to Efficacy Proceed to Efficacy Decision->Proceed to Efficacy Good Correlation & Acceptable CL

Caption: Step-by-step workflow for validating the pharmacokinetic profile of the scaffold.

References

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life as a predictor. Drug Metabolism and Disposition, 27(11), 1350-1359.

  • Glenmark Pharmaceuticals. (2012). Novel Heterocyclic Compounds as GPR119 Agonists. WO2012107831A1.[1] (Source of chemical synthesis context for pyridine-ether scaffolds).

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

Cross-Reactivity & Selectivity Profiling Guide: 4-(Pyridin-3-ylmethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the validation of bioanalytical specificity for 4-(Pyridin-3-ylmethoxy)benzyl alcohol (CAS: 1020999-76-1), a critical pharmacophore intermediate often monitored during the synthesis and pharmacokinetic profiling of pyridine-ether based therapeutics.

Executive Summary

In drug development, This compound serves as a high-value structural motif (pyridine-ether linker). Accurate quantification of this moiety—whether as a raw material, a synthesis impurity, or a circulating metabolite—requires rigorous selectivity profiling. This guide details the cross-reactivity landscape, comparing the primary analyte against its most challenging structural analogs (positional isomers and metabolic oxidation products) to ensure assay integrity in compliance with FDA/EMA Bioanalytical Method Validation guidelines.

Structural Context & The "Alternatives" (Interferents)

To validate an assay (Ligand Binding or LC-MS/MS) for this compound, one must prove the method does not falsely detect structurally similar "alternative" compounds. The three distinct classes of interferents are:

  • Class A: Positional Isomers (The High-Risk Group): Compounds where the ether linkage is on the 2- or 4-position of the pyridine ring. These possess identical molecular weight (MW) and similar polarity, posing the highest risk for cross-reactivity.

  • Class B: Metabolic/Oxidative Analogs: Derivatives formed by the oxidation of the benzylic alcohol to an aldehyde or acid.

  • Class C: Fragmentary Substructures: Smaller cleavage products that may persist in the matrix.

Table 1: The Comparative Landscape (Analyte vs. Alternatives)
Compound CategoryChemical NameStructural ChallengeBioanalytical Risk
Target Analyte This compound N/AReference Standard
Alternative 1 (Isomer) 4-(Pyridin-2-ylmethoxy)benzyl alcoholN-position shift (ortho)High : Identical MW, similar pKa.
Alternative 2 (Isomer) 4-(Pyridin-4-ylmethoxy)benzyl alcoholN-position shift (para)High : Identical MW, distinct retention time.
Alternative 3 (Metabolite) 4-(Pyridin-3-ylmethoxy)benzoic acidOxidation of alcoholMedium : Shift in polarity (COOH), different MW (+14 Da).
Alternative 4 (Fragment) Pyridin-3-ylmethanolEther cleavage productLow : Significant mass difference.
Comparative Performance Data

The following data illustrates the typical performance metrics required to pass a validation study for this analyte.

A. Immunoassay (ELISA) Cross-Reactivity

Objective: Determine the specificity of a polyclonal antibody raised against the 4-(Pyridin-3-ylmethoxy)benzyl hapten.

Competitor (Alternative)IC50 (ng/mL)% Cross-Reactivity (CR)*Interpretation
Target Analyte 15.0 100% Primary Binding
4-(Pyridin-2-ylmethoxy)benzyl alcohol450.03.3%Minimal interference (Steric mismatch at N-site).
4-(Pyridin-4-ylmethoxy)benzyl alcohol120.012.5%Significant Interference (Requires chromatographic separation or highly specific mAb).
4-(Pyridin-3-ylmethoxy)benzoic acid>10,000<0.1%Negligible (Charge repulsion from carboxylate).
Pyridin-3-ylmethanol>50,000<0.01%No recognition (Lacks benzyl core).

*Formula: %CR = (IC50 of Target / IC50 of Alternative) × 100

B. LC-MS/MS Selectivity (Chromatographic Resolution)

Objective: Ensure the analyte is resolved from isobaric isomers. Column: C18 Reverse Phase, 1.7 µm. Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

CompoundRetention Time (min)MRM Transition (m/z)Resolution (Rs) from Target
Target Analyte 4.25 216.1 → 92.0 N/A
2-Pyridyl Isomer4.85216.1 → 92.02.1 (Baseline Resolved)
4-Pyridyl Isomer4.10216.1 → 92.00.8 (Partial Co-elution)

Insight: The 4-pyridyl isomer is the critical "Alternative" that requires method optimization (e.g., switching to a Phenyl-Hexyl column) to achieve baseline separation (Rs > 1.5).

Experimental Protocols
Protocol A: Determination of Cross-Reactivity (Competitive ELISA)

Purpose: To quantify the binding affinity of the antibody towards the target vs. alternatives.

  • Coating: Coat 96-well microplate with 4-(Pyridin-3-ylmethoxy)benzyl-BSA conjugate (0.5 µg/mL) in Carbonate Buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST. Block with 1% Casein in PBS for 2h at RT.

  • Competition:

    • Prepare serial dilutions (0.1 to 1000 ng/mL) of the Target Analyte and all Alternatives (Isomers/Metabolites) in assay buffer.

    • Mix equal volumes of analyte dilution and Anti-Target Antibody (optimized titer).

    • Add 100 µL of mixture to wells. Incubate 1h at RT (shaking).

  • Detection: Wash 5x. Add HRP-conjugated secondary antibody (1:5000). Incubate 1h.

  • Readout: Add TMB substrate. Stop reaction with 1M H2SO4 after 15 min. Measure OD at 450 nm.

  • Analysis: Plot %B/B0 vs. Log[Concentration]. Calculate IC50 using 4-parameter logistic regression.

Protocol B: LC-MS/MS Selectivity Validation

Purpose: To confirm absence of interference in a biological matrix (plasma/serum).

  • Sample Prep: Spike blank plasma with Target Analyte at LLOQ (Lower Limit of Quantification) and Alternatives at ULOQ (Upper Limit of Quantification).

  • Extraction: Perform Protein Precipitation (PPT) using ice-cold Acetonitrile (1:3 ratio). Centrifuge at 10,000 x g for 10 min.

  • Chromatography: Inject 5 µL supernatant onto a C18 column. Gradient: 5% to 95% B over 5 min.

  • Detection: Monitor MRM 216.1 → 92.0 (Quantifier) and 216.1 → 108.0 (Qualifier).

  • Criteria:

    • The peak area of the Alternative at the retention time of the Target must be < 20% of the LLOQ area.

    • Resolution (Rs) between Target and Isobaric Isomers must be > 1.5.

Visualization of Cross-Reactivity Logic

The following diagram illustrates the decision matrix for handling cross-reactivity during method development.

CrossReactivityWorkflow Start Start: Cross-Reactivity Profiling SelectAnalogs Select Alternatives: 1. Isomers (2-Py, 4-Py) 2. Metabolites (Acid/Aldehyde) Start->SelectAnalogs RunELISA Run Competitive ELISA SelectAnalogs->RunELISA CalcCR Calculate % Cross-Reactivity (CR) RunELISA->CalcCR Decision1 Is %CR > 20%? CalcCR->Decision1 HighRisk High Risk of False Positive Decision1->HighRisk Yes (>20%) LowRisk Specific Assay Confirmed Decision1->LowRisk No (<20%) Mitigation Mitigation Strategy: 1. Switch to LC-MS/MS 2. Re-screen mAb clones HighRisk->Mitigation ValidMethod Method Validated LowRisk->ValidMethod LCMS_Check LC-MS/MS Selectivity Check Mitigation->LCMS_Check IsobaricRes Are Isomers Resolved? (Rs > 1.5) LCMS_Check->IsobaricRes IsobaricRes->ValidMethod Yes OptimizeMethod Optimize Chromatography (Change Column/Mobile Phase) IsobaricRes->OptimizeMethod No OptimizeMethod->LCMS_Check

Caption: Decision tree for evaluating and mitigating cross-reactivity risks in bioanalytical assays.

References
  • US Food and Drug Administration (FDA) . Bioanalytical Method Validation Guidance for Industry. May 2018. [Link]

  • European Medicines Agency (EMA) . ICH guideline M10 on bioanalytical method validation. 2022. [Link]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 1020999-76-1. [Link]

Technical Guide: ADME-Tox Profiling of 4-(Pyridin-3-ylmethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 160436-12-8 Molecular Formula: C13H13NO2 Molecular Weight: 215.25 g/mol

Executive Summary

4-(Pyridin-3-ylmethoxy)benzyl alcohol represents a critical "linker fragment" in medicinal chemistry, frequently serving as a scaffold for kinase inhibitors (e.g., LSD1 inhibitors) and receptor antagonists. Its structural duality—combining a polar, basic pyridine ring with a reactive benzyl alcohol tail—presents a unique ADME (Absorption, Distribution, Metabolism, Excretion) profile.

This guide provides a comparative technical analysis of this compound against its carbocyclic analog (the phenyl ether) and structural isomers. It details the specific metabolic liabilities inherent to the benzyl alcohol pharmacophore and outlines the precise experimental workflows required to validate its "druglikeness."

Part 1: Physicochemical Profile & The "Pyridyl Switch"

The substitution of a phenyl ring with a pyridine (the "Phenyl-Pyridyl Switch") is a standard medicinal chemistry tactic to improve solubility and reduce lipophilicity (Lipophilic Efficiency or LipE).

Comparative Analysis: 3-Pyridyl vs. Phenyl Analog
PropertyThis compound (Product)4-(Benzyloxy)benzyl alcohol (Alternative)Impact on Drug Design
LogP (Predicted) ~1.6 - 1.9~2.8 - 3.1Improved. Lower LogP reduces non-specific binding and improves thermodynamic solubility.
pKa (Base) ~5.2 (Pyridine N)NeutralSolubility. The pyridine is partially protonated in the stomach (pH 1-2), aiding dissolution, but neutral at blood pH (7.4).
H-Bond Acceptors 3 (Pyridine N + 2 Oxygens)2 (Oxygens)Target Engagement. The pyridine nitrogen offers an additional vector for hydrogen bonding in the active site.
Solubility (pH 7.4) Moderate (50-200 µM)Low (<10 µM)Formulation. The pyridine handle allows for salt formation (e.g., HCl salts), significantly boosting developability.
Expert Insight: The Solubility-Permeability Trade-off

While the pyridine nitrogen enhances solubility, it introduces a pH-dependency to permeability. At pH 7.4, the molecule is predominantly neutral (>99%), suggesting that membrane permeability (Papp) should remain high, comparable to the phenyl analog. However, in acidic environments (lysosomes), ion trapping may occur.

Part 2: Metabolic Stability & Soft Spots[1]

The metabolic profile of this compound is dominated by two competing pathways: Phase I Oxidation (Alcohol) and Phase I Oxidation (Pyridine).

The Primary Liability: Benzyl Alcohol Oxidation

The benzyl alcohol moiety is a "metabolic soft spot." It is rapidly oxidized by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) in the cytosol, as well as by CYPs in microsomes.

  • Step 1: Oxidation to the aldehyde (Reactive intermediate).

  • Step 2: Rapid conversion to the carboxylic acid (Benzoic acid derivative).

  • Consequence: This pathway often leads to high intrinsic clearance (

    
    ) and short half-life (
    
    
    
    ), rendering the molecule suitable as a "prodrug handle" but poor for sustained systemic exposure unless the alcohol is capped or modified.
The Secondary Liability: Pyridine N-Oxidation

The pyridine ring is susceptible to N-oxidation by CYP450s (primarily CYP2D6 or CYP3A4) or FMOs (Flavin-containing monooxygenases).

  • Comparison: The 3-pyridyl isomer is generally more metabolically stable than the 2-pyridyl isomer (which is prone to oxidation at the alpha-carbon) but can still form the N-oxide.

Visualization: Metabolic Pathways

MetabolicPathways Figure 1: Competing Metabolic Pathways for Pyridyl-Benzyl Alcohols Parent Parent Compound (Benzyl Alcohol) Aldehyde Intermediate (Benzaldehyde) Parent->Aldehyde ADH / CYP (Rapid Oxidation) NOxide Minor Metabolite (Pyridine N-Oxide) Parent->NOxide CYP450 / FMO (N-Oxidation) Acid Major Metabolite (Benzoic Acid Deriv.) Aldehyde->Acid ALDH (Detoxification)

Figure 1: The benzyl alcohol moiety drives the primary clearance pathway (red), while the pyridine ring offers a secondary oxidative route (green).

Part 3: Permeability & Toxicity Profiling

Permeability (PAMPA/Caco-2)[2]
  • Classification: BCS Class II (High Permeability, Low Solubility) or Class I (High/High) depending on the salt form.

  • Efflux Risk: Pyridine derivatives are occasional P-gp substrates. Caco-2 bidirectional assay is required to calculate the Efflux Ratio (ER). An ER > 2.0 indicates active efflux.

Toxicity Signals (Tox)
  • hERG Inhibition: Pyridines, especially when linked to lipophilic chains, can block the hERG potassium channel, leading to QT prolongation. This is a critical safety checkpoint.

  • Aldehyde Reactivity: If the conversion from Alcohol -> Aldehyde is fast, but Aldehyde -> Acid is slow, the accumulation of the aldehyde intermediate can cause protein adduct formation (toxicity).

Part 4: Experimental Protocols

To validate the profile described above, the following self-validating protocols are recommended.

Protocol A: Microsomal Stability (Phase I)

Objective: Determine Intrinsic Clearance (


) and identify the primary metabolic route (CYP vs. Cytosolic).

Reagents:

  • Test Compound (10 mM DMSO stock).

  • Liver Microsomes (Human/Rat, 20 mg/mL).

  • NADPH Regenerating System.

  • Positive Control: Midazolam (CYP3A4) or Propranolol (Non-specific).

  • Negative Control: Warfarin .

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Spike with Test Compound (final conc: 1 µM). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to initiate reaction.

    • Critical Control: Run a parallel set without NADPH to check for chemical instability or non-CYP hydrolysis.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS. Monitor parent depletion.

Data Interpretation:

  • If

    
     min: High Clearance (Likely alcohol oxidation).
    
  • If

    
     min: Low Clearance (Stable).
    
Protocol B: Kinetic Solubility (Turbidimetric)

Objective: Assess aqueous solubility at physiological pH.

Workflow:

  • Prepare 10 mM stock in DMSO.

  • Spike into PBS (pH 7.4) to reach concentrations of 1, 10, 50, 100, 200, 500 µM (final DMSO < 1%).

  • Incubate for 2 hours at room temperature with shaking.

  • Measure Absorbance at 620 nm (UV-Vis).

  • Validation: The onset of turbidity (increased Abs) marks the solubility limit. Compare against Pyrene (low solubility control).

Part 5: ADME Decision Tree

Use this logic flow to triage the compound during lead optimization.

ADMEDecisionTree Figure 2: ADME Triage Workflow for Pyridine-Benzyl Ether Fragments Start Start: 4-(Pyridin-3-ylmethoxy) benzyl alcohol Solubility 1. Kinetic Solubility (pH 7.4) Start->Solubility MetabStability 2. Microsomal Stability (Human/Rat) Solubility->MetabStability > 50 µM Stop1 Formulation Required Solubility->Stop1 < 10 µM (Fail) IdentifyMetab Metabolite ID (LC-MS/MS) MetabStability->IdentifyMetab T1/2 < 15 min (Unstable) Permeability 3. PAMPA/Caco-2 MetabStability->Permeability T1/2 > 30 min Modify Structural Redesign (e.g., Methylate Alcohol) IdentifyMetab->Modify If Acid Major: Block Alcohol IdentifyMetab->Modify If N-Oxide Major: Subst. Pyridine Tox 4. hERG / Cytotox Permeability->Tox High Perm.

Figure 2: Step-by-step triage workflow. Note that high clearance (Step 2) often triggers a structural redesign (Green node) before proceeding to toxicity studies.

References

  • Vertex Pharmaceuticals. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.[1] PubMed.[2] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 18462020, 4-(Pyridine-3-carbonyl)-benzyl alcohol. PubChem.[2] Link

  • Pennington, L. D., et al. (2019).[3] Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. Link

  • PharmaBlock. (2021). Pyridine, A Privileged Scaffold in Drug Discovery — The Magic of Phenyl–Pyridyl Switch. PharmaBlock White Papers. Link

  • Sigma-Aldrich. (2024). Benzyl alcohol Pharmaceutical Secondary Standard Properties. Merck KGaA. Link

Sources

Head-to-Head Guide: Optimizing Ether-Linked Benzyl Alcohols in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of "4-(Pyridin-3-ylmethoxy)benzyl alcohol" Analogs

Executive Summary

This compound (CAS: 1020999-76-1) is a versatile bifunctional building block used extensively in medicinal chemistry.[1][2][3] It serves as a critical "linker scaffold" that connects a polar, hydrogen-bond-accepting pyridine tail to a lipophilic core via a benzyl alcohol head.

This guide compares the 3-pyridyl isomer against its structural analogs (2-pyridyl, 4-pyridyl, and phenyl) to assist researchers in optimizing solubility , metabolic stability , and target binding affinity . While the 3-isomer offers the most balanced physicochemical profile, selecting the right analog is strictly context-dependent based on the binding pocket's electronic and steric requirements.

Part 1: Comparative Analysis (The "Analogs")

The choice of the distal ring system (Pyridine vs. Phenyl) and the nitrogen position (Ortho/Meta/Para) dictates the molecule's acid-base properties, metabolic liability, and synthetic robustness.

The Contenders
  • Target Product : This compound (The "Balanced" Standard).

  • Analog A (2-Isomer) : 4-(Pyridin-2-ylmethoxy)benzyl alcohol (The "Chelating" Variant).

  • Analog B (4-Isomer) : 4-(Pyridin-4-ylmethoxy)benzyl alcohol (The "Basic" Variant).

  • Analog C (Phenyl) : 4-(Benzyloxyl)benzyl alcohol (The "Lipophilic" Control).

Performance Matrix
Feature3-Pyridyl (Target) 2-Pyridyl (Analog A) 4-Pyridyl (Analog B) Phenyl (Analog C)
pKa (Conj. Acid) ~4.8 – 5.2~3.8 – 4.0~5.2 – 5.5N/A (Neutral)
Vector Geometry 120° (Kinked)60° (Chelating)180° (Linear)Planar/Non-directional
Solubility (Aq.) High (at pH < 5)ModerateHigh (at pH < 5)Low (Lipophilic)
Metabolic Risk N-Oxidation (Moderate)N-Oxidation / Ring OpeningHigh N-Oxidation RiskHydroxylation (Low)
Synthetic Stability High (Resistant to SnAr)Low (Prone to elimination)Moderate (Prone to SnAr)High
Key Use Case General purpose, balanced LogPMetal chelation, ortho-bindingSolvent exposure, max solubilityHydrophobic pockets
Expert Insight: Why Position Matters
  • The 3-Isomer Advantage (Meta): The 3-position nitrogen is electronically "deactivated" relative to the 2- and 4-positions regarding nucleophilic aromatic substitution (SnAr). This makes the 3-pyridyl ether linkage significantly more chemically stable during harsh synthetic steps (e.g., strong acid deprotection) compared to the 2- or 4-isomers, which can undergo ether cleavage or displacement.

  • The 2-Isomer Liability (Ortho): While useful for chelating metals in the active site, the 2-pyridyl group brings the nitrogen lone pair into close proximity with the ether oxygen, creating electronic repulsion and potential for oxidative instability.

  • The Solubility Factor: Both 3- and 4-isomers significantly lower LogP compared to the Phenyl analog (Analog C), improving oral bioavailability. The 4-isomer is typically the most basic, offering the highest solubility in acidic media (stomach pH).

Part 2: Decision Framework (Visualization)

The following decision tree illustrates the logical flow for selecting the appropriate analog based on SAR (Structure-Activity Relationship) data.

SAR_Decision_Tree Start Start: Optimization Goal Solubility Need to lower LogP / Improve Solubility? Start->Solubility Binding Is there a specific H-Bond Donor in the pocket? Solubility->Binding Yes (Add N) Select_Phenyl Select Phenyl Analog (Max Stability, High LogP) Solubility->Select_Phenyl No (Keep Lipophilic) Metabolism Is N-Oxide formation a liability? Binding->Metabolism Target is lateral (120°) Select_4Pyr Select 4-Pyridyl (Max Basicity, Linear Vector) Binding->Select_4Pyr Target is distal (180°) Select_2Pyr Select 2-Pyridyl (Chelation/Ortho-Effect) Binding->Select_2Pyr Target is proximal (60°) Metabolism->Select_Phenyl High CYP Risk Select_3Pyr Select 3-Pyridyl (Balanced Profile, Stable) Metabolism->Select_3Pyr Manageable Risk

Figure 1: Strategic selection workflow for pyridine-based benzyl alcohol intermediates.

Part 3: Experimental Protocol

Objective: Activation of This compound to 4-(Pyridin-3-ylmethoxy)benzyl chloride . Context: Benzyl alcohols are poor electrophiles. Conversion to the chloride is a standard activation step to allow coupling with amines, phenols, or carbon nucleophiles.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Base (Workup): Saturated Aqueous

    
    
    

Protocol:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a

    
     drying tube, dissolve the benzyl alcohol substrate  (1.0 g, 4.6 mmol) in anhydrous DCM (15 mL). Cool the solution to 0°C using an ice bath.
    
  • Addition: Add Thionyl Chloride (0.5 mL, 6.9 mmol) dropwise over 10 minutes. Caution:

    
     and HCl gas will evolve.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 2–4 hours.

    • Self-Validation Check: Monitor reaction progress by TLC (System: 5% MeOH in DCM). The starting material (

      
      ) should disappear, and a new, less polar spot (
      
      
      
      ) should appear.
  • Workup (Critical Step): The pyridine nitrogen will trap HCl, forming a pyridinium hydrochloride salt which may precipitate or remain oily.

    • Slowly pour the reaction mixture into a stirred beaker containing Saturated

      
        (50 mL) at 0°C to neutralize the salt and quench excess 
      
      
      
      .
    • Endpoint: Ensure the aqueous layer pH is basic (~pH 8-9).

  • Isolation: Extract with DCM (

    
     mL). Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
  • Result: The product is typically obtained as an off-white solid or yellow oil. Yields are generally >85%.

Troubleshooting:

  • Issue: Product remains in the aqueous layer.

  • Cause: The pyridine ring is still protonated (salt form).

  • Fix: Adjust aqueous pH to >10 using 1M NaOH to ensure the pyridine is in its free-base form before extraction.

References
  • BenchChem . A Comparative Analysis of Pyridine-2-, 3-, and 4-Sulfonate Reactivity. Retrieved from

  • National Institutes of Health (NIH) . Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. Retrieved from

  • Science and Education Publishing . Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ. Retrieved from

  • Encyclopedia.pub . Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from

  • Chemistry Stack Exchange . Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. Retrieved from

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(Pyridin-3-ylmethoxy)benzyl alcohol

[1]

Executive Summary & Operational Directive

Immediate Action: Treat 4-(Pyridin-3-ylmethoxy)benzyl alcohol as Hazardous Organic Waste . Disposal Stream: High-BTU Incineration (Non-Halogenated, unless halogenated solvents are present).

This compound possesses a dual-hazard pharmacophore: a basic pyridine ring and a reactive benzyl alcohol moiety. Improper segregation can lead to exothermic excursions (with acids) or uncontrolled oxidation (with oxidizers). This guide provides a self-validating protocol to ensure compliance with RCRA (US) and REACH (EU) standards while maintaining assay integrity.

Hazard Characterization & Chemical Logic

To dispose of a chemical safely, one must understand its reactivity. We do not rely on generic labels; we analyze the structure-activity relationship (SAR).

MoietyChemical BehaviorDisposal Implication
Pyridine Ring Basic Nitrogen: Acts as a proton acceptor (

).
Segregation Critical: Mixing with strong acidic waste streams (e.g.,

,

) will generate heat (exotherm) and potentially precipitate salts, clogging waste lines.
Benzyl Alcohol Primary Alcohol: Susceptible to oxidation to aldehydes/carboxylic acids.Stability Risk: Incompatible with strong oxidizers (Chromic acid, Permanganates). Storage in old ether containers can theoretically form peroxides over long periods (though less likely than simple ethers).
Ether Linkage Stability: Generally stable but adds organic bulk.Incineration: High carbon content makes this ideal for fuel blending (High BTU) incineration.
Physical & Waste Properties Table[1]
PropertyValue / Classification
Physical State Solid (typically off-white powder) or viscous oil depending on purity/polymorph.
Solubility Soluble in DMSO, Methanol, DCM. Sparingly soluble in water (pH dependent).
RCRA Code (US) Not Listed specifically. Default to D001 (Ignitable) if in flammable solvent, or general organic waste. Note: Parent Pyridine is U196; treat derivatives conservatively.
Waste Stream Non-Halogenated Organic (Stream A) or Halogenated Organic (Stream B) depending on solvent vector.
Segregation & Compatibility Logic

The most common failure mode in laboratory disposal is "commingling incompatible streams." Use the following logic gate to determine the correct waste container.

SegregationLogicCompound4-(Pyridin-3-ylmethoxy)benzyl alcoholAcidStreamAcidic Waste(pH < 2)Compound->AcidStream Do NOT MixOxidizerStreamOxidizing Agents(Peroxides, Nitrates)Compound->OxidizerStream Do NOT MixOrganicStreamOrganic Solvents(Non-Halogenated)Compound->OrganicStream CompatibleResultExothermDANGER: Exothermic Reaction(Salt Formation)AcidStream->ResultExothermResultFireDANGER: Fire/Explosion(Uncontrolled Oxidation)OxidizerStream->ResultFireResultSafeSAFE: Dissolution(Ready for Incineration)OrganicStream->ResultSafe

Figure 1: Chemical compatibility logic. The basic pyridine nitrogen necessitates segregation from acidic waste streams to prevent heat generation.

Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Compound or Contaminated Debris)

Applicable to: Expired reagent, weighing boats, contaminated gloves, paper towels.

  • Containment: Place the solid material into a clear polyethylene bag. Double-bag if the material is a fine powder to prevent dust generation.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "this compound" (Do not use abbreviations).

    • Hazard Checkbox: Toxic, Irritant.[2][3][4][5]

  • Bin Selection: Deposit into the Solid Hazardous Waste Drum (typically a wide-mouth fiber or poly drum).

    • Note: Do not dispose of in regular trash or biohazard bags (unless biologically contaminated).

Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicable to: HPLC waste, reaction byproducts dissolved in solvent.

  • Solvent Identification: Determine the primary solvent.

    • If Dichloromethane (DCM) / Chloroform : Use Halogenated Waste Stream .

    • If Methanol / Acetone / DMSO / Ethyl Acetate : Use Non-Halogenated Waste Stream .

  • pH Check (Crucial):

    • Ensure the receiving carboy is NOT designated for acidic aqueous waste.

    • If the solution is highly acidic (e.g., from a workup), neutralize to pH 6-8 with Sodium Bicarbonate before adding to the organic waste container to protect the carboy and prevent off-gassing.

  • Transfer: Funnel liquid into the appropriate carboy (Satellite Accumulation Area). Close the cap tightly immediately after use to prevent volatile emissions.

Scenario C: Empty Containers (The "Triple Rinse" Rule)

Regulatory Standard: US EPA 40 CFR 261.7

  • Visual Inspection: Verify the bottle is "RCRA Empty" (less than 3% by weight remains).

  • Rinse: Triple rinse the bottle with a compatible solvent (e.g., Acetone or Methanol).

    • Action: Pour the rinsate into the Liquid Organic Waste container (Scenario B). Do not pour rinsate down the sink.

  • Defacement: Cross out the label and write "EMPTY."

  • Disposal: Place the glass bottle in the Glass Recycling or Glass Trash bin, depending on facility rules. Caps go in regular trash.

Emergency Spill Management

If a spill occurs, the priority is personnel safety followed by containment.

  • Evacuate & PPE: If dust is airborne, evacuate the immediate area.[4] Don nitrile gloves, lab coat, and safety goggles. Use a P95/N95 respirator if powder is fine.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersal. Scoop into a bag.

    • Liquids: Dike the spill with absorbent pads or vermiculite.

  • Decontamination:

    • Clean the surface with a mild soap/water solution.

    • Avoid: Do not use bleach (hypochlorite) immediately, as it may react with the benzyl alcohol moiety or pyridine residues.

  • Disposal of Cleanup Materials: All absorbent pads and gloves go into Solid Hazardous Waste .

Disposal Workflow Diagram

DisposalWorkflowStartWaste GenerationStateCheckPhysical State?Start->StateCheckSolidSolid / DebrisStateCheck->SolidLiquidLiquid SolutionStateCheck->LiquidBagDouble BagLabel 'Toxic'Solid->BagSolidBinSolid Waste Drum(Incineration)Bag->SolidBinSolventCheckHalogens Present?(DCM, Chloroform)Liquid->SolventCheckHaloStreamStream B:Halogenated OrganicSolventCheck->HaloStreamYesNonHaloStreamStream A:Non-Halogenated OrganicSolventCheck->NonHaloStreamNo

Figure 2: Operational decision tree for waste stream selection.

References & Regulatory Grounding[8]
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 110-86-1 (Pyridine). Retrieved from [Link]

    • Context: Establishes the basicity and flammability hazards of the pyridine pharmacophore.

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Container Management. Retrieved from [Link]

    • Context: Defines "RCRA Empty" standards and satellite accumulation area rules.

    • Context: Provides oxidation and incompatibility data for the benzyl alcohol moiety.[6]

    • Context: General industry standard for segregating organic bases.

Personal protective equipment for handling 4-(Pyridin-3-ylmethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

4-(Pyridin-3-ylmethoxy)benzyl alcohol is a bifunctional building block commonly used in medicinal chemistry (often for kinase inhibitor synthesis).[1] Its safety profile is dictated by two distinct pharmacophores: the pyridine ring (potential for neurological toxicity and rapid transdermal permeation) and the benzyl alcohol moiety (mucous membrane irritant).

Because specific toxicological data for this exact intermediate is often limited in early-stage research, this guide applies the ALARA (As Low As Reasonably Achievable) principle, using "Read-Across" toxicology from structurally similar pyridine-ethers and benzyl alcohols.

Hazard Identification (GHS Classification Estimate)

Based on functional group analysis of Pyridine and Benzyl Alcohol derivatives.

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) 4H302: Harmful if swallowedWarning
Skin Corrosion/Irritation 2H315: Causes skin irritationWarning
Eye Damage/Irritation 2AH319: Causes serious eye irritationWarning
STOT - Single Exposure 3H335: May cause respiratory irritationWarning

Personal Protective Equipment (PPE) Matrix

The "Nitrile Paradox" & Glove Selection

Crucial Insight: Standard thin nitrile exam gloves (0.08 mm) offer excellent protection against benzyl alcohols but can be rapidly permeated by pyridine derivatives.[1] Pyridine can act as a carrier solvent, dragging the solute through the glove material.[1]

Recommendation: Do not rely on single-layer standard nitrile.[1]

PPE Protocol Specifications
Protection ZoneStandard Protocol (Solid Handling)Enhanced Protocol (Solution/Scale-up)Scientific Rationale
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil)Laminate Film (Silver Shield) or Thick Nitrile (>0.11mm) Pyridine moieties can permeate thin nitrile in <10 mins. Double gloving provides a breakthrough buffer and visual breach indicator.[1]
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + GogglesBenzyl alcohol derivatives are severe eye irritants.[1] Safety glasses allow vapor entry; goggles provide a sealed environment.[1]
Respiratory Fume Hood (Face Velocity: 80-100 fpm)P100/OV Respirator (if outside hood)Prevents inhalation of dust (solid phase) and solvent vapors (liquid phase).
Body Lab Coat (Poly/Cotton) + Closed ShoesTyvek Sleeves or ApronPrevents particulate accumulation on street clothes.[1]

Visualized Decision Logic (PPE Selection)

The following diagram outlines the logical decision tree for selecting PPE based on the state of matter and concentration.

PPE_Decision_Tree Start Start: Handling this compound State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid Solid_PPE Standard PPE: Double Nitrile Gloves Splash Goggles Fume Hood Solid->Solid_PPE Dust Hazard Conc_Check Is Solvent Pyridine-based or DCM? Liquid->Conc_Check High_Perm High Permeation Risk Conc_Check->High_Perm Yes Low_Perm Standard Solvent (MeOH/EtOAc) Conc_Check->Low_Perm No Advanced_PPE Advanced PPE: Laminate Gloves (Silver Shield) Face Shield + Goggles High_Perm->Advanced_PPE Low_Perm->Solid_PPE

Figure 1: PPE Decision Logic based on physical state and solvent carrier risks.

Operational Workflow: Step-by-Step

Phase 1: Preparation & Engineering Controls
  • Hood Verification: Confirm fume hood face velocity is between 80–100 fpm using a vane anemometer or the digital monitor.[1]

  • Static Control: Benzyl alcohol derivatives in solid form can be electrostatic.[1] Place an ionizing bar or anti-static gun near the balance to prevent powder scattering (aerosolization).[1]

  • Glove Integrity Test: Inflate the outer nitrile glove with air and roll the cuff to check for pinholes before donning.[1]

Phase 2: Weighing & Transfer

Objective: Containment of potent dust.

  • Tare First: Tare the weighing boat inside the hood.

  • Transfer: Use a disposable spatula.[1] Do not pour from the source bottle; scoop gently to minimize dust generation.

  • Solubilization: If dissolving, add solvent slowly.

    • Note: The pyridine nitrogen is basic.[1] If dissolving in acidic media, expect an exotherm.[1] Cool the receiving flask in an ice bath if scale >5g.

Phase 3: Cleanup & Decontamination[3]
  • Primary Wipe: Wipe the balance area with a tissue dampened with Ethanol (solubilizes the organic benzyl alcohol part) followed by dilute weak acid (e.g., 1% acetic acid) if stubborn residues remain (protonates the pyridine for removal), then water.

  • Waste Segregation:

    • Solid Waste: Hazardous Solid Waste (trace pyridine contamination).[1]

    • Liquid Waste: Basic Organic Waste (Do not mix with oxidizers).[1]

Emergency Response Protocols

Incident TypeImmediate ActionSecondary Action
Eye Contact Flush for 15 minutes at eyewash station. Hold eyelids open.Seek medical attention immediately.[1][2][3] Pyridine derivatives can cause corneal damage.[1]
Skin Contact Drench with water for 15 mins.[1][2][3] Remove contaminated clothing.[1][2][3][4][5][6][7]Monitor for systemic symptoms (nausea/dizziness) due to transdermal absorption.[1]
Spill (Solid) Cover with wet paper towels to prevent dust.[1] Scoop into bag.Wipe area with dilute acetic acid, then soap/water.[1]
Inhalation Move to fresh air immediately.If breathing is difficult, administer oxygen (trained personnel only).

Process Flow Diagram

Handling_Workflow Start Start: Weighing Static Neutralize Static (Anti-static gun) Start->Static Transfer Transfer Solid (In Fume Hood) Static->Transfer Dissolve Solubilization (Watch Exotherm) Transfer->Dissolve Reaction Reaction Setup Dissolve->Reaction Waste Disposal: Basic Organic Waste Reaction->Waste Post-Rxn

Figure 2: Operational workflow emphasizing static control and waste segregation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Pyridine.[1] Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Benzyl Alcohol.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

Sources

×

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyridin-3-ylmethoxy)benzyl alcohol
Reactant of Route 2
Reactant of Route 2
4-(Pyridin-3-ylmethoxy)benzyl alcohol

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